molecular formula C9H10Cl2O2 B104792 2-(2,6-Dichlorobenzyloxy)ethanol CAS No. 85309-91-7

2-(2,6-Dichlorobenzyloxy)ethanol

Katalognummer: B104792
CAS-Nummer: 85309-91-7
Molekulargewicht: 221.08 g/mol
InChI-Schlüssel: MCVIDUDFKDIJMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,6-Dichlorobenzyloxy)ethanol (CAS 85309-91-7) is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its molecular formula is C 9 H 10 Cl 2 O 2 , and it has a molecular weight of 221.08 g/mol [ 1]. The compound is characterized by a 2,6-dichlorobenzyl group linked via an ether bond to an ethanol moiety, a structure that combines lipophilic and polar properties, making it a versatile building block in organic synthesis [ 2]. This compound is primarily recognized in the scientific community for its role as a critical precursor in the synthesis of complex active pharmaceutical ingredients (APIs). It is specifically cited as an impurity (Vilanterol Impurity 22 and 52) of Vilanterol, a long-acting beta-2 adrenoreceptor agonist (LABA) used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) [ 1]. The 2,6-dichlorobenzyl motif is a key structural feature that contributes to the binding affinity and metabolic stability of drug molecules [ 2]. Researchers also utilize this compound in the synthesis of other pharmacologically active molecules and as a biochemical probe to study enzyme mechanisms and protein interactions [ 2]. Handling of this material requires appropriate safety precautions. It is classified with the signal word "Danger" and has hazard statements H302 (Harmful if swallowed) and H318 (Causes serious eye damage) [ 1][ 9]. Researchers should consult the Safety Data Sheet (SDS) and wear proper personal protective equipment, including gloves and eyeshields [ 1]. Please Note: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use [ 2].

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[(2,6-dichlorophenyl)methoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O2/c10-8-2-1-3-9(11)7(8)6-13-5-4-12/h1-3,12H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVIDUDFKDIJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296340
Record name 2-[(2,6-Dichlorobenzyl)oxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85309-91-7
Record name 2-[(2,6-Dichlorobenzyl)oxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85309-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,6-Dichlorobenzyl)oxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanol, 2-[(2,6-dichlorophenyl)methoxy]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.628
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethanol, 2-[(2,6-dichlorophenyl)methoxy]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2,6-Dichlorobenzyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2,6-Dichlorobenzyloxy)ethanol, a key intermediate in the development of pharmaceutical agents, notably the long-acting β2 adrenergic receptor agonist, Vilanterol.[1][2] This document, designed from the perspective of a Senior Application Scientist, emphasizes not only the procedural steps but also the underlying scientific principles to ensure reproducibility and a thorough understanding of the process.

Part 1: Synthesis of this compound

The primary route for the synthesis of this compound is the Williamson ether synthesis. This well-established S\textsubscript{N}2 reaction involves the coupling of an alcohol with an alkyl halide in the presence of a strong base. In this specific application, the sodium salt of ethylene glycol is reacted with 2,6-dichlorobenzyl chloride.

Causality Behind Experimental Choices

The selection of reagents and conditions is critical for the success of this synthesis. 2,6-dichlorobenzyl chloride is the electrophile, with the benzylic carbon being the site of nucleophilic attack. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring can influence the reactivity of the benzylic carbon. Ethylene glycol serves as the nucleophile precursor. A strong, non-nucleophilic base such as sodium hydride is employed to deprotonate the ethylene glycol, forming a highly reactive alkoxide. The use of an excess of ethylene glycol is a strategic choice to minimize the formation of the diether byproduct, where a second molecule of 2,6-dichlorobenzyl chloride reacts with the remaining hydroxyl group of the product. Anhydrous conditions are paramount as sodium hydride reacts violently with water, and the presence of water would also quench the alkoxide nucleophile.

Experimental Protocol

Materials:

  • 2,6-Dichlorobenzyl chloride

  • Ethylene glycol (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert nitrogen atmosphere.

  • Alkoxide Formation: The flask is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. The suspension is cooled to 0 °C in an ice bath. Anhydrous ethylene glycol (10 equivalents) is then added dropwise to the stirred suspension. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional hour to ensure the complete formation of the sodium salt of ethylene glycol.

  • Addition of Alkyl Halide: A solution of 2,6-dichlorobenzyl chloride (1 equivalent) in anhydrous THF is added dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction mixture is then heated to reflux (approximately 66 °C). The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the dropwise addition of water to decompose any unreacted sodium hydride. The mixture is then partitioned between diethyl ether and water. The aqueous layer is separated and extracted twice more with diethyl ether.

  • Purification: The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Dry Glassware under N2 B Charge NaH and Anhydrous THF A->B C Add Ethylene Glycol at 0°C B->C D Warm to RT for Alkoxide Formation C->D E Add 2,6-Dichlorobenzyl Chloride D->E F Reflux and Monitor by TLC E->F G Quench with H2O at 0°C F->G H Liquid-Liquid Extraction G->H I Wash with NaHCO3 and Brine H->I J Dry and Concentrate I->J K Column Chromatography J->K L Pure this compound K->L

Caption: Williamson ether synthesis of this compound.

Part 2: Characterization of this compound

A rigorous characterization of the synthesized product is imperative to confirm its identity and purity. This is achieved through a combination of spectroscopic techniques.

Spectroscopic Data
TechniqueData
¹H NMR (CDCl₃) Aromatic protons: Multiplet around δ 7.2-7.4 ppm. Benzylic protons (Ar-CH₂-O): Singlet around δ 4.7 ppm. Methylene protons (-O-CH₂-CH₂-OH): Two triplets around δ 3.6-3.8 ppm. Hydroxyl proton (-OH): A broad singlet, which is exchangeable with D₂O.
¹³C NMR (CDCl₃) Aromatic carbons: Signals in the range of δ 128-138 ppm. Benzylic carbon (Ar-CH₂-O): Signal around δ 70-75 ppm. Methylene carbons (-O-CH₂-CH₂-OH): Signals around δ 61 and 72 ppm.
Mass Spec. (ESI-MS) Molecular Ion (M+H)⁺: m/z 221.0.[3] The isotopic pattern will show characteristic peaks for a molecule containing two chlorine atoms.
IR Spectroscopy O-H stretch: Broad absorption around 3400 cm⁻¹. C-H stretch (aromatic and aliphatic): Absorptions around 2850-3100 cm⁻¹. C-O-C stretch (ether): Strong absorption around 1100 cm⁻¹. C-Cl stretch: Absorptions in the fingerprint region.

Characterization Workflow Diagram

CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_verification Data Analysis and Verification A Purified Product B ¹H NMR A->B C ¹³C NMR A->C D Mass Spectrometry A->D E IR Spectroscopy A->E F Structural Confirmation B->F C->F D->F E->F G Purity Assessment F->G

Caption: Spectroscopic characterization workflow for the synthesized product.

References

physicochemical properties of 2-(2,6-Dichlorobenzyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2,6-Dichlorobenzyloxy)ethanol

Abstract: This technical guide provides a comprehensive framework for the physicochemical characterization of this compound, a key intermediate in the synthesis of pharmaceutical compounds such as the long-acting β2 adrenergic receptor agonist, Vilanterol.[1][2] For professionals in drug development, a thorough understanding of a molecule's fundamental properties is not merely academic; it is the bedrock upon which successful formulation, accurate ADME profiling, and regulatory compliance are built. This document moves beyond a simple recitation of predicted data, offering detailed, field-proven protocols for the empirical determination of critical parameters including lipophilicity (Log P), aqueous solubility, ionization constant (pKa), and chemical stability. Our approach is grounded in authoritative standards, ensuring that the methodologies described are robust, reproducible, and represent the best practices in the pharmaceutical sciences.

Molecular Identity and Computed Properties

The foundational step in characterizing any active pharmaceutical ingredient (API) or intermediate is to establish its identity and compile its known or predicted properties. This compound is a distinct organic molecule whose structure dictates its chemical behavior.

Chemical Structure:

Caption: Chemical structure of this compound.

While computational models provide valuable initial estimates, it is imperative for drug development that these are empirically verified. The table below summarizes the key identifiers and predicted physicochemical properties for this compound.

PropertyValueSource
CAS Number 85309-91-7[3][4]
Molecular Formula C₉H₁₀Cl₂O₂[5][6]
Molecular Weight 221.08 g/mol [5]
Appearance Colorless to light yellow liquid[4][7]
Predicted Log P 2.1 - 2.5[5][6]
Predicted pKa 14.30 ± 0.10[4][7]
Predicted Boiling Point 318.8 ± 32.0 °C[7]
Predicted Density 1.327 ± 0.06 g/cm³[7]
Water Solubility 1.5 g/L (at 25 °C)[4]

Lipophilicity (Log P) Determination

Causality: The n-octanol/water partition coefficient (Log P) is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. It governs how a compound partitions between the lipidic environment of cell membranes and the aqueous environment of the plasma and cytosol. An optimal Log P is often a balance between sufficient aqueous solubility for dissolution and formulation, and adequate lipophilicity for membrane permeation. For an intermediate like this compound, its Log P also influences purification strategies, particularly in liquid-liquid extractions and chromatography.

Protocol: Log P Determination by HPLC Method (per OECD Guideline 117)

This method is chosen for its high throughput, small sample requirement, and applicability over a wide Log P range (0 to 6).[7][8] It correlates a compound's retention time on a reverse-phase HPLC column with the known Log P values of a set of reference standards.

Caption: Workflow for Log P determination using the HPLC method.

Step-by-Step Methodology:

  • Preparation of Standards and Mobile Phase:

    • Select at least 6 reference compounds with well-established Log P values that bracket the expected Log P of the test substance (e.g., predicted value is ~2.3).

    • Prepare a mobile phase of methanol/water, adjusting the ratio to ensure reference compounds elute with appropriate retention times. The system must be run isocratically.[9]

    • Prepare individual stock solutions of the test compound and reference standards in methanol.

  • Chromatographic System Setup:

    • Equip an HPLC system with a C18 reverse-phase column and a UV detector.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Determination of Dead Time (t₀):

    • Inject a non-retained substance (e.g., thiourea or sodium nitrate) to determine the column void time, or dead time (t₀).

  • Calibration:

    • Inject each reference standard individually and record its retention time (t_R).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t₀) / t₀ .

    • Construct a calibration curve by plotting log(k) versus the known literature Log P value for each standard. The relationship should be linear with a correlation coefficient (r²) > 0.98.

  • Sample Analysis:

    • Inject the this compound sample and record its retention time in duplicate.

    • Calculate its capacity factor (k).

    • Using the linear regression equation from the calibration curve, interpolate the Log P value for the test compound.

Trustworthiness: This protocol is self-validating through the quality of the calibration curve. The linearity and high correlation coefficient of the standard curve provide confidence in the interpolated Log P value of the analyte.

Aqueous Solubility Determination

Causality: Aqueous solubility is arguably one of the most critical physicochemical properties in drug development. Poor solubility is a primary cause of low bioavailability for orally administered drugs and presents significant challenges for parenteral formulation. For an intermediate, solubility dictates the choice of reaction solvents, purification methods (e.g., crystallization), and waste treatment processes.

Protocol: Kinetic Solubility by Shake-Flask Method (adapted from OECD Guideline 105)

This method determines the concentration of a compound in a saturated aqueous solution after a defined equilibration period. It is a cornerstone method for obtaining reliable solubility data.[10][11][12] For drug discovery applications, a kinetic variation is often used where a DMSO stock solution is introduced into the aqueous buffer.[5][13][14]

Caption: Workflow for aqueous solubility determination.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

    • Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 to mimic physiological conditions).

  • Equilibration:

    • Add a small aliquot of the DMSO stock solution to a known volume of the aqueous buffer in a glass vial (the final DMSO concentration should be kept low, typically ≤1-2%, to minimize co-solvent effects). The amount added should be sufficient to exceed the compound's solubility limit, ensuring a saturated solution.

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Equilibrate for a set period. For kinetic solubility, this may be 1-2 hours; for thermodynamic solubility, 24-48 hours is preferred to ensure true equilibrium is reached.[13]

  • Phase Separation:

    • Following equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results.

    • Centrifuge the vials at high speed (e.g., >10,000 g) and carefully collect the supernatant, or filter the solution through a low-binding filter plate (e.g., 0.45 µm PVDF).

  • Quantification:

    • Prepare a calibration curve by making serial dilutions of the DMSO stock solution in the aqueous buffer.

    • Analyze the saturated supernatant/filtrate and the calibration standards using a suitable analytical method. LC-MS/MS is preferred for its sensitivity and specificity, though UV-Vis spectroscopy can be used if the compound has a sufficient chromophore and is free from interfering impurities.[15]

    • Determine the concentration of the compound in the saturated solution by comparing its response to the calibration curve.

Trustworthiness: The protocol's reliability hinges on achieving equilibrium and effective phase separation. Running the experiment in triplicate and confirming that the measured concentration is on the linear portion of the calibration curve ensures the data's validity.

Ionization Constant (pKa) Determination

Causality: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. The primary alcohol group in this compound is very weakly acidic, with a predicted pKa around 14.3.[4][7] While this means it will be overwhelmingly neutral at physiological pH, empirical confirmation is essential. For other compounds, the pKa dictates solubility, absorption, and receptor binding, as the ionized and neutral forms have vastly different properties.

Protocol: pKa Determination by Potentiometric Titration

This classic method involves monitoring the pH of a solution as a titrant (acid or base) is added incrementally. It is highly accurate but requires a larger amount of pure compound compared to spectroscopic methods.[16][17][18]

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • System Preparation:

    • Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

    • Prepare a standardized titrant solution (e.g., 0.1 M NaOH, carbonate-free).

    • Accurately weigh and dissolve the compound in a suitable solvent. Given the low aqueous solubility, a co-solvent system (e.g., methanol-water) may be necessary. The pKa is then determined at several co-solvent ratios and extrapolated back to 0% co-solvent.

  • Titration Procedure:

    • Place the sample solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C).

    • Immerse the calibrated pH electrode and a stirrer into the solution. Purge the solution with nitrogen to prevent absorption of atmospheric CO₂, which can interfere with the titration of weak acids/bases.[18]

    • Add the titrant in small, precise increments using an auto-burette.

    • Record the pH and the volume of titrant added after each increment, allowing the pH reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point (the point of steepest inflection) by calculating the first or second derivative of the curve (ΔpH/ΔV or Δ²pH/ΔV²).

    • The half-equivalence point is exactly half the volume of titrant required to reach the equivalence point.

    • The pH of the solution at the half-equivalence point is equal to the pKa of the compound.

Trustworthiness: The accuracy of this method is validated by the clear sigmoidal shape of the titration curve and a sharp, well-defined inflection point. Performing a blank titration (titrating the solvent system without the compound) allows for correction of any solvent-related effects.

Chemical Stability Assessment

Causality: Stability testing is a non-negotiable regulatory requirement that provides evidence on how the quality of a substance varies over time under the influence of temperature, humidity, and light.[19][20] This data is used to establish a re-test period for an API intermediate and a shelf life for the final drug product. Forced degradation studies are performed early in development to identify likely degradation products and to establish a "stability-indicating" analytical method—a method capable of separating the intact compound from all its potential degradation products.

Protocol: Forced Degradation Study (per ICH Q1A(R2) Guidelines)

This involves subjecting the compound to stress conditions more severe than accelerated storage to provoke degradation.[6][21]

Caption: Workflow for a forced degradation stability study.

Step-by-Step Methodology:

  • Stress Conditions: Prepare solutions of this compound in appropriate solvents and subject separate aliquots to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C).

    • Base Hydrolysis: 0.1 M NaOH at room or elevated temperature. The ether linkage may be susceptible to hydrolysis under harsh acidic or basic conditions.

    • Neutral Hydrolysis: Water or buffer at elevated temperature.

    • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature. The benzylic position and ether linkage are potential sites of oxidation.

    • Photostability: Expose a solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • Thermal Stress: Expose the solid sample to dry heat (e.g., 80-100°C).

  • Analytical Method:

    • Develop a reverse-phase HPLC method (e.g., using a C18 column with a gradient of acetonitrile and water) to analyze the compound.

    • Use a photodiode array (PDA) detector to monitor peak purity and a mass spectrometer (MS) to identify the mass of any new peaks that appear.

  • Analysis and Validation:

    • Analyze all stressed samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, the stress conditions should be adjusted.

    • For the chosen analytical method to be "stability-indicating," the peak for the parent compound must be well-resolved from all degradant peaks and any peaks from placebos or excipients. Peak purity analysis via PDA is essential to confirm this.

    • Calculate mass balance to ensure that the decrease in the parent compound is accounted for by the appearance of degradation products.

Trustworthiness: A robust, validated stability-indicating method is the cornerstone of any reliable stability program. This is demonstrated by achieving good resolution between all peaks and maintaining mass balance across the study.

Spectroscopic and Analytical Characterization

Causality: Unambiguous structural confirmation and purity assessment are required for any compound used in pharmaceutical development. A combination of spectroscopic techniques provides a complete picture of the molecule.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.[22]

    • ¹H NMR: For this compound, one would expect to see characteristic signals for the three aromatic protons on the dichlorophenyl ring, a singlet for the benzylic -CH₂- group, and two triplets for the -O-CH₂-CH₂-OH ethyl group, along with a broad singlet for the -OH proton which would disappear upon D₂O exchange.

    • ¹³C NMR: The spectrum would show 9 distinct carbon signals corresponding to the molecular structure, with chemical shifts indicative of aromatic, ether-linked, and alcohol-bearing carbons.

  • Mass Spectrometry (MS): Determines the molecular weight and can reveal structural information through fragmentation patterns.[23] High-resolution MS (HRMS) would confirm the elemental composition (C₉H₁₀Cl₂O₂) by providing a highly accurate mass measurement. The isotopic pattern from the two chlorine atoms would be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[24] The spectrum of this compound would be characterized by a strong, broad O-H stretching band around 3300-3400 cm⁻¹, C-H stretching bands for aromatic and aliphatic protons, a C-O stretching band for the ether and alcohol groups (around 1000-1200 cm⁻¹), and bands corresponding to the C=C stretching of the aromatic ring.

  • Chromatography (HPLC, GC): High-Performance Liquid Chromatography (HPLC) is the primary tool for determining the purity of the compound and for quantifying it in various assays. Gas Chromatography (GC) could also be used, particularly for assessing volatile impurities.

References

An In-Depth Technical Guide to 2-(2,6-Dichlorobenzyloxy)ethanol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(2,6-Dichlorobenzyloxy)ethanol (CAS Number: 85309-91-7), a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties, a proposed synthesis protocol with mechanistic insights, in-depth spectral analysis, and critical safety information.

Core Chemical Identity and Properties

This compound is a substituted benzyl ether derivative. The presence of the dichlorinated phenyl ring and the primary alcohol functionality makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound[1][2][3]
PropertyValueSource
CAS Number 85309-91-7[1][2][3]
Molecular Formula C₉H₁₀Cl₂O₂[4][1]
Molecular Weight 221.08 g/mol [1]
IUPAC Name 2-[(2,6-dichlorobenzyl)oxy]ethanol[4]
Synonyms Ethanol, 2-[(2,6-dichlorophenyl)methoxy]-; 2-((2,6-dichlorobenzyl)oxy)ethan-1-ol[1][2]
Appearance Colorless to light yellow liquid (predicted)[2]
Boiling Point 318.8 ± 32.0 °C (Predicted)[2]
Density 1.327 ± 0.06 g/cm³ (Predicted)[2]
pKa 14.30 ± 0.10 (Predicted)[2]
XlogP 2.1 (Predicted)[4]

Strategic Synthesis: The Williamson Ether Approach

While specific, peer-reviewed synthesis procedures for this compound are not extensively published, its structure strongly suggests a synthesis pathway via the Williamson ether synthesis.[5][6][7] This well-established Sₙ2 reaction provides a reliable method for the formation of ethers from an alkoxide and an alkyl halide.

The proposed synthesis involves the reaction of 2,6-dichlorobenzyl alcohol with ethylene glycol in the presence of a base. A more direct and higher-yielding approach would utilize a precursor like 2,6-dichlorobenzyl chloride and ethylene glycol.

Proposed Reaction Scheme:

Williamson Ether Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 2,6-Dichlorobenzyl Chloride P1 This compound R1->P1 Sₙ2 Attack R2 Ethylene Glycol (in excess) R2->P1 C1 Strong Base (e.g., NaH, NaOH) C1->R2 Deprotonation C2 Aprotic Polar Solvent (e.g., THF, DMF) P2 Salt Byproduct (e.g., NaCl) Vilanterol_Synthesis A This compound B Further Synthetic Steps (e.g., alkylation, deprotection) A->B Intermediate C Vilanterol B->C Final Product Formation MS_Fragmentation M [C₉H₁₀Cl₂O₂]⁺˙ m/z 220/222/224 F1 [C₇H₅Cl₂O]⁺ m/z 159/161 M->F1 - •CH₂CH₂OH F2 [C₇H₅Cl₂]⁺ m/z 159/161 M->F2 - OCH₂CH₂OH

References

solubility of 2-(2,6-Dichlorobenzyloxy)ethanol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-(2,6-Dichlorobenzyloxy)ethanol in Organic Solvents for Drug Development Professionals

The journey of a new chemical entity (NCE) from a promising candidate to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a drug's success.[1][2][3][4] Solubility, defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a certain temperature and pressure, directly influences a drug's bioavailability and, consequently, its therapeutic efficacy.[2][3] Poorly soluble compounds can lead to a host of developmental hurdles, including low and variable oral bioavailability, challenges in formulation, and suboptimal drug delivery.[1][3][5]

This guide focuses on the solubility of this compound, a compound of interest for its potential applications in medicinal chemistry. Understanding its solubility profile in various organic solvents is paramount for its advancement through the drug development pipeline. Organic solvents play a crucial role in various stages of pharmaceutical development, from synthesis and purification to the formulation of dosage forms. Therefore, a comprehensive understanding of the solubility of this compound in these solvents is essential for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical principles governing solubility, a detailed experimental protocol for its determination, and a framework for data analysis and interpretation. By offering both theoretical insights and practical, field-proven methodologies, this document aims to equip scientists with the necessary tools to accurately characterize the solubility of this compound and other NCEs.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[6] This principle is a qualitative expression of the thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions. For a molecule like this compound, its solubility in a given organic solvent will depend on a combination of factors, including its polarity, hydrogen bonding capability, and molecular size.

A more quantitative approach to predicting solubility is offered by the Hansen Solubility Parameters (HSP) . HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7][8][9] Every solvent and solute can be characterized by its own set of three HSP values. The principle of HSP is that solutes will dissolve in solvents with similar HSP values. The "distance" (Ra) between the HSP values of a solute and a solvent in this three-dimensional space can be calculated, and if this distance is less than the interaction radius (Ro) of the solute, solubility is likely.[7]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[10] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Detailed Protocol: Shake-Flask Method with HPLC Analysis

This protocol outlines the steps for determining the thermodynamic solubility of this compound in a selection of organic solvents.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, acetonitrile)

  • Scintillation vials with screw caps

  • Orbital shaker or rotator

  • Syringe filters (0.45 µm)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of scintillation vials. An amount that ensures a visible excess of solid remains after equilibration is crucial.

    • Add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally, ensuring that the concentration of the solute in solution does not change with further agitation time.[11]

  • Sample Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully draw the supernatant into a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Sample Dilution:

    • Dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be accurately recorded.

  • HPLC Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.[6][12]

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.[6]

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution by multiplying the concentration measured by HPLC by the dilution factor.

    • The resulting concentration is the solubility of this compound in the specific organic solvent at the experimental temperature.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid This compound to vials B Add known volume of organic solvent A->B C Agitate at constant temperature for 24-48h B->C D Filter supernatant (0.45 µm syringe filter) C->D E Dilute filtered sample D->E F Analyze by HPLC E->F G Calculate solubility F->G

Caption: Shake-flask solubility determination workflow.

Data Analysis and Presentation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C

Organic SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Ethanol24.5DataData
Methanol32.7DataData
Acetone20.7DataData
Ethyl Acetate6.0DataData
Dichloromethane8.9DataData
Acetonitrile37.5DataData
Hexane1.9DataData

Note: The dielectric constant is included as a measure of solvent polarity.

Predictive Assessment using Hansen Solubility Parameters (HSP)

While experimental determination is the gold standard, HSP can provide valuable predictive insights. The HSP values for this compound would need to be estimated, either through group contribution methods or by experimental determination. Once these values are known, they can be compared to the known HSP values of a wide range of organic solvents.

Hansen Solubility Sphere Visualization

Caption: Hansen Solubility Sphere concept.

By plotting the HSP of the solute and various solvents in a 3D space, one can visualize which solvents fall within the solute's "solubility sphere." This predictive tool can aid in the rational selection of solvents for various pharmaceutical processes, minimizing the need for extensive trial-and-error experimentation.[13]

Conclusion

A thorough understanding of the solubility of this compound in organic solvents is a critical early step in its development as a potential therapeutic agent. This guide has provided a comprehensive framework for this endeavor, encompassing both the theoretical underpinnings of solubility and a detailed, practical protocol for its experimental determination. The shake-flask method, coupled with HPLC analysis, remains the most reliable approach for obtaining accurate thermodynamic solubility data. Furthermore, the application of predictive tools like Hansen Solubility Parameters can offer valuable insights and guide solvent selection. By diligently applying these principles and methodologies, researchers can build a robust data package that will inform formulation strategies and ultimately enhance the developability of this compound.

References

An In-Depth Technical Guide to the Molecular Structure of 2-(2,6-Dichlorobenzyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 2-(2,6-Dichlorobenzyloxy)ethanol. Intended for researchers, scientists, and professionals in drug development, this document delves into the practical aspects of its synthesis via the Williamson ether synthesis, a cornerstone of modern organic chemistry. A detailed, step-by-step experimental protocol is provided, underpinned by a discussion of the mechanistic rationale. Furthermore, this guide offers a thorough structural elucidation of the molecule, including predictive analysis of its 1H NMR, 13C NMR, and FT-IR spectra. The significance of this compound as a key intermediate in the synthesis of Vilanterol, a long-acting β2 adrenergic receptor agonist, underscores its importance in medicinal chemistry.

Introduction: A Key Intermediate in Pharmaceutical Synthesis

This compound, with the chemical formula C₉H₁₀Cl₂O₂, is a significant organic compound primarily recognized for its role as a crucial intermediate in the synthesis of Vilanterol.[1][2] Vilanterol is a potent and long-acting β2 adrenergic receptor agonist used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. The molecular structure of this compound, featuring a dichlorinated benzene ring linked to an ethanol moiety through an ether bond, imparts specific chemical properties that are leveraged in the multi-step synthesis of this important therapeutic agent.

This guide will provide a detailed examination of the molecule's structure, a practical and scientifically grounded protocol for its synthesis, and a comprehensive analysis of its spectral characteristics for identification and quality control purposes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and purification.

PropertyValueSource
CAS Number 85309-91-7ChemScene[3]
Molecular Formula C₉H₁₀Cl₂O₂ChemScene[3]
Molecular Weight 221.08 g/mol ChemScene[3]
Boiling Point 318.8 ± 32.0 °C at 760 mmHgChemsrc[4]
Density 1.3 ± 0.1 g/cm³Chemsrc[4]
Flash Point 146.6 ± 25.1 °CChemsrc[4]
LogP 2.58Chemsrc[4]

Synthesis of this compound: The Williamson Ether Synthesis

The most logical and widely employed method for the synthesis of unsymmetrical ethers such as this compound is the Williamson ether synthesis.[5] This robust and versatile SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[5]

Reaction Rationale and Reagent Selection

The synthesis of this compound can be strategically disconnected into two key synthons: the electrophilic 2,6-dichlorobenzyl halide and the nucleophilic ethylene glycol monoalkoxide.

  • Nucleophile Formation: 2,6-Dichlorobenzyl alcohol is deprotonated using a strong base to form the corresponding alkoxide. The choice of base is critical to ensure complete deprotonation without promoting side reactions. Sodium hydride (NaH) is an excellent choice as it forms a non-nucleophilic hydride anion that deprotonates the alcohol irreversibly, producing hydrogen gas which evolves from the reaction mixture.[6] Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) can also be used.

  • Electrophile: 2-Chloroethanol serves as the electrophile. The chlorine atom is a good leaving group, and the primary nature of the carbon atom to which it is attached is ideal for an SN2 reaction, minimizing the potential for competing elimination reactions.[5]

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is preferred. These solvents are capable of solvating the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion and accelerating the rate of the SN2 reaction.[7]

The overall synthetic transformation is depicted below:

Williamson Ether Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 2,6-Dichlorobenzyl alcohol Reagent1 1. Strong Base (e.g., NaH) 2. Polar Aprotic Solvent (e.g., DMF) Reactant2 2-Chloroethanol Product This compound Reagent1->Product S N 2 Reaction

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on the principles of the Williamson ether synthesis.

Materials:

  • 2,6-Dichlorobenzyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-Chloroethanol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,6-dichlorobenzyl alcohol (1 equivalent).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the alcohol. The concentration should be approximately 0.5 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. The addition of sodium hydride will result in the evolution of hydrogen gas. Continue stirring at 0 °C for 30 minutes after the addition is complete to ensure full formation of the alkoxide.

  • Nucleophilic Attack: Add 2-chloroethanol (1.2 equivalents) dropwise to the reaction mixture via the dropping funnel.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Extraction: Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Structural Elucidation

The molecular structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Caption: Molecular Structure of this compound.

Predicted 1H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum is a powerful tool for identifying the different types of protons in a molecule. The predicted chemical shifts (δ) for this compound are as follows:

  • δ ~ 7.3-7.1 ppm (m, 3H): These signals correspond to the three aromatic protons on the dichlorinated benzene ring. The ortho and para protons will likely appear as a multiplet due to complex spin-spin coupling.

  • δ ~ 4.7 ppm (s, 2H): This singlet corresponds to the two benzylic protons of the -CH₂- group directly attached to the dichlorophenyl ring. The singlet nature arises from the absence of adjacent protons.

  • δ ~ 3.8 ppm (t, 2H): This triplet is assigned to the two protons of the -O-CH₂- group adjacent to the ether oxygen. The triplet splitting is due to coupling with the adjacent -CH₂-OH protons.

  • δ ~ 3.6 ppm (t, 2H): This triplet corresponds to the two protons of the -CH₂-OH group. The splitting is due to coupling with the adjacent -O-CH₂- protons.

  • δ ~ 2.5 ppm (br s, 1H): This broad singlet is characteristic of the hydroxyl (-OH) proton. The broadness is due to chemical exchange.

Predicted 13C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

  • δ ~ 137-135 ppm: This signal corresponds to the quaternary carbons of the aromatic ring to which the chlorine atoms are attached.

  • δ ~ 130-128 ppm: These signals are assigned to the carbons of the aromatic ring bearing hydrogen atoms.

  • δ ~ 73 ppm: This signal is attributed to the benzylic carbon (-CH₂-) attached to the aromatic ring.

  • δ ~ 70 ppm: This signal corresponds to the carbon of the -O-CH₂- group.

  • δ ~ 62 ppm: This signal is assigned to the carbon of the -CH₂-OH group.

Predicted FT-IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are predicted as follows:

  • ~3400 cm⁻¹ (broad): This broad absorption is characteristic of the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding.

  • ~3100-3000 cm⁻¹ (medium): These absorptions are due to the C-H stretching vibrations of the aromatic ring.

  • ~2950-2850 cm⁻¹ (medium): These signals correspond to the C-H stretching vibrations of the aliphatic -CH₂- groups.

  • ~1580-1450 cm⁻¹ (medium to strong): These absorptions are characteristic of the C=C stretching vibrations within the aromatic ring.

  • ~1100 cm⁻¹ (strong): A strong absorption in this region is indicative of the C-O-C stretching vibration of the ether linkage.

  • ~800-700 cm⁻¹ (strong): This absorption is characteristic of the C-Cl stretching vibration.

Applications and Significance

The primary and most well-documented application of this compound is its use as a pivotal intermediate in the industrial synthesis of Vilanterol.[1] The structural features of this molecule, namely the dichlorobenzyl ether moiety, are integral to the final structure and pharmacological activity of Vilanterol. The synthesis of this intermediate is a critical step in the overall manufacturing process of this important respiratory medication.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a molecule of significant interest in the field of medicinal and synthetic organic chemistry. Its synthesis, primarily achieved through the Williamson ether synthesis, is a classic example of a robust and reliable organic transformation. The structural elucidation of this compound, through NMR and FT-IR spectroscopy, provides the necessary analytical framework for its identification and quality control. As a key building block in the synthesis of Vilanterol, this compound will continue to be a compound of importance for researchers and professionals in the pharmaceutical industry.

References

A Technical Guide on the Potential Biological Activities of Dichlorobenzyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorobenzyl compounds, a class of halogenated aromatic molecules, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the antimicrobial and anticancer properties of dichlorobenzyl derivatives. We delve into the molecular mechanisms underpinning these activities, with a particular focus on the induction of apoptosis and cell cycle arrest in cancer cells. Detailed experimental protocols for the evaluation of cytotoxicity and cell cycle progression are provided, alongside a curated summary of reported in vitro anticancer activities. This guide aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction: The Dichlorobenzyl Scaffold

Dichlorobenzyl compounds are characterized by a benzyl group attached to a dichlorinated benzene ring. The isomeric positions of the two chlorine atoms (e.g., 2,4-, 3,4-, 3,5-) and further substitutions on both the phenyl and benzyl moieties give rise to a vast chemical space with diverse physicochemical properties. This structural versatility allows for the fine-tuning of biological activity, making dichlorobenzyl derivatives attractive candidates for drug discovery programs. While 2,4-dichlorobenzyl alcohol is a well-established antiseptic, the therapeutic potential of this compound class extends significantly beyond its current applications.

Antimicrobial Activities

The antimicrobial effects of dichlorobenzyl compounds are a cornerstone of their established biological profile.

Antibacterial and Antiviral Properties

2,4-Dichlorobenzyl alcohol is a mild antiseptic with a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections. Its mechanism of action, while not fully elucidated, is thought to involve the denaturation of microbial proteins and a local anesthetic effect mediated by a blockade of sodium channels.

Antifungal Properties

Certain dichlorobenzyl derivatives have demonstrated potent antifungal activity. For instance, 3,5-dichlorobenzyl esters have been investigated as succinate dehydrogenase (SDH) inhibitors, a validated target for antifungal agents.

Anticancer Potential: A Focus on Mechanism

A growing body of evidence highlights the significant anticancer potential of dichlorobenzyl compounds. Their cytotoxic effects against various cancer cell lines are primarily attributed to the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Dichlorobenzyl derivatives have been shown to trigger this process through the intrinsic, or mitochondrial, pathway.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade DBC Dichlorobenzyl Compound Bcl2 Anti-apoptotic Bcl-2 & Bcl-xL DBC->Bcl2 Inhibition Bax Pro-apoptotic Bax & Bak Bcl2->Bax Inhibition Mito Mitochondrion Bax->Mito Pore Formation CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: The intrinsic apoptosis pathway induced by dichlorobenzyl compounds.

Key events in this pathway include:

  • Inhibition of Anti-Apoptotic Proteins: Dichlorobenzyl derivatives can downregulate the expression or activity of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][2][3] These proteins normally function to prevent apoptosis by sequestering pro-apoptotic proteins.

  • Activation of Pro-Apoptotic Proteins: The inhibition of Bcl-2 and Bcl-xL leads to the activation of pro-apoptotic proteins such as Bax and Bak.[1][4]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores that lead to the release of cytochrome c into the cytoplasm.

  • Caspase Activation: Cytoplasmic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[2][3]

Cell Cycle Arrest at G2/M Phase

The cell cycle is a tightly regulated process that governs cell proliferation. Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints, preventing cancer cells from dividing. Several dichlorobenzyl derivatives have been shown to induce cell cycle arrest at the G2/M transition.[5][6]

cell_cycle_arrest cluster_cdk Key Regulators G2 G2 Phase M M Phase (Mitosis) G2->M Progression Arrest G2/M Arrest Cdc2 Cdc2 (CDK1) Complex Cdc2/Cyclin B1 Complex Cdc2->Complex CyclinB1 Cyclin B1 CyclinB1->Complex Complex->M Promotes Entry DBC Dichlorobenzyl Compound DBC->Complex Inhibits Activity & Reduces Expression

Figure 2: Mechanism of G2/M cell cycle arrest induced by dichlorobenzyl compounds.

The key molecular events leading to G2/M arrest include:

  • Inhibition of the Cdc2/Cyclin B1 Complex: The transition from the G2 to the M phase is driven by the activation of the Cdc2 (also known as CDK1)/Cyclin B1 complex.[5][6] Dichlorobenzyl compounds have been observed to decrease the expression of both Cdc2 and Cyclin B1 and inhibit the kinase activity of the complex.[5][7][8]

  • Upregulation of p21: Some dichlorobenzyl derivatives have been shown to upregulate the expression of p21, a cyclin-dependent kinase inhibitor that can bind to and inactivate the Cdc2/Cyclin B1 complex, further contributing to G2/M arrest.[7][9]

Quantitative In Vitro Anticancer Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of various dichlorobenzyl derivatives against a panel of human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
--INVALID-LINK--aquatin(IV) chlorideMCF-7 (Breast)2.5 ± 0.50Synthesis, structural characterization, and anticancer activity... (2015).[10]
MDA-MB-231 (Breast)Not specifiedSynthesis, structural characterization, and anticancer activity... (2015).[10]
Piperonilic acid with 3,4-dichlorobenzyl substituentHCT116 (Colon)Not specifiedIC50 values for compounds 1 and 2 in various cancer cell lines... (ResearchGate).[9]
HTB-26 (Breast)10 - 50IC50 values for compounds 1 and 2 in various cancer cell lines... (ResearchGate).[9]
(Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrileMCF-7 (Breast)0.56 ± 0.03Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro.[11]
(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrileMCF-7 (Breast)0.127 ± 0.04Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro.[11]
(Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamideA549 (Lung)Not specifiedDichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro.[11]
Theophylline derivative with dichlorobenzyl moiety (d17)A549 (Lung)6.76 ± 0.25Discovery of a Series of Theophylline Derivatives... (2021).[12]
H460 (Lung)5.93 ± 0.97Discovery of a Series of Theophylline Derivatives... (2021).[12]
MCF-7 (Breast)12.61 ± 1.76Discovery of a Series of Theophylline Derivatives... (2021).[12]
SW480 (Colon)15.66 ± 2.37Discovery of a Series of Theophylline Derivatives... (2021).[12]

Experimental Protocols

Assessment of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Dichlorobenzyl compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dichlorobenzyl compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in the different phases of the cell cycle.

Materials:

  • Dichlorobenzyl compound

  • Complete cell culture medium

  • PBS

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the dichlorobenzyl compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1200 rpm for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cells in 500 µL of staining solution containing RNase A and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Perspectives

The dichlorobenzyl scaffold represents a promising starting point for the development of novel therapeutic agents. The well-documented antimicrobial and emerging anticancer activities, coupled with a growing understanding of their mechanisms of action, provide a solid foundation for further research. Future efforts should focus on the synthesis of new derivatives with improved potency and selectivity, as well as in-depth investigations into their effects on specific signaling pathways in various disease models. The continued exploration of this chemical class holds significant potential for the discovery of new drugs to address unmet medical needs.

References

The 2,6-Dichlorobenzyl Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,6-dichlorobenzyl group is a key structural motif in a variety of pharmacologically active compounds. Its unique electronic and steric properties, conferred by the two chlorine atoms in the ortho positions, significantly influence the biological activity of the parent molecule. This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 2,6-dichlorobenzyl derivatives, with a focus on their roles as antimicrobial and anticancer agents.

Part 1: Synthesis of Bioactive 2,6-Dichlorobenzyl Derivatives

The synthesis of molecules incorporating the 2,6-dichlorobenzyl scaffold typically begins with commercially available starting materials such as 2,6-dichlorobenzyl chloride or 2,6-dichlorobenzaldehyde. These precursors can then be elaborated into a diverse range of heterocyclic systems, most notably quinazolinones and benzimidazoles, which have demonstrated significant biological potential.

General Synthetic Workflow

A generalized synthetic approach often involves the initial formation of a key intermediate by reacting 2,6-dichlorobenzyl-containing precursors with other building blocks, followed by cyclization and further functionalization to yield the final bioactive compounds.

Synthetic Workflow A 2,6-Dichlorobenzyl Precursors (e.g., chloride, aldehyde) C Key Intermediate Formation A->C B Heterocyclic Scaffolds (e.g., anthranilic acid, o-phenylenediamine) B->C D Cyclization C->D E Bioactive Derivatives D->E

Caption: Generalized synthetic workflow for 2,6-dichlorobenzyl derivatives.

Experimental Protocol: Synthesis of 2-[2-(2,6-dichlorophenyl)amino]benzyl-Substituted Quinazolinones[1][2]

This protocol outlines a representative synthesis of a quinazolinone derivative incorporating the 2,6-dichlorobenzyl moiety, which has been evaluated for its antimicrobial activity.

Step 1: Synthesis of 2-[2-(2,6-dichlorophenyl)amino]phenylacetyl chloride (1)

This starting material is typically prepared from the corresponding carboxylic acid using a standard chlorinating agent like thionyl chloride.

Step 2: Synthesis of 2-[2-(2,6-dichlorophenyl)amino]benzyl-6,8-dibromo-3,1-benzoxazin-4(H)-one (2)

  • To a solution of 2-[2-(2,6-dichlorophenyl)amino]phenylacetyl chloride (1) (0.01 mol) in 20 mL of pyridine, add 3,5-dibromoanthranilic acid (0.01 mol).

  • Stir the mixture at 0-5 °C for 1 hour, and then continue stirring at room temperature for an additional hour.

  • A pasty mass will form. Wash this thoroughly with a 5% (w/v) sodium bicarbonate solution to neutralize and remove any unreacted acid.

  • Filter the resulting solid, wash with cold water, and dry.

  • Recrystallize the crude product from methanol to obtain the pure benzoxazinone derivative.

Step 3: Synthesis of 2-[2-(2,6-dichlorophenyl)amino]benzyl-3-acetamido-6,8-dibromoquinazolin-4(3H)-one (4)

  • Reflux a mixture of the benzoxazinone (2) (0.01 mol) and hydrazine hydrate (0.01 mol) in 25 mL of absolute ethanol for 6-8 hours.

  • Follow this by an acetylation reaction to yield the acetamido-quinazolinone.

Step 4: Synthesis of 2-[2-(2,6-dichlorophenyl)amino]benzyl-3-substituted phenylacrylamido-6,8-dibromoquinazolin-4(3H)-ones (5a-m)

  • To a solution of the acetamido-quinazolinone (4) (0.01 mol) in 50 mL of absolute ethanol, add the appropriate benzaldehyde (0.01 mol) in a 2% NaOH solution.

  • Reflux the mixture for 10-12 hours.

  • After the reaction is complete, concentrate the solution, cool it, and pour it onto ice.

  • Filter the precipitated solid, wash it with water, and recrystallize from methanol.

Step 5: Synthesis of 2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones (6a-m)

  • React the phenylacrylamido-quinazolinone derivatives (5a-m) with hydrazine hydrate in the presence of glacial acetic acid to yield the final pyrazolyl-quinazolinone products.

Part 2: Antimicrobial Activity of 2,6-Dichlorobenzyl Derivatives

Derivatives containing the 2,6-dichlorobenzyl moiety have demonstrated promising activity against a range of bacterial and fungal pathogens. The steric hindrance and electron-withdrawing nature of the dichlorinated ring are believed to play a crucial role in their mechanism of action.

Structure-Activity Relationship (SAR) of Quinazolinone Derivatives

Studies on 2,6-dichlorobenzyl-substituted quinazolinones have revealed key structural features that govern their antimicrobial potency.

  • Substitution at the 2- and 3-positions of the quinazolinone ring: The nature of the substituent at these positions significantly influences activity. For instance, the introduction of a pyrazoline moiety at the 3-position has been shown to enhance antimicrobial effects.[1][2]

  • Halogenation of the quinazolinone core: The presence of bromine atoms at the 6- and 8-positions of the quinazolinone ring generally leads to increased antimicrobial activity.

  • Substituents on appended aromatic rings: The electronic properties of substituents on other aromatic rings within the molecule can modulate activity.

Compound ClassSubstituentsTarget Organism(s)MIC/IC50Reference
Quinazolinones2-(2,6-dichlorophenyl)amino]benzyl at C2; various substituted pyrazolyl-amino at C3; dibromo at C6, C8S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. nigerMICs ranging from <10 to >100 µg/mL[1],[2]
Quinazolinones2-((3,5-dichlorophenyl)amino) at C2; 5,8-dichloroS. aureus ATCC25923MIC50 = 3.9 µM[1]
Quinazolinones2-(3,4-difluorobenzylamine) at C2; 7-chloroS. aureus ATCC25923, S. aureus JE2MIC50 = 0.36 µM, 0.02 µM[1]
Proposed Mechanism of Antimicrobial Action

While the precise mechanism is not fully elucidated for all derivatives, a leading hypothesis for some 2,6-dichlorobenzyl compounds involves the induction of oxidative stress within bacterial cells. This can lead to DNA damage and subsequent cell death.

Antimicrobial Mechanism A 2,6-Dichlorobenzyl Derivative B Bacterial Cell A->B Penetration C Induction of Oxidative Stress B->C D DNA Damage C->D E Cell Death D->E

Caption: Proposed mechanism of antimicrobial action for some 2,6-dichlorobenzyl derivatives.

Part 3: Anticancer Activity of 2,6-Dichlorobenzyl Derivatives

The 2,6-dichlorobenzyl scaffold has also been incorporated into molecules with significant anticancer properties. These compounds often target key signaling pathways involved in cell proliferation and survival.

Targeting the BRAF/MEK/ERK Pathway

The mitogen-activated protein kinase (MAPK) pathway, which includes the kinases BRAF, MEK, and ERK, is a critical regulator of cell growth. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are found in a significant percentage of human cancers, including melanoma and colorectal cancer.

Novel benzimidazole derivatives containing a 2,6-dichloro-substituted moiety have been designed as inhibitors of both wild-type (WT) and V600E mutant BRAF.[3]

BRAF Pathway RAS RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 2,6-Dichlorobenzyl Derivative Inhibitor->BRAF Inhibition

Caption: Inhibition of the BRAF/MEK/ERK signaling pathway.

Molecular docking studies suggest that these inhibitors can effectively occupy the ATP-binding pocket of the BRAF kinase domain. The 2,6-dichlorobenzyl group likely contributes to favorable hydrophobic interactions within the active site.

Compound ClassTargetCell Line(s)IC50/GI50Reference
BenzimidazolesBRAF WT, BRAF V600EHT29 (colon)IC50 = 1.72 µM (WT), 2.76 µM (V600E)[3]
Indole-basedBcl-2MCF-7, MDA-MB-231, A549IC50 values in the sub-micromolar range
2-phenylacrylonitrileTubulinHCT116, BEL-7402IC50 = 5.9 nM, 7.8 nM[4]
Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that regulate the progression of the cell cycle. Their dysregulation is a hallmark of cancer. Some 2,6-dichlorobenzyl derivatives have been investigated as potential CDK inhibitors. By blocking the activity of CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Cell Cycle G1 G1 Phase S S Phase G1->S CDK2/Cyclin E G2 G2 Phase S->G2 CDK2/Cyclin A M M Phase G2->M CDK1/Cyclin B CDK CDK/Cyclin Complex Inhibitor 2,6-Dichlorobenzyl Derivative Inhibitor->CDK Inhibition

Caption: The role of CDKs in cell cycle regulation and their inhibition.

Part 4: Future Perspectives

The 2,6-dichlorobenzyl moiety continues to be a valuable scaffold in the design of novel therapeutic agents. Future research in this area will likely focus on:

  • Optimization of existing lead compounds: Further derivatization to improve potency, selectivity, and pharmacokinetic properties.

  • Elucidation of mechanisms of action: Detailed studies to identify the specific molecular targets and signaling pathways affected by these compounds.

  • Exploration of new therapeutic areas: Investigating the potential of 2,6-dichlorobenzyl derivatives for the treatment of other diseases, such as viral infections and neurodegenerative disorders.

  • Development of combination therapies: Evaluating the synergistic effects of these compounds with existing drugs to overcome resistance and enhance therapeutic efficacy.

The versatility of the 2,6-dichlorobenzyl group, coupled with the growing understanding of its role in modulating biological activity, ensures its continued importance in the field of medicinal chemistry.

References

An In-Depth Technical Guide to the Safe Handling of 2-(2,6-Dichlorobenzyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential safety and handling precautions for 2-(2,6-Dichlorobenzyloxy)ethanol. Synthesizing technical data with field-proven insights, this document is intended to empower researchers and drug development professionals to work with this compound in a manner that ensures both personal safety and experimental integrity.

Understanding the Compound: A Proactive Approach to Safety

This compound is a dichlorinated benzyl ether derivative. The presence of a chlorinated aromatic ring and an ether linkage necessitates a thorough understanding of its potential hazards. While specific toxicological data for this compound is limited, a critical assessment of its structural analogs, such as dichlorobenzyl alcohols and other chloroethers, provides a robust framework for anticipating its reactivity and potential biological effects. This proactive approach to hazard identification is the cornerstone of safe laboratory practice.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are critical for assessing its potential for environmental fate, transport, and exposure routes.

PropertyValueSource
Molecular Formula C₉H₁₀Cl₂O₂ChemScene[1]
Molecular Weight 221.08 g/mol ChemScene[1]
Boiling Point 318.8 ± 32.0 °C at 760 mmHgChemsrc[2]
Density 1.3 ± 0.1 g/cm³Chemsrc[2]
Flash Point 146.6 ± 25.1 °CChemsrc[2]
LogP 2.58Chemsrc[2]
Vapor Pressure 0.0 ± 0.7 mmHg at 25°CChemsrc[2]

Hazard Identification and Risk Assessment: A Multi-faceted Perspective

The potential hazards associated with this compound can be categorized into three main areas: toxicological, chemical reactivity, and physical hazards. A comprehensive risk assessment should consider all three.

Toxicological Profile: Insights from Analogs
  • Dichlorobenzyl Moiety: Dichlorobenzyl alcohols have been shown to cause skin and eye irritation.[3] High-dose oral administration of 2,4-dichlorobenzyl alcohol in animal studies has been associated with maternal and developmental toxicity.[4][5] Chronic exposure to chlorinated toluenes, a related class of compounds, is a concern in occupational settings.[6]

  • Ether Linkage: While ethers are generally of low acute toxicity, some can form explosive peroxides upon prolonged storage and exposure to air.[7] There is no specific data to suggest that this compound is a peroxide-former, but this possibility should not be entirely dismissed, especially under prolonged storage or exposure to oxidizing conditions.

  • Ethanol Moiety: The ethanol portion of the molecule is unlikely to be the primary driver of toxicity. However, its metabolism could influence the overall metabolic fate of the compound. The metabolism of ethanol is well-understood to be primarily mediated by alcohol dehydrogenase and cytochrome P450 enzymes, particularly CYP2E1.[8][9][10]

  • Metabolism (Predicted): It is anticipated that the metabolism of this compound would proceed via pathways common for xenobiotics. Phase I metabolism, likely mediated by cytochrome P450 enzymes, could involve hydroxylation of the aromatic ring or oxidation of the ethanol moiety.[3][8] Phase II metabolism would likely involve conjugation of the resulting metabolites to facilitate excretion. The presence of chlorine atoms on the aromatic ring can influence the rate and regioselectivity of metabolism.[11]

Chemical Reactivity: The Benzyl Ether Functionality

The chemical reactivity of this compound is largely dictated by the benzyl ether group.

  • Acid Cleavage: Benzyl ethers are susceptible to cleavage by strong acids such as HBr and HI.[1][11][12][13][14][15] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. This reactivity is a critical consideration when planning reactions or quenching procedures involving strong acids.

  • Oxidizing and Reducing Agents: Benzyl ethers can be cleaved under certain oxidative conditions.[16] Conversely, they are generally stable to many reducing agents, which is why they are often used as protecting groups in organic synthesis.[16] However, specific reactivity with strong oxidizing agents (e.g., potassium permanganate, chromium trioxide) or strong reducing agents (e.g., lithium aluminum hydride) should be evaluated on a small scale before being performed on a larger scale.

  • Thermal Decomposition: When heated to decomposition, chlorinated aromatic compounds can emit toxic fumes, including hydrogen chloride and phosgene.[17] Therefore, heating of this compound should be conducted with caution and in a well-ventilated area.

Physical Hazards

Based on its predicted flash point of 146.6 ± 25.1 °C, this compound is not considered a flammable liquid at standard laboratory temperatures.[2] However, it is combustible and will burn if exposed to a sufficiently high temperature or an ignition source.

The Hierarchy of Controls: A Systematic Approach to Safety

To mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls should be implemented. This framework prioritizes the most effective control measures.

HierarchyOfControls Elimination Elimination Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (PPE)

Caption: The Hierarchy of Controls for mitigating laboratory hazards.

  • Elimination and Substitution: In a research and development context, elimination of a specific compound is often not feasible. Substitution with a less hazardous alternative should be considered if scientifically viable.

  • Engineering Controls: These are the primary means of controlling exposure.

    • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, should be performed in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

    • Ventilation: The laboratory should have adequate general ventilation.

  • Administrative Controls: These are work practices and procedures designed to reduce exposure.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

    • Training: All personnel handling the compound must receive documented training on its hazards and the procedures for safe handling.

    • Restricted Access: Designate specific areas for working with this compound and restrict access to authorized personnel.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and should not be used as a substitute for engineering and administrative controls.

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for tears or punctures before use.

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

    • Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[2][5][7][18] The selection of the appropriate respirator should be based on a formal risk assessment.

Experimental Protocols: Ensuring Safe and Reproducible Workflows

Adherence to well-defined experimental protocols is crucial for both safety and the quality of research.

General Handling and Storage

HandlingAndStorage Start Start: Receive Compound Inspect Inspect Container for Damage Start->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store Label Ensure Proper Labeling Store->Label SDS Access and Review SDS Label->SDS WorkArea Prepare Work Area in Fume Hood SDS->WorkArea Weigh Weigh Compound in Fume Hood WorkArea->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer End Proceed with Experiment Transfer->End

Caption: A logical workflow for the safe handling and storage of this compound.

  • Receiving: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

  • Preparation: Before handling, ensure that a current Safety Data Sheet (SDS) is readily accessible. Prepare the work area within a chemical fume hood by removing any unnecessary equipment or chemicals.

  • Weighing and Transferring: Conduct all weighing and transferring operations within the fume hood to minimize the risk of inhalation or skin contact. Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.

Spill and Emergency Procedures

Prompt and correct response to a spill is critical to minimizing exposure and environmental contamination.

  • Immediate Actions:

    • Alert personnel in the immediate vicinity.

    • If the spill is large or involves a significant release of vapor, evacuate the laboratory and activate the emergency alarm.

    • If there is skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Small Spills (manageable by trained personnel):

    • Ensure appropriate PPE is worn (gloves, goggles, lab coat).

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated solid waste (e.g., gloves, weighing paper, absorbent materials) should be placed in a clearly labeled, sealed container.

  • Liquid Waste: Unused compound and solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations.

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its potential hazards, a systematic approach to risk mitigation, and strict adherence to established protocols. By integrating the principles outlined in this guide into daily laboratory practice, researchers can foster a culture of safety that protects themselves, their colleagues, and the integrity of their scientific endeavors. Continuous vigilance and a commitment to ongoing safety education are paramount when working with this and any other chemical compound.

References

Spectroscopic Profile of 2-(2,6-Dichlorobenzyloxy)ethanol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(2,6-Dichlorobenzyloxy)ethanol, a key intermediate in various pharmaceutical syntheses. Understanding the spectral characteristics of this molecule is paramount for ensuring purity, confirming identity, and developing robust analytical methods during drug development. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical insights.

Molecular Structure and Spectroscopic Overview

This compound (C₉H₁₀Cl₂O₂) is comprised of a 2,6-dichlorobenzyl moiety linked via an ether bond to an ethanol backbone. This structure gives rise to a unique spectroscopic fingerprint, which we will explore in detail. The insights provided herein are derived from a combination of established spectroscopic principles and data from related precursor molecules, such as 2,6-dichlorobenzyl alcohol.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating molecular structure. For this compound, both ¹H and ¹³C NMR provide invaluable information for structural confirmation. The following data is predicted based on established chemical shift principles and analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic, benzylic, and ethanolic protons. The symmetry of the 2,6-dichlorophenyl group simplifies the aromatic region.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35d, J = 8.0 Hz2HAr-H (H-3, H-5)
~7.10t, J = 8.0 Hz1HAr-H (H-4)
~4.70s2HO-CH₂ -Ar
~3.80t, J = 4.5 Hz2HO-CH₂ -CH₂OH
~3.65t, J = 4.5 Hz2HOCH₂-CH₂ -OH
~2.50br s1HOH

Interpretation:

  • Aromatic Region: The two chlorine atoms at positions 2 and 6 create a symmetrical substitution pattern on the benzene ring. This results in two distinct signals: a doublet for the two equivalent protons at positions 3 and 5, and a triplet for the single proton at position 4.

  • Benzylic Protons: The methylene protons adjacent to the aromatic ring (O-CH₂ -Ar) are expected to appear as a sharp singlet around 4.70 ppm. The deshielding effect of the adjacent oxygen and aromatic ring contributes to this downfield shift.

  • Ethanol Protons: The two methylene groups of the ethanol moiety will be diastereotopic and are expected to appear as two distinct triplets, each integrating to 2H. The protons on the carbon adjacent to the ether oxygen (O-CH₂ -CH₂OH) will be more deshielded than those on the carbon bearing the hydroxyl group (OCH₂-CH₂ -OH).

  • Hydroxyl Proton: The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary with concentration and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~136.0Ar-C (C-2, C-6)
~133.0Ar-C (C-1)
~130.0Ar-C (C-4)
~128.5Ar-C (C-3, C-5)
~72.0O-C H₂-Ar
~70.0O-C H₂-CH₂OH
~61.5OCH₂-C H₂-OH

Interpretation:

  • Aromatic Carbons: The carbon atoms attached to the chlorine atoms (C-2, C-6) are expected to be the most downfield in the aromatic region. The quaternary carbon (C-1) will also be in this region. The protonated aromatic carbons (C-3, C-4, C-5) will appear at slightly higher fields.

  • Aliphatic Carbons: The three sp³ hybridized carbons will appear in the upfield region of the spectrum. The benzylic carbon (O-C H₂-Ar) and the ether-linked carbon of the ethanol moiety (O-C H₂-CH₂OH) will have similar chemical shifts, while the carbon bearing the hydroxyl group (OCH₂-C H₂-OH) will be the most upfield of the three.

Figure 2: Predicted NMR Chemical Shift Assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the O-H, C-H, C-O, and C-Cl bonds, as well as the aromatic ring.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (hydrogen-bonded)
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1580, 1470Medium-WeakAromatic C=C stretch
~1250-1050StrongC-O stretch (ether and alcohol)
~800-700StrongC-Cl stretch

Interpretation:

  • O-H Stretch: A strong, broad absorption around 3400 cm⁻¹ is a characteristic feature of a hydrogen-bonded hydroxyl group.[1][2]

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear as medium intensity bands between 3100 and 3000 cm⁻¹. Aliphatic C-H stretches from the methylene groups will be observed in the 2950-2850 cm⁻¹ region.[3]

  • Aromatic C=C Stretches: The presence of the benzene ring will give rise to characteristic absorptions in the 1600-1450 cm⁻¹ region.

  • C-O Stretches: Strong absorptions in the 1250-1050 cm⁻¹ range are expected for the C-O stretching vibrations of both the ether and the primary alcohol functionalities.[1]

  • C-Cl Stretches: The C-Cl stretching vibrations are expected to produce strong bands in the fingerprint region, typically between 800 and 700 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Mass Spectrometry Fragments

m/zIon StructureFragmentation Pathway
220/222/224[C₉H₁₀Cl₂O₂]⁺Molecular Ion
159/161[C₇H₅Cl₂]⁺Cleavage of the O-CH₂ bond
125/127[C₆H₃Cl₂]⁺Loss of CH₂O from the m/z 159/161 fragment
45[C₂H₅O]⁺Cleavage of the benzyl-O bond

Interpretation:

The molecular ion peak is expected at m/z 220, with isotopic peaks at m/z 222 and 224 due to the presence of two chlorine atoms. The most significant fragmentation pathway is likely the cleavage of the benzylic C-O bond, which is a common fragmentation for benzyl ethers.[4] This would lead to the formation of a stable 2,6-dichlorobenzyl cation at m/z 159/161. Further fragmentation of this ion could lead to the loss of a neutral formaldehyde molecule to give an ion at m/z 125/127. Another prominent fragment could arise from the cleavage of the benzyl-O bond to give the [C₂H₅O]⁺ ion at m/z 45.

mol [C₉H₁₀Cl₂O₂]⁺˙ m/z 220/222/224 frag1 [C₇H₅Cl₂]⁺ m/z 159/161 mol->frag1 - •OCH₂CH₂OH frag3 [C₂H₅O]⁺ m/z 45 mol->frag3 - •C₇H₅Cl₂O frag2 [C₆H₃Cl₂]⁺ m/z 125/127 frag1->frag2 - CH₂O

Figure 3: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the spectrum with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans should be sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Proton decoupling should be applied during acquisition. A sufficient number of scans should be collected to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates. Alternatively, for a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.

  • Instrumentation: Employ an electron ionization (EI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum with an electron energy of 70 eV over a mass range of m/z 40-300.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of chlorine atoms.

Conclusion

This technical guide provides a comprehensive spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable resource for researchers and scientists in the pharmaceutical industry. By leveraging this information, drug development professionals can confidently identify this key intermediate, monitor reaction progress, and ensure the quality and purity of their synthesized materials, ultimately contributing to the efficient and successful development of new therapeutic agents.

References

An In-Depth Technical Guide to 2-(2,6-Dichlorobenzyloxy)ethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(2,6-Dichlorobenzyloxy)ethanol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's commercial sourcing, synthesis, quality control, and analytical validation, underpinned by field-proven insights and authoritative references.

Introduction: A Critical Intermediate in Modern Therapeutics

This compound (CAS No. 85309-91-7) is a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a dichlorinated benzene ring linked to an ethanol moiety via an ether bond, makes it a versatile intermediate. Most notably, it is a recognized precursor in the synthesis of Vilanterol, a long-acting β2 adrenergic receptor agonist used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[2] The purity and quality of this intermediate are paramount to the safety and efficacy of the final drug product, necessitating a thorough understanding of its sourcing and characterization.

Chemical Properties:

PropertyValueSource
CAS Number 85309-91-7[1]
Molecular Formula C₉H₁₀Cl₂O₂[1]
Molecular Weight 221.08 g/mol [1]
Appearance Inquire with supplier-
Purity Typically >98%[3]

Commercial Availability and Sourcing

For researchers and drug development professionals, securing a reliable supply of high-purity this compound is a critical first step. Several chemical suppliers specialize in providing this intermediate for research and development purposes, as well as in bulk quantities for larger-scale manufacturing. When selecting a supplier, it is imperative to consider not only the listed purity but also the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA).

Table of Commercial Suppliers:

SupplierPurityAvailable Quantities
ChemSceneInquireCustom synthesis, commercial production
Guidechem99%5kg, 25kg, 50kg, 200kg, 1000kg
Fluorochem (via Sigma-Aldrich)98%Inquire

Note: This is not an exhaustive list, and availability and specifications are subject to change. Direct inquiry with the suppliers is recommended.

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis.[4][5][6] This classic and robust method involves the reaction of an alkoxide with a primary alkyl halide.[6] In this specific application, the sodium salt of ethylene glycol is reacted with 2,6-dichlorobenzyl chloride.

Conceptual Synthesis Workflow

The synthesis can be logically broken down into two primary stages: the formation of the alkoxide and the subsequent nucleophilic substitution.

G A Ethylene Glycol C Sodium 2-hydroxyethoxide (Alkoxide Intermediate) A->C Deprotonation B Sodium Hydride (NaH) in an aprotic solvent (e.g., THF) E This compound (Final Product) C->E SN2 Nucleophilic Attack D 2,6-Dichlorobenzyl Chloride D->E F Sodium Chloride (NaCl) (Byproduct) E->F Formation of

Caption: Williamson ether synthesis workflow for this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on the principles of the Williamson ether synthesis and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • Ethylene glycol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 2,6-Dichlorobenzyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a calculated excess of ethylene glycol (e.g., 5 equivalents) dissolved in anhydrous THF.

  • Under a nitrogen atmosphere, carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

  • Ether Synthesis: Cool the reaction mixture back to 0 °C.

  • Dissolve 2,6-dichlorobenzyl chloride (1 equivalent) in anhydrous THF and add it dropwise to the alkoxide solution via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Quality Control and Analytical Validation

Rigorous analytical testing is essential to confirm the identity and purity of synthesized or purchased this compound. The following are standard analytical techniques that should be employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for assessing the purity of this compound and detecting any process-related impurities.[7]

Exemplary HPLC Method Parameters:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water; B: Acetonitrile
Gradient 0-5 min: 50% B; 5-15 min: 50% to 80% B; 15-20 min: 80% B; 20-22 min: 80% to 50% B; 22-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile

Note: This is a starting point for method development and should be optimized and validated for the specific instrumentation and impurities of interest.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the identification and quantification of volatile and semi-volatile impurities.

Exemplary GC-MS Method Parameters:

ParameterCondition
Column Non-polar (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 40-450 m/z

Note: These parameters are illustrative and require optimization for the specific instrument and analytical goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts:

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Ar-H 7.2-7.4m
-O-CH₂ -Ar~4.7s
-O-CH₂ -CH₂-OH~3.8t
-CH₂-CH₂ -OH~3.6t
-CH₂-CH₂-OH Variablebr s

Note: These are predicted values and the actual spectrum should be acquired for confirmation.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a pivotal intermediate for the pharmaceutical industry, particularly in the synthesis of Vilanterol. A thorough understanding of its commercial availability, synthesis, and analytical characterization is essential for ensuring the quality and consistency of the final drug product. The information and exemplary protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working with this important compound.

References

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-(2,6-Dichlorobenzyloxy)ethanol via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 2-(2,6-Dichlorobenzyloxy)ethanol. The described methodology is based on the robust and widely applicable Williamson ether synthesis, a cornerstone of organic chemistry for forming ether linkages.[1][2] The protocol details the reaction of 2,6-dichlorobenzyl chloride with an excess of ethylene glycol, utilizing sodium hydride to generate the requisite alkoxide nucleophile. This guide is designed for researchers in medicinal chemistry, drug development, and organic synthesis, offering a step-by-step procedure, from reagent handling to final product characterization and purification. Emphasis is placed on the rationale behind procedural choices, safety considerations, and methods for verifying the structural integrity of the target compound.

Introduction

This compound is a valuable chemical intermediate, notably identified as a precursor in the synthesis of impurities for active pharmaceutical ingredients such as Vilanterol, a long-acting β2 adrenergic receptor agonist.[3] The structural motif, featuring a dichlorinated aromatic ring linked to an aliphatic alcohol via an ether bond, makes it a versatile building block for more complex molecules.

The Williamson ether synthesis is the chosen method for this protocol due to its reliability and broad scope in preparing both symmetrical and asymmetrical ethers.[2][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This involves the deprotonation of an alcohol to form a potent alkoxide nucleophile, which then attacks a primary alkyl halide, displacing the halide leaving group.[1][2] In this specific application, ethylene glycol is deprotonated to form the sodium 2-hydroxyethoxide, which subsequently reacts with the primary benzylic halide, 2,6-dichlorobenzyl chloride, to yield the desired product.

Reaction Scheme and Mechanism

The synthesis proceeds in two primary stages:

  • Deprotonation: Ethylene glycol is treated with a strong base, sodium hydride (NaH), to form the sodium 2-hydroxyethoxide intermediate. Hydrogen gas is evolved as a byproduct.

  • Nucleophilic Substitution (SN2): The generated alkoxide attacks the electrophilic carbon of the chloromethyl group on 2,6-dichlorobenzyl chloride, displacing the chloride ion to form the ether linkage.

Overall Reaction:

Mechanism: The reaction follows a classic SN2 pathway. The alkoxide performs a backside attack on the carbon atom bonded to the chlorine in 2,6-dichlorobenzyl chloride. This concerted mechanism, where the new C-O bond forms simultaneously as the C-Cl bond breaks, is favored for primary halides as it minimizes steric hindrance.[1][2]

Experimental Protocol

Materials and Equipment

Reagents & Chemicals:

ReagentCAS No.FormulaM.W. ( g/mol )
2,6-Dichlorobenzyl chloride2014-83-7C₇H₅Cl₃195.48
Ethylene glycol107-21-1C₂H₆O₂62.07
Sodium hydride (60% dispersion in mineral oil)7646-69-7NaH24.00
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.11
Diethyl ether (anhydrous)60-29-7C₄H₁₀O74.12
Saturated Ammonium Chloride (aq. solution)12125-02-9NH₄Cl53.49
Brine (Saturated NaCl aq. solution)7647-14-5NaCl58.44
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37
Silica Gel (for column chromatography, 230-400 mesh)7631-86-9SiO₂60.08
Hexanes110-54-3C₆H₁₄86.18
Ethyl Acetate141-78-6C₄H₈O₂88.11

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Nitrogen/Argon gas inlet

  • Oil bath or heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Analytical instruments: NMR spectrometer, Mass spectrometer

Safety Precautions
  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[5]

  • Sodium Hydride (NaH): NaH is a water-reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon). Mineral oil dispersion reduces pyrophoricity but requires careful handling.

  • 2,6-Dichlorobenzyl chloride: This compound is an irritant. Avoid inhalation and contact with skin and eyes.[6]

  • Ethylene Glycol: Harmful if swallowed.[7]

  • Solvents: Tetrahydrofuran (THF) and diethyl ether are highly flammable and can form explosive peroxides. Use anhydrous, stabilized grades and avoid distillation to dryness.

Step-by-Step Synthesis Procedure

Step 1: Formation of the Alkoxide

  • Set up a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum.

  • Dry the glassware thoroughly in an oven and assemble while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Weigh 1.20 g (30.0 mmol, assuming 60% dispersion) of sodium hydride into the flask under an inert atmosphere.

  • Add 50 mL of anhydrous THF to the flask via syringe.

  • In a separate dry flask, prepare a solution of 9.31 g (150 mmol, 5 equivalents) of ethylene glycol in 20 mL of anhydrous THF.

  • Cool the NaH suspension in an ice-water bath to 0 °C.

  • Slowly add the ethylene glycol solution to the stirred NaH suspension via a dropping funnel over 30 minutes. Vigorous bubbling (H₂ evolution) will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

Step 2: Nucleophilic Substitution

  • Prepare a solution of 5.86 g (30.0 mmol, 1 equivalent) of 2,6-dichlorobenzyl chloride in 30 mL of anhydrous THF.

  • Add this solution dropwise to the stirred alkoxide mixture at room temperature over 20-30 minutes.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using an oil bath and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 2,6-dichlorobenzyl chloride spot indicates reaction completion.

Step 3: Reaction Work-up

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Very carefully and slowly quench the reaction by the dropwise addition of 20 mL of saturated aqueous ammonium chloride solution to destroy any unreacted NaH.

  • Transfer the mixture to a 500 mL separatory funnel.

  • Add 100 mL of diethyl ether and 50 mL of deionized water. Shake vigorously and allow the layers to separate.

  • Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Combine all organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a viscous oil.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel.[8]

  • Stationary Phase: Prepare a slurry of silica gel in hexanes and pack a column.

  • Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the packed column.

  • Elution: Elute the column with a gradient solvent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 25% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a purified oil or solid.[9][10]

Characterization

The identity and purity of the final product should be confirmed using spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the benzylic methylene protons, the two sets of methylene protons from the ethoxy group, and the hydroxyl proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments, including the dichlorinated aromatic carbons, the benzylic carbon, and the two carbons of the ethoxy group. DEPT experiments can further distinguish between CH, CH₂, and CH₃ groups.[11]

  • Mass Spectrometry (MS): This analysis will confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns, including isotopic peaks corresponding to the two chlorine atoms.[12]

Expected Spectroscopic Data:

AnalysisExpected Results
Appearance Colorless to pale yellow oil or solid.[9][10]
Molecular Formula C₉H₁₀Cl₂O₂
Molecular Weight 221.08 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 7.25-7.40 (m, 3H, Ar-H), 4.75 (s, 2H, Ar-CH₂-O), 3.70-3.80 (m, 2H, -O-CH₂-CH₂-OH), 3.60-3.70 (m, 2H, -O-CH₂-CH₂-OH), ~2.5 (br s, 1H, -OH).
¹³C NMR (CDCl₃, 100 MHz) δ 136.0 (Ar-C), 131.0 (Ar-C), 129.0 (Ar-CH), 72.0 (-O-CH₂-), 68.0 (Ar-CH₂-O), 62.0 (-CH₂-OH).
MS (EI) m/z (%): 220/222/224 [M]⁺ (isotopic pattern for 2 Cl), 159/161 [M-CH₂CH₂OH]⁺.

Workflow Visualization

The following diagram outlines the complete experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - Sodium Hydride - Ethylene Glycol - 2,6-Dichlorobenzyl Chloride glassware Assemble Dry Glassware under Inert Atmosphere alkoxide Step 1: Form Alkoxide (NaH + Ethylene Glycol in THF) 0°C to RT glassware->alkoxide Charge Flask sn2 Step 2: S_N2 Reaction (Add 2,6-Dichlorobenzyl Chloride) Reflux 4-6h alkoxide->sn2 Monitor by TLC quench Step 3: Quench Reaction (aq. NH4Cl) sn2->quench extract Extraction (Diethyl Ether) quench->extract purify Step 4: Purification (Silica Gel Column Chromatography) extract->purify Crude Product concentrate Concentrate Pure Fractions purify->concentrate characterize Step 5: Characterization - NMR (1H, 13C) - Mass Spectrometry concentrate->characterize product Final Product: This compound characterize->product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By employing the Williamson ether synthesis, the target compound can be obtained in good purity after standard purification techniques. The outlined procedures for reaction setup, work-up, and characterization serve as a robust guide for researchers requiring this chemical intermediate for further synthetic applications. Adherence to the described safety protocols is critical for the safe execution of this synthesis.

References

Application Notes and Protocols for the Utilization of 2-(2,6-Dichlorobenzyloxy)ethanol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of 2-(2,6-dichlorobenzyloxy)ethanol as a pivotal intermediate in pharmaceutical synthesis. With a primary focus on its role in the manufacturing of Vilanterol, a potent and long-acting β2-adrenergic receptor agonist, these notes offer detailed synthetic protocols, insights into the chemical rationale, and methodologies for quality control. The content is structured to empower researchers and drug development professionals with the necessary knowledge to effectively and safely utilize this key building block in their synthetic endeavors.

Introduction: The Strategic Importance of this compound in Modern Drug Synthesis

This compound is a specialized chemical intermediate that has gained prominence in the pharmaceutical industry, primarily for its integral role in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique structure, featuring a dichlorinated benzene ring linked to an ethanol moiety via an ether bond, provides a versatile scaffold for constructing specific pharmacophores.

The strategic incorporation of the 2,6-dichlorobenzyl group is a deliberate design element in medicinal chemistry. This substitution pattern is known to enhance the metabolic stability of drug candidates.[1] The chlorine atoms at the 2 and 6 positions sterically hinder enzymatic attack, particularly by cytochrome P450 enzymes, which are responsible for the metabolism of many drugs.[2] This can lead to a longer biological half-life and a more favorable pharmacokinetic profile for the final API.

In the context of respiratory therapeutics, this compound is a key precursor for the synthesis of the side chain of Vilanterol, an ultra-long-acting β2-adrenergic agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[3][4][5] The lipophilic nature of the dichlorobenzyl group also contributes to the molecule's interaction with the β2-adrenergic receptor, influencing its potency and duration of action.[6][7]

These application notes will delve into the practical aspects of using this compound, providing a detailed roadmap from the synthesis of a key alkylating agent to its incorporation into the Vilanterol scaffold, alongside essential quality control and safety considerations.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety profile of this compound, is paramount before its use in any synthetic protocol.

PropertyValueReference
Chemical Formula C₉H₁₀Cl₂O₂[8]
Molecular Weight 221.08 g/mol [8]
Appearance White to yellow solid or liquid[9]
Storage Temperature Ambient or Freezer[9][10]
Purity Typically ≥98%[10]

Safety and Handling: this compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Synthetic Application: The Pathway to Vilanterol

The primary application of this compound is in the synthesis of the ether-containing side chain of Vilanterol. This is achieved through a two-step process: first, the synthesis of a key alkylating agent, 2-[2-(6-bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene, followed by the coupling of this agent with the core of the Vilanterol molecule.

Workflow for Vilanterol Synthesis

G cluster_0 Part 1: Synthesis of the Alkylating Agent cluster_1 Part 2: Coupling and Final API Synthesis This compound This compound Alkylation Reaction Alkylation Reaction This compound->Alkylation Reaction 1,6-Dibromohexane 1,6-Dibromohexane 1,6-Dibromohexane->Alkylation Reaction Phase Transfer Catalyst Phase Transfer Catalyst Phase Transfer Catalyst->Alkylation Reaction Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Alkylation Reaction 2-[2-(6-bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene 2-[2-(6-bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene Alkylation Reaction->2-[2-(6-bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene Coupling Reaction Coupling Reaction 2-[2-(6-bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene->Coupling Reaction Vilanterol Core Intermediate Vilanterol Core Intermediate Vilanterol Core Intermediate->Coupling Reaction Protected Vilanterol Protected Vilanterol Coupling Reaction->Protected Vilanterol Deprotection Deprotection Protected Vilanterol->Deprotection Vilanterol API Vilanterol API Deprotection->Vilanterol API

Caption: Synthetic workflow from the intermediate to the final API.

Protocol 1: Synthesis of 2-[2-(6-bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene

This protocol details the synthesis of the key alkylating agent, which incorporates the 2-(2,6-dichlorobenzyloxy)ethoxy moiety.

Materials:

  • This compound

  • 1,6-Dibromohexane[11]

  • Tetrabutylammonium bromide (Phase Transfer Catalyst)

  • 50% Sodium hydroxide solution

  • Dichloromethane

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Petroleum ether

Procedure: [12]

  • In a suitable reaction vessel under a nitrogen atmosphere, dissolve this compound (1 equivalent) in 1,6-dibromohexane (3 equivalents).

  • Add tetrabutylammonium bromide (0.1 equivalents) to the mixture.

  • Slowly add 50% sodium hydroxide solution (4.6 equivalents) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 16 hours.

  • After the reaction is complete (monitored by TLC), add dichloromethane to the reaction mixture.

  • Wash the organic layer successively with water and saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:12 v/v) as the eluent to obtain 2-[2-(6-bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene as a pale yellow oil.

Protocol 2: Synthesis of Vilanterol

This protocol outlines the coupling of the synthesized alkylating agent with the Vilanterol core intermediate, followed by deprotection to yield the final API.

Materials:

  • (R)-5-(2,2-dimethyl-4H-benzo[d][12][13]dioxin-6-yl)oxazolidin-2-one (Vilanterol core intermediate)

  • 2-[2-(6-bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene (from Protocol 1)

  • Potassium tert-butoxide (KOtBu)

  • Dimethylformamide (DMF)

  • Potassium trimethylsilanolate (KOSiMe3)

  • Tetrahydrofuran (THF)

  • 1N Hydrochloric acid solution

  • Acetone

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure: [3]

  • Coupling Reaction: a. To a solution of the Vilanterol core intermediate (1 equivalent) in DMF at room temperature, add potassium tert-butoxide (1.05 equivalents). b. Stir the mixture for 1 hour at room temperature. c. Add a solution of 2-[2-(6-bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene (1.1 equivalents) in DMF to the reaction mixture. d. Continue stirring at room temperature until the reaction is complete (monitored by TLC). e. Upon completion, add cold water to the reaction mixture and extract with ethyl acetate. f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected Vilanterol intermediate.

  • Deprotection of the Oxazolidinone: a. Dissolve the protected Vilanterol intermediate in THF. b. Add potassium trimethylsilanolate (2 equivalents) to the solution. c. Reflux the mixture until the deprotection is complete (monitored by TLC). d. Cool the reaction mixture and perform an appropriate work-up to isolate the amino alcohol intermediate.

  • Final Acetonide Deprotection: a. Dissolve the amino alcohol intermediate in acetone and cool to 0-5 °C. b. Slowly add 1N hydrochloric acid solution and stir for 1 hour at the same temperature. c. After the reaction is complete, perform a suitable work-up, which may include neutralization and extraction, to isolate the crude Vilanterol. d. The crude product can be further purified by recrystallization or other chromatographic techniques to yield Vilanterol of high purity.

Quality Control and Analytical Methodologies

Ensuring the purity and identity of this compound and the subsequent intermediates is critical for the successful synthesis of the final API and for meeting regulatory standards.

Analytical Techniques for Intermediate and API Analysis
TechniquePurposeKey Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.[14][15]Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water. Detector: UV at a suitable wavelength (e.g., 220-230 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of identity.¹H NMR and ¹³C NMR spectra provide characteristic signals for the aromatic, benzylic, and ethoxy protons and carbons.[16][17][18]
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic peaks for C-O (ether), C-Cl, and aromatic C-H bonds can be observed.[19]
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patterns.Provides confirmation of the molecular formula.[8]

Logical Flow for Quality Control

QC_Flow Starting Material This compound QC_Check_1 Purity (HPLC) Identity (NMR, IR, MS) Starting Material->QC_Check_1 Intermediate Alkylating Agent QC_Check_1->Intermediate Pass QC_Check_2 Purity (HPLC) Identity (NMR) Intermediate->QC_Check_2 Final_API Vilanterol QC_Check_2->Final_API Pass QC_Check_3 Purity (HPLC) Identity (NMR, MS) Impurity Profiling Final_API->QC_Check_3 Release Released for Formulation QC_Check_3->Release Pass

Caption: A logical workflow for the quality control checks at different stages.

Conclusion and Future Perspectives

This compound has proven to be a valuable and strategically important intermediate in the synthesis of Vilanterol and potentially other pharmaceutical agents. Its role in enhancing metabolic stability highlights the importance of rational drug design in modern medicinal chemistry. The protocols and analytical methodologies outlined in these application notes provide a solid foundation for researchers and drug development professionals working with this compound.

Future work in this area could focus on the development of more sustainable and efficient synthetic routes to this compound and its derivatives. Additionally, further exploration of the structure-activity relationships of the 2,6-dichlorobenzyl moiety in other therapeutic areas could unveil new applications for this versatile building block.

References

The Strategic Application of 2-(2,6-Dichlorobenzyloxy)ethanol Derivatives in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2,6-Dichlorobenzyl Moiety as a Cornerstone in Modern Crop Protection

In the landscape of agrochemical research and development, the synthesis of novel and effective active ingredients is paramount. The 2,6-dichlorobenzyl structural motif is a recurring and critical component in a variety of commercial pesticides. Its presence often imparts significant biological activity, influencing the compound's efficacy and mode of action. While 2-(2,6-Dichlorobenzyloxy)ethanol is recognized for its role as an intermediate in pharmaceutical synthesis, its structural elements are highly relevant to the agrochemical sector. This guide elucidates the synthetic utility of closely related 2,6-dichlorobenzyl precursors in the production of potent herbicides, with a specific focus on the synthesis of Dichlobenil, a widely used cellulose biosynthesis inhibitor.

This document serves as a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry. It provides a detailed protocol for the synthesis of the herbicide 2,6-dichlorobenzonitrile (Dichlobenil) from a key intermediate, 2,6-dichlorobenzaldehyde. This precursor is readily accessible through the oxidation of 2,6-dichlorobenzyl alcohol, a compound structurally analogous to this compound. The principles and methodologies described herein are therefore of direct relevance to scientists working with chlorinated benzyl derivatives.

Core Synthesis Pathway: From Precursor to a Potent Herbicidal Agent

The synthesis of Dichlobenil (2,6-dichlorobenzonitrile) is a prime example of the strategic utilization of the 2,6-dichlorobenzyl framework in creating effective crop protection agents. Dichlobenil functions as a pre-emergent and early post-emergent herbicide by inhibiting cellulose biosynthesis in plants, a crucial process for cell wall formation and overall growth[1][2][3]. The industrial production of Dichlobenil often commences with 2,6-dichlorotoluene[4][5]. However, for the purposes of this guide, we will focus on a laboratory-scale synthesis starting from 2,6-dichlorobenzaldehyde, a key intermediate that can be derived from 2,6-dichlorobenzyl alcohol[6].

The conversion of 2,6-dichlorobenzaldehyde to 2,6-dichlorobenzonitrile is a pivotal step that introduces the nitrile functional group, essential for its herbicidal activity. This transformation can be achieved through various synthetic methods. The protocol detailed below outlines a robust and well-documented approach.

Experimental Workflow: Synthesis of 2,6-Dichlorobenzonitrile

Synthesis_Workflow cluster_precursor Precursor Stage cluster_synthesis Core Synthesis A This compound B 2,6-Dichlorobenzyl Alcohol A->B Hypothetical Cleavage C 2,6-Dichlorobenzaldehyde B->C Oxidation (e.g., PCC, Swern) E Formation of Oxime C->E Reaction D Hydroxylamine Hydrochloride & Sodium Formate D->E F Dehydration E->F G 2,6-Dichlorobenzonitrile (Dichlobenil) F->G

Caption: Synthetic pathway from this compound precursor to Dichlobenil.

Detailed Protocol: Synthesis of 2,6-Dichlorobenzonitrile from 2,6-Dichlorobenzaldehyde

This protocol details the conversion of 2,6-dichlorobenzaldehyde to 2,6-dichlorobenzonitrile (Dichlobenil).

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar equivalent)
2,6-Dichlorobenzaldehyde83-38-5175.011.0
Hydroxylamine Hydrochloride5470-11-169.491.1
Sodium Formate141-53-768.011.1
Formic Acid64-18-646.03Solvent
Toluene108-88-392.14For extraction
Anhydrous Magnesium Sulfate7487-88-9120.37For drying
Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 molar equivalent of 2,6-dichlorobenzaldehyde in formic acid.

  • Addition of Reagents: To the stirred solution, add 1.1 molar equivalents of hydroxylamine hydrochloride and 1.1 molar equivalents of sodium formate.

  • Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with toluene (3 x 50 mL).

  • Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: The crude 2,6-dichlorobenzonitrile can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford a white crystalline solid[7].

Causality and Experimental Choices
  • Choice of Reagents: The use of hydroxylamine hydrochloride in the presence of a base (formed in situ from sodium formate and formic acid) facilitates the formation of the intermediate aldoxime.

  • Dehydration: The formic acid not only acts as a solvent but also as a dehydrating agent, promoting the conversion of the oxime to the nitrile.

  • Work-up Procedure: The aqueous work-up is crucial for removing inorganic salts and the formic acid. The use of a mild base like sodium bicarbonate neutralizes any remaining acid.

Characterization and Quality Control

The final product, 2,6-dichlorobenzonitrile, should be characterized to confirm its identity and purity.

  • Melting Point: The melting point of pure 2,6-dichlorobenzonitrile is in the range of 143-146 °C.

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum should show a characteristic pattern for the aromatic protons of the 2,6-disubstituted benzene ring.

    • ¹³C NMR: The carbon NMR will confirm the presence of the nitrile carbon and the aromatic carbons.

    • IR Spectroscopy: A strong absorption band around 2230 cm⁻¹ is indicative of the nitrile (C≡N) functional group.

  • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) should be used to determine the purity of the final compound.

Conclusion and Future Perspectives

The synthesis of the herbicide Dichlobenil from 2,6-dichlorobenzaldehyde demonstrates a key application of the 2,6-dichlorobenzyl scaffold in agrochemical development. While this compound is a valuable intermediate in its own right, understanding the synthetic transformations of its core structure opens up avenues for the creation of a diverse range of biologically active molecules. The protocol provided herein offers a robust and reproducible method for accessing a potent herbicide, underscoring the importance of fundamental organic synthesis in addressing the ongoing challenges in global crop protection. Future research may focus on developing more sustainable and efficient synthetic routes to these valuable agrochemical building blocks.

References

Application Note: High-Sensitivity GC-MS Method for the Analysis of 2-(2,6-Dichlorobenzyloxy)ethanol and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 2-(2,6-Dichlorobenzyloxy)ethanol and its potential process-related impurities. As an important intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Vilanterol, ensuring the purity of this compound is critical for the safety and efficacy of the final drug product.[1] This protocol is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, providing a comprehensive guide from sample preparation to data interpretation and method validation in accordance with ICH guidelines.

Introduction: The Rationale for Impurity Profiling

In pharmaceutical manufacturing, the control of impurities is a mandatory requirement by regulatory bodies like the FDA and is guided by the International Council for Harmonisation (ICH) guidelines.[2] Impurities, even at trace levels, can impact the stability, efficacy, and safety of the final API. This compound is a key building block in modern synthetic chemistry, and its purity is paramount. The primary synthesis route is a variation of the Williamson ether synthesis, typically involving the reaction of 2,6-dichlorobenzyl chloride with ethylene glycol.

This synthesis pathway, while effective, can lead to a predictable profile of impurities. These may include unreacted starting materials, by-products from side reactions, and contaminants present in the initial raw materials. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose due to its high separation efficiency and definitive identification capabilities for volatile and semi-volatile organic compounds.[2] This application note provides a comprehensive methodology to address this analytical challenge.

Predicted Impurity Profile

A thorough understanding of the synthetic route allows for a logical prediction of potential impurities. The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.[3][4] In this context, the reaction is between the sodium salt of ethylene glycol and 2,6-dichlorobenzyl chloride.

G cluster_0 Starting Materials & Potential Impurities cluster_1 Reaction & Products cluster_2 Potential By-products 2,6-Dichlorobenzyl\nChloride (SM1) 2,6-Dichlorobenzyl Chloride (SM1) Williamson Ether Synthesis Williamson Ether Synthesis 2,6-Dichlorobenzyl\nChloride (SM1)->Williamson Ether Synthesis 2,6-Dichlorobenzyl Alcohol (Imp-E) 2,6-Dichlorobenzyl Alcohol (Imp-E) 2,6-Dichlorobenzyl\nChloride (SM1)->2,6-Dichlorobenzyl Alcohol (Imp-E) Hydrolysis Ethylene Glycol (SM2) Ethylene Glycol (SM2) Ethylene Glycol (SM2)->Williamson Ether Synthesis Isomeric Dichlorobenzyl\nChlorides (Imp-A) Isomeric Dichlorobenzyl Chlorides (Imp-A) 2,6-Dichlorotoluene (Imp-B) 2,6-Dichlorotoluene (Imp-B) Diethylene Glycol (Imp-C) Diethylene Glycol (Imp-C) This compound\n(Target Compound) This compound (Target Compound) Williamson Ether Synthesis->this compound\n(Target Compound) 1,2-bis(2,6-Dichlorobenzyloxy)ethane (Imp-D) 1,2-bis(2,6-Dichlorobenzyloxy)ethane (Imp-D) Williamson Ether Synthesis->1,2-bis(2,6-Dichlorobenzyloxy)ethane (Imp-D) Side Reaction

Based on this, the following impurities are anticipated:

  • Impurity A (Isomeric Dichlorobenzyl Chlorides): Positional isomers such as 2,4- or 3,5-dichlorobenzyl chloride may be present in the starting material.

  • Impurity B (2,6-Dichlorotoluene): The precursor to 2,6-dichlorobenzyl chloride, which may remain as an unreacted impurity.

  • Impurity C (Diethylene Glycol): A common impurity in ethylene glycol.[5]

  • Impurity D (1,2-bis(2,6-Dichlorobenzyloxy)ethane): A potential by-product formed if both hydroxyl groups of ethylene glycol react with 2,6-dichlorobenzyl chloride.

  • Impurity E (2,6-Dichlorobenzyl Alcohol): Formed by the hydrolysis of 2,6-dichlorobenzyl chloride.

  • Unreacted Starting Materials: Residual 2,6-dichlorobenzyl chloride and ethylene glycol.

Experimental Protocol

Materials and Reagents
  • Solvents: Dichloromethane (DCM), Methanol (MeOH), HPLC grade or equivalent.

  • Reference Standards: this compound, 2,6-dichlorobenzyl chloride, ethylene glycol, diethylene glycol, 2,6-dichlorobenzyl alcohol, and 1,2-bis(2,6-Dichlorobenzyloxy)ethane (if available, for peak identification).

  • Sample: Test batch of this compound.

Standard and Sample Preparation

Rationale: The choice of diluent is critical to ensure complete dissolution of the target analyte and all potential impurities. Dichloromethane is an excellent choice for its volatility and compatibility with a wide range of organic compounds.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of each reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Solution (10 µg/mL): Prepare a mixed working standard by diluting the stock solutions. This concentration is suitable for determining the response factors and for spiking experiments in validation.

  • Sample Preparation (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

GC-MS Instrumentation and Conditions

Rationale: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides a good balance of selectivity for both polar (e.g., ethylene glycol) and non-polar (e.g., dichlorinated aromatic) compounds. The temperature program is optimized to ensure good separation of volatile starting materials from the higher boiling point target compound and by-products.

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless, 250°C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
MS Transfer Line 280°C
Ion Source Electron Ionization (EI), 70 eV, 230°C
Quadrupole Temp. 150°C
Scan Range 35 - 450 amu

G Sample_Prep Sample & Standard Preparation in DCM GC_Injection GC Injection (Split Mode) Sample_Prep->GC_Injection GC_Separation Chromatographic Separation (DB-5ms Column) GC_Injection->GC_Separation MS_Ionization Electron Ionization (70 eV) GC_Separation->MS_Ionization MS_Detection Mass Detection (Quadrupole Analyzer) MS_Ionization->MS_Detection Data_Analysis Data Analysis: TIC, Mass Spectra MS_Detection->Data_Analysis

Data Analysis and Interpretation

Identification of Target Compound and Impurities

Identification is achieved by comparing the retention times and the mass spectra of the peaks in the sample chromatogram with those of the reference standards. For unknown peaks, the fragmentation pattern provides structural clues.

Expected Fragmentation Patterns

Rationale: Understanding the fragmentation pathways under electron ionization is key to confirming the identity of detected compounds.[6]

  • This compound: The molecular ion (M+) at m/z 220 (considering isotopes of chlorine) may be weak. The most prominent fragment is expected from the cleavage of the C-C bond alpha to the ether oxygen, leading to the stable 2,6-dichlorobenzyl cation at m/z 159 . Another characteristic fragment would be at m/z 45 [CH2OH-CH2]+.

  • 2,6-Dichlorobenzyl Chloride: Expect a molecular ion at m/z 194 and the characteristic fragment at m/z 159 due to the loss of a chlorine radical.

  • 1,2-bis(2,6-Dichlorobenzyloxy)ethane (Imp-D): A higher molecular weight impurity. Fragmentation will likely yield the m/z 159 ion as the base peak.

  • 2,6-Dichlorobenzyl Alcohol (Imp-E): Molecular ion at m/z 176. Expect fragments from the loss of -OH (m/z 159) and -CH2OH (m/z 145).

G Molecule {this compound | M+ at m/z 220} Fragment1 {2,6-Dichlorobenzyl Cation | m/z 159} Molecule->Fragment1 α-cleavage Fragment2 {[CH2-O-CH2-CH2OH]+ | Not prominent} Molecule->Fragment2 Benzylic cleavage Fragment3 {[CH2OH-CH2]+ | m/z 45} Fragment2->Fragment3 Rearrangement Fragment4 {Loss of H2O from Fragment 3 | m/z 27} Fragment3->Fragment4 Dehydration

Method Validation Protocol

The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[7][8]

Parameter Methodology Acceptance Criteria
Specificity Analyze blank diluent, placebo (if applicable), and spiked samples.No interference at the retention times of the analyte and impurities.
Linearity Analyze a series of solutions from the Limit of Quantitation (LOQ) to 150% of the specification limit for each impurity.Correlation coefficient (r²) ≥ 0.99.
Accuracy Analyze spiked samples at three concentration levels (e.g., 50%, 100%, 150% of the specification limit).Percent recovery between 80.0% and 120.0% for each impurity.
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, with different analysts or instruments.Relative Standard Deviation (RSD) ≤ 15.0% for each impurity.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.The LOQ must be at or below the reporting threshold.
Robustness Deliberately vary method parameters (e.g., oven ramp rate ±10%, carrier gas flow ±10%).No significant impact on the results (RSD of variation should be within acceptable limits).

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the comprehensive analysis of this compound and its process-related impurities. The protocol is grounded in a scientific understanding of the synthesis process and mass spectral fragmentation, ensuring accurate identification and quantification. Adherence to the validation parameters outlined will ensure the method's suitability for use in a regulated pharmaceutical environment, contributing to the overall quality and safety of the final API.

References

Application Notes & Protocols: The Strategic Role of 2-(2,6-Dichlorobenzyloxy)ethanol in the Synthesis of Ultra-Long-Acting Beta-2 Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the application of 2-(2,6-Dichlorobenzyloxy)ethanol as a critical precursor in the synthesis of advanced beta-2 adrenergic agonists. The focus is on its role in constructing the unique side chain of Vilanterol, a leading ultra-long-acting beta-2 agonist (ULABA).

Introduction: The Evolution Toward 24-Hour Bronchodilation

Beta-2 adrenergic agonists (β2-agonists) are the cornerstone of therapy for respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] Their mechanism involves relaxing the smooth muscle of the airways, leading to bronchodilation.[2] The therapeutic evolution of these drugs has been driven by the need for increased duration of action, from short-acting agents (4-6 hours) to long-acting (12 hours), and most recently, to ultra-long-acting beta-2 agonists (ULABAs) that provide 24-hour efficacy with once-daily dosing.[3][4]

Vilanterol is a prominent ULABA that exemplifies this advancement.[5] Its remarkable 24-hour duration of action is largely attributed to its unique molecular structure, which features a highly lipophilic side chain anchored to the core pharmacophore.[6] This guide focuses specifically on the synthesis of this side chain and the indispensable role of This compound as the foundational building block for this critical structural motif.

Part 1: Strategic Importance in ULABA Synthesis

Molecular Rationale: A Tale of Two Moieties

The structure of Vilanterol can be conceptually disassembled into two key components, a strategy that also guides its synthesis (retrosynthesis).

  • The Pharmacophore Headgroup: This is the (R)-4-hydroxy-α¹-amino-1,3-benzenedimethanol portion. This "head" is responsible for binding to and activating the β2-adrenergic receptor.

  • The Lipophilic Tail: This is the 6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexyl amino side chain. This "tail" anchors the molecule to the cell membrane in the vicinity of the receptor, a mechanism believed to be crucial for its ultra-long duration of action.[6]

The 2,6-dichloro substitution on the terminal benzyl group is a deliberate design choice, enhancing the lipophilicity and modulating the electronic properties of the tail, contributing to the drug's high potency and receptor affinity.[6]

Precursor Logic: Why this compound?

The synthesis of the Vilanterol side chain requires a precursor that efficiently installs the terminal dichlorobenzyl ether group. This compound is the ideal starting material for this purpose due to two key features:

  • Pre-installed Dichlorobenzyl Ether: It already contains the (2,6-Cl₂-C₆H₃)-CH₂-O- moiety, which is a stable ether linkage. This avoids the need to perform a challenging dichlorobenzylation step later in the synthesis on a more complex molecule.

  • Reactive Hydroxyl Handle: The primary alcohol (-CH₂OH) provides a versatile and reactive site for chemical modification, allowing for the straightforward extension of the carbon chain to complete the full lipophilic tail.

This strategic choice simplifies the overall synthesis, reduces potential side reactions, and improves the efficiency of constructing the complex Vilanterol molecule.

Retrosynthetic Analysis of Vilanterol

The overall synthetic strategy involves preparing the headgroup and the side chain separately, followed by their coupling. This diagram illustrates how the Vilanterol molecule is broken down into its key precursors.

G cluster_head Pharmacophore Headgroup cluster_tail Lipophilic Tail Vilanterol Vilanterol Headgroup (5R)-5-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)-1,3-oxazolidin-2-one (Protected Headgroup) Vilanterol->Headgroup Disconnection 1 (Amine Formation) SideChain 1-Bromo-6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexane (Activated Side Chain) Vilanterol->SideChain Disconnection 1 (Amine Formation) Precursor This compound SideChain->Precursor Disconnection 2 (Ether Synthesis) Dihalohexane 1,6-Dibromohexane SideChain->Dihalohexane Disconnection 2 (Ether Synthesis)

Caption: Retrosynthetic analysis of Vilanterol.

Part 2: Synthetic Protocols and Methodologies

The following protocols detail the synthesis of the activated Vilanterol side chain starting from this compound. This intermediate is then ready for coupling with the protected pharmacophore headgroup.

Overall Synthetic Workflow

This diagram outlines the forward synthesis, showing the transformation of the precursor into the final drug.

G cluster_sidechain Side Chain Synthesis cluster_coupling Coupling & Deprotection Precursor This compound ActivatedSideChain Activated Side Chain (e.g., Bromo-derivative) Precursor->ActivatedSideChain Protocol 1: Chain Extension CoupledProduct Protected Vilanterol ActivatedSideChain->CoupledProduct Headgroup Protected Headgroup Headgroup->CoupledProduct N-Alkylation Vilanterol Vilanterol CoupledProduct->Vilanterol Deprotection

Caption: Forward synthesis workflow for Vilanterol.

Protocol 1: Synthesis of 1-Bromo-6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexane

This protocol describes the key transformation of the starting material into the activated side chain via Williamson ether synthesis.[7]

Objective: To extend the ethanol precursor with a six-carbon linker bearing a terminal bromide, which will serve as the electrophile in the subsequent N-alkylation step.

Reaction Scheme: (2,6-Cl₂-C₆H₃)-CH₂-O-CH₂CH₂-OH + Br-(CH₂)₆-Br --[Base]--> (2,6-Cl₂-C₆H₃)-CH₂-O-CH₂CH₂-O-(CH₂)₆-Br

Reagent/MaterialMolar Mass ( g/mol )Molar Eq.Purpose
This compound221.081.0Starting Material
1,6-Dibromohexane243.975.0 - 10.0Alkylating Agent & Solvent
Sodium Hydride (60% in oil)24.001.1 - 1.2Strong Base
N,N-Dimethylformamide (DMF)73.09-Anhydrous Solvent

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise to the DMF.

  • Alcohol Addition: While maintaining the temperature at 0-5 °C, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise over 30 minutes. A gentle evolution of hydrogen gas will be observed.

  • Alkoxide Formation: Allow the mixture to stir at 0-5 °C for 1 hour after the addition is complete to ensure full formation of the sodium alkoxide.

  • Alkylation: Add 1,6-dibromohexane (a large excess, e.g., 5-10 eq., is used to minimize the formation of the symmetrical diether byproduct) to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • In-Process Control (Trustworthiness): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes). Check for the complete disappearance of the starting alcohol spot (Rf ~0.2) and the appearance of the product spot (Rf ~0.6).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up & Purification: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure bromo-derivative.

Protocol 2: Alternative Activation via Tosylation

An alternative method for activating the alcohol involves converting it to a p-toluenesulfonate (tosylate), which is an excellent leaving group for subsequent nucleophilic substitution.[8]

Objective: To convert the terminal hydroxyl group into a tosylate, creating a highly reactive electrophile.

Reaction Scheme: (2,6-Cl₂-C₆H₃)-CH₂-O-CH₂CH₂-OH + TsCl --[Base]--> (2,6-Cl₂-C₆H₃)-CH₂-O-CH₂CH₂-OTs

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 eq.) in anhydrous Dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (TEA, 1.5 eq.) or pyridine, followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq.).

  • Reaction: Stir the reaction at 0 °C for 4-6 hours, allowing it to warm to room temperature if necessary.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with water and separate the layers. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the tosylated product, which can often be used in the next step without further purification.

Conclusion

This compound is not merely an incidental starting material but a strategically designed precursor for the synthesis of the ultra-long-acting β2-agonist, Vilanterol. Its structure provides an efficient and direct route to constructing the drug's critical lipophilic side chain, which is the primary determinant of its 24-hour therapeutic window. The protocols outlined herein demonstrate the practical application of this precursor, leveraging fundamental organic reactions to build a complex pharmaceutical agent. Understanding the causality behind the selection and transformation of this precursor is key to appreciating the elegant and efficient design of modern drug synthesis.

References

experimental procedure for etherification with 2,6-dichlorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Etherification of 2,6-Dichlorobenzyl Alcohol: Protocols, Mechanisms, and Field Insights

Authored by a Senior Application Scientist

This document provides a detailed protocol and scientific rationale for the etherification of 2,6-dichlorobenzyl alcohol, a substrate characterized by significant steric hindrance and electronic modification from its ortho-substituents. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering a comprehensive approach from reaction setup to product characterization.

Strategic Overview: The Williamson Ether Synthesis

The formation of an ether bond is a cornerstone transformation in organic chemistry. Benzyl ethers, in particular, are extensively used as robust protecting groups for alcohols and phenols due to their stability across a wide range of chemical conditions and their susceptibility to cleavage via hydrogenolysis.[1][2] The Williamson ether synthesis, a reliable and versatile method developed in 1850, remains the preeminent strategy for constructing ether linkages.[3]

The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[3] This involves two primary steps:

  • Deprotonation: A strong base is used to deprotonate the alcohol, generating a potent nucleophile—the alkoxide.

  • Nucleophilic Attack: The newly formed alkoxide attacks an electrophilic carbon center, typically a primary alkyl halide, displacing a leaving group to form the ether.[4]

For a substrate like 2,6-dichlorobenzyl alcohol, the steric bulk from the two ortho-chlorine atoms can impede the approach of the nucleophile, potentially slowing the reaction or favoring competing elimination (E2) pathways.[5][6] Therefore, careful selection of the base, solvent, and alkylating agent is critical to ensure a high yield of the desired ether product.

Materials and Reagents

Proper reagent selection and handling are paramount for a successful and safe experiment. All reagents should be of high purity, and solvents must be anhydrous.

Reagent/MaterialFormulaMW ( g/mol )M.P. (°C)Key Properties & Hazards
2,6-Dichlorobenzyl alcoholC(_7)H(_6)Cl(_2)O177.0395-98Irritant. Handle with care.[7]
Sodium Hydride (60% disp. in mineral oil)NaH24.00800 (dec.)Flammable solid, reacts violently with water to produce H(_2) gas.[8]
Methyl Iodide (Iodomethane)CH(_3)I141.94-66.5Toxic, potential carcinogen, lachrymator.
Anhydrous Tetrahydrofuran (THF)C(_4)H(_8)O72.11-108.4Flammable liquid, can form explosive peroxides. Use from a freshly opened bottle or after distillation from a suitable drying agent.
Ethyl AcetateC(_4)H(_8)O(_2)88.11-83.6Flammable liquid, eye and respiratory irritant.
Saturated Ammonium Chloride (aq.)NH(_4)Cl53.49N/AMildly acidic solution used for quenching.
Anhydrous Magnesium SulfateMgSO(_4)120.371124 (dec.)Drying agent.

Detailed Experimental Protocol: Synthesis of 2,6-Dichlorobenzyl Methyl Ether

This protocol details the synthesis of 2,6-dichlorobenzyl methyl ether as a representative example. The principles can be adapted for other primary alkyl halides.

Step 1: Reaction Setup
  • Place a magnetic stir bar into a 100 mL three-neck round-bottom flask.

  • Flame-dry the flask under a vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., Nitrogen or Argon). This ensures all glassware is free of moisture, which would otherwise quench the strong base.

  • Equip the flask with a rubber septum, a nitrogen inlet adapter, and a condenser.

Step 2: Formation of the Alkoxide
  • To the flask, add 2,6-dichlorobenzyl alcohol (e.g., 1.77 g, 10.0 mmol, 1.0 eq).

  • Add 40 mL of anhydrous THF via syringe. Stir the mixture until the alcohol is fully dissolved.

  • Cool the flask to 0 °C using an ice-water bath.

  • Carefully and portion-wise, add sodium hydride (60% dispersion in mineral oil, e.g., 0.44 g, 11.0 mmol, 1.1 eq) to the stirred solution.

    • Causality: Adding NaH in portions prevents an uncontrolled, exothermic reaction. The 0 °C temperature moderates the reaction rate. The evolution of hydrogen gas is a visual confirmation of alkoxide formation.[8]

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases completely.

Step 3: Etherification (S(_N)2 Displacement)
  • Cool the freshly prepared alkoxide solution back down to 0 °C.

  • Slowly add methyl iodide (e.g., 0.68 mL, 11.0 mmol, 1.1 eq) to the reaction mixture dropwise via syringe.

    • Causality: A primary alkyl halide like methyl iodide is used to minimize the competing E2 elimination reaction, which is more prevalent with secondary or tertiary halides.[6]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

Step 4: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Monitor the reaction's progress by TLC on silica gel plates using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Spot the starting material (2,6-dichlorobenzyl alcohol) and the reaction mixture side-by-side.

  • Visualize the spots using a UV lamp (254 nm) and/or by staining with a potassium permanganate solution.

  • The reaction is complete when the starting material spot is no longer visible. The product, being less polar, will have a higher R(_f) value than the starting alcohol.

Step 5: Work-up and Purification
  • Once the reaction is complete, cool the flask to 0 °C.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~15 mL) to neutralize any unreacted sodium hydride.

  • Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 30 mL).

  • Combine the organic layers and wash them with brine (saturated NaCl solution, 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexanes-ethyl acetate gradient to yield the pure 2,6-dichlorobenzyl methyl ether.[2]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the etherification procedure.

Etherification_Workflow cluster_prep Preparation & Setup cluster_reaction Reaction Core cluster_workup Work-up & Purification cluster_analysis Product Characterization Setup Flame-dry 3-neck flask under inert atmosphere Add_Reactant Add 2,6-dichlorobenzyl alcohol and anhydrous THF Setup->Add_Reactant Cool_0C_1 Cool to 0°C Add_Base Portion-wise addition of NaH (Alkoxide formation) Cool_0C_1->Add_Base Stir_RT Stir at RT until H₂ evolution ceases Add_Base->Stir_RT Cool_0C_2 Re-cool to 0°C Stir_RT->Cool_0C_2 Add_Alkyl_Halide Add Methyl Iodide (SN2 Reaction) Cool_0C_2->Add_Alkyl_Halide Stir_RT_2 Stir at RT for 4-6h Add_Alkyl_Halide->Stir_RT_2 TLC Monitor by TLC Stir_RT_2->TLC Quench Quench with sat. NH₄Cl (aq) at 0°C TLC->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry with MgSO₄ & Filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR MS Mass Spectrometry Purify->MS Final_Product Pure 2,6-Dichlorobenzyl Methyl Ether NMR->Final_Product MS->Final_Product

Caption: Experimental workflow for Williamson ether synthesis.

Product Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.

Analysis TechniqueExpected Results for 2,6-Dichlorobenzyl Methyl Ether
¹H NMR (CDCl(_3), 400 MHz)δ ~7.35-7.20 (m, 3H, Ar-H ), 4.75 (s, 2H, Ar-CH (_2)-O), 3.50 (s, 3H, O-CH (_3)).
¹³C NMR (CDCl(_3), 100 MHz)δ ~135.0 (Ar-C -Cl), 133.0 (Ar-C -CH(_2)), 130.0 (Ar-C H), 128.5 (Ar-C H), 68.0 (Ar-C H(_2)-O), 59.0 (O-C H(_3)).[10]
Mass Spec. (EI)Expected M+ peak at m/z = 190, with characteristic isotope pattern for two chlorine atoms (M, M+2, M+4).

Safety and Hazard Management

All experimental work must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Sodium Hydride (NaH): A highly reactive and flammable solid. It must be handled under an inert atmosphere and away from any source of water or protic solvents. Quenching must be done slowly and at low temperatures.[11]

  • Alkyl Halides (e.g., Methyl Iodide): These are often toxic, volatile, and lachrymatory. They should be handled exclusively in a fume hood, and exposure should be minimized.

  • Anhydrous Solvents (THF, DMF): These are flammable and can be harmful if inhaled or absorbed through the skin. THF can form explosive peroxides upon prolonged storage and exposure to air.[12]

In case of accidental contact, immediately wash the affected area with copious amounts of water and seek medical attention.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive NaH (oxidized).2. Wet solvent or glassware.3. Insufficient reaction time or temperature.1. Use fresh, high-quality NaH from a sealed container.2. Ensure all glassware is rigorously dried and use anhydrous solvents.3. Allow the reaction to proceed for a longer duration or gently heat (e.g., to 40 °C), while monitoring for decomposition.
Low Yield 1. Competing E2 elimination.2. Formation of dibenzyl ether byproduct.1. Ensure a primary, unhindered alkylating agent is used.[6]2. Avoid high temperatures. Ensure no more than ~1.1 equivalents of the base are used to prevent deprotonation of a product molecule followed by reaction with the starting material.
Complex Mixture of Products 1. C-alkylation instead of O-alkylation.2. Side reactions with the solvent (e.g., DMF).1. This is less common for benzyl alcohols but can occur with phenoxides.[12] Using a polar aprotic solvent like THF or DMF generally favors O-alkylation.2. Use THF as the solvent, as it is generally more inert under these conditions than DMF.

Expert Insight: For particularly stubborn or sterically hindered alcohols, Phase-Transfer Catalysis (PTC) offers a powerful alternative. Using a catalyst like tetrabutylammonium bromide (TBAB) with aqueous NaOH can facilitate the transfer of the alkoxide to the organic phase, often leading to cleaner reactions and easier work-ups.[12][13]

References

Application Notes and Protocols for the Derivatization of 2-(2,6-Dichlorobenzyloxy)ethanol for Further Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-(2,6-Dichlorobenzyloxy)ethanol in Medicinal Chemistry

This compound is a key building block in contemporary drug discovery and development, most notably as a crucial intermediate in the synthesis of Vilanterol, a long-acting β2-adrenergic receptor agonist used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] The strategic importance of this molecule lies in the combination of its structural features: a stable 2,6-dichlorobenzyl ether moiety that can enhance receptor binding and metabolic stability, and a reactive primary alcohol that serves as a versatile handle for a variety of chemical transformations.[4]

This technical guide provides a comprehensive overview of robust and field-proven protocols for the derivatization of the primary hydroxyl group of this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals. The derivatizations detailed herein—oxidation to the aldehyde, esterification, and activation via tosylation for subsequent nucleophilic substitution—unlock a diverse array of synthetic pathways, enabling the exploration of novel chemical space and the efficient construction of complex molecular architectures.

I. Controlled Oxidation to 2-(2,6-Dichlorobenzyloxy)acetaldehyde

The selective oxidation of the primary alcohol in this compound to its corresponding aldehyde is a critical transformation, as the aldehyde functionality is a versatile precursor for reductive aminations, Wittig reactions, and other carbon-carbon bond-forming reactions. A key challenge in this conversion is preventing over-oxidation to the carboxylic acid. The Swern oxidation is a highly reliable and mild method that effectively addresses this challenge, operating at low temperatures and avoiding harsh metal-based oxidants.[5]

Causality of Experimental Choices in Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, typically oxalyl chloride.[6] The reaction is performed at cryogenic temperatures (-78 °C) to ensure the stability of the reactive intermediates, particularly the chloro(dimethyl)sulfonium chloride and the subsequent alkoxysulfonium ion.[5] A hindered organic base, such as triethylamine or diisopropylethylamine, is then added to facilitate a non-nucleophilic deprotonation, leading to the formation of a sulfur ylide which decomposes to the desired aldehyde, dimethyl sulfide, and carbon monoxide/dioxide.[5] The choice of a hindered base is crucial to prevent side reactions, such as epimerization at the α-carbon if it were chiral.[7]

Experimental Protocol: Swern Oxidation of this compound

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (flame-dried)

  • Dry ice/acetone bath

Procedure:

  • Activator Solution Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM (approx. 0.2 M solution). Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: To the cooled activator solution, add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM dropwise via a syringe, ensuring the internal temperature is maintained below -65 °C. Stir the resulting mixture for 15 minutes at -78 °C.

  • Substrate Addition: Prepare a solution of this compound (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the activated DMSO mixture over 20-30 minutes, maintaining the temperature at -78 °C. Stir the reaction mixture for an additional 30-45 minutes at this temperature.

  • Base Addition and Quenching: Slowly add triethylamine (5.0 equivalents) to the reaction mixture dropwise. A thick white precipitate of triethylammonium chloride will form. After the addition is complete, stir the mixture at -78 °C for 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over approximately 30-45 minutes.

  • Work-up: Add water to the reaction mixture to dissolve the ammonium salt. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 2-(2,6-Dichlorobenzyloxy)acetaldehyde can be purified by flash column chromatography on silica gel.

Data Presentation: Swern Oxidation Parameters

ParameterValue/ConditionRationale
Temperature -78 °CStabilizes reactive intermediates, preventing side reactions.
Equivalents of Oxalyl Chloride 1.2 eq.Ensures complete activation of DMSO.
Equivalents of DMSO 2.2 eq.Acts as the primary oxidant.
Equivalents of Triethylamine 5.0 eq.Acts as a non-nucleophilic base to facilitate the final elimination step.
Solvent Anhydrous DichloromethaneInert solvent that is suitable for low-temperature reactions.

Visualization of Experimental Workflow

Swern_Oxidation_Workflow cluster_prep Preparation (-78 °C) cluster_reaction Reaction (-78 °C) cluster_workup Work-up & Purification A Dissolve Oxalyl Chloride in DCM B Add DMSO in DCM dropwise A->B C Stir for 15 min B->C D Add this compound in DCM C->D Activated DMSO E Stir for 30-45 min D->E F Add Triethylamine dropwise E->F G Stir for 15 min, then warm to RT F->G H Aqueous Work-up (H₂O, HCl, NaHCO₃, Brine) G->H Crude Product I Dry over MgSO₄ H->I J Concentrate I->J K Flash Chromatography J->K L Pure Aldehyde K->L

Caption: Workflow for the Swern oxidation of this compound.

II. Esterification: Synthesis of 2-(2,6-Dichlorobenzyloxy)ethyl Esters

Esterification of this compound is a straightforward method to introduce a variety of functional groups, which can modulate the physicochemical properties of the parent molecule, such as lipophilicity and susceptibility to enzymatic cleavage. This is a common strategy in prodrug design. The reaction with a highly reactive acyl chloride in the presence of a base is a classic and efficient method for ester formation.

Causality of Experimental Choices in Esterification with Acyl Chlorides

The use of an acyl chloride as the acylating agent is advantageous due to its high electrophilicity, which allows the reaction to proceed under mild conditions, often at or below room temperature.[8] A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting alcohol and inhibit the reaction.[9] Pyridine can also act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.[10] The choice of an aprotic solvent like dichloromethane or tetrahydrofuran prevents any unwanted side reactions with the solvent.[11]

Experimental Protocol: Esterification with an Acyl Chloride

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Pyridine or Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (flame-dried)

  • Ice bath

Procedure:

  • Reactant Mixture: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and anhydrous pyridine or TEA (1.5 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution. A precipitate of the pyridinium or triethylammonium hydrochloride salt will form.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any remaining acidic impurities), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography on silica gel or recrystallization.

Data Presentation: Esterification Parameters

ParameterValue/ConditionRationale
Temperature 0 °C to Room TemperatureMild conditions to prevent side reactions.
Base Pyridine or Triethylamine (1.5 eq.)Neutralizes HCl byproduct and can act as a catalyst.
Acylating Agent Acyl Chloride (1.1 eq.)Highly reactive electrophile for efficient esterification.
Solvent Anhydrous DichloromethaneAprotic and inert solvent.

III. Activation of the Hydroxyl Group via Tosylation

Converting the hydroxyl group of this compound into a tosylate is a pivotal step for enabling nucleophilic substitution reactions. The tosylate group is an excellent leaving group, far superior to the hydroxyl group, allowing for the facile introduction of a wide range of nucleophiles such as azides, cyanides, and amines.[12] This transformation proceeds with retention of configuration at the carbon bearing the oxygen, as the C-O bond is not broken during the reaction.[4]

Causality of Experimental Choices in Tosylation

The reaction involves the treatment of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine.[13] The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of TsCl.[12] Pyridine serves a dual purpose: it acts as a base to neutralize the generated HCl, and it can also act as a nucleophilic catalyst, forming a highly reactive tosylpyridinium intermediate.[10] The reaction is typically carried out at low temperatures (0 °C) to control the reaction rate and minimize side reactions. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction, especially for less reactive alcohols.[8]

Experimental Protocol: Tosylation of this compound

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • 4-Dimethylaminopyridine (DMAP), optional

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (flame-dried)

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous pyridine or a mixture of anhydrous DCM and triethylamine (2.0 equivalents). If desired, add a catalytic amount of DMAP (0.1 equivalents).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • TsCl Addition: Add p-toluenesulfonyl chloride (1.2-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent such as ethyl acetate or DCM.

  • Purification: Wash the combined organic layers sequentially with cold 1 M HCl (to remove pyridine/TEA), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate. The product can be further purified by recrystallization or flash column chromatography.

Visualization of Derivatization Pathways

Derivatization_Pathways cluster_products Derivatives A This compound B 2-(2,6-Dichlorobenzyloxy)acetaldehyde A->B Swern Oxidation (DMSO, (COCl)₂, TEA) C 2-(2,6-Dichlorobenzyloxy)ethyl Ester A->C Esterification (RCOCl, Pyridine) D 2-(2,6-Dichlorobenzyloxy)ethyl Tosylate A->D Tosylation (TsCl, Pyridine) E Nucleophilic Substitution D->E Nu⁻

Caption: Key derivatization pathways for this compound.

IV. Conversion to Amines via Activated Intermediates

The introduction of a primary amine group in place of the hydroxyl moiety opens up a vast number of synthetic possibilities, including amide bond formation and further alkylations. A direct conversion of the alcohol to the amine can be efficiently achieved via a two-step sequence involving the tosylate intermediate, followed by displacement with an azide source (e.g., sodium azide) and subsequent reduction (e.g., by catalytic hydrogenation or Staudinger reaction). Alternatively, the Mitsunobu reaction offers a powerful one-pot method for the direct conversion of alcohols to a variety of nucleophilic substitution products, including protected amines, with inversion of stereochemistry if the starting alcohol is chiral.[11][14]

Causality of Experimental Choices in the Mitsunobu Reaction

The Mitsunobu reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[15] This in situ activation forms an alkoxyphosphonium salt, which is a superb leaving group. A suitable nitrogen nucleophile, such as phthalimide or diphenylphosphoryl azide (DPPA), can then displace the activated oxygen in an Sₙ2 fashion.[16] The use of phthalimide is advantageous as the resulting N-alkylphthalimide can be readily cleaved under various conditions (e.g., using hydrazine) to release the primary amine.[11] The reaction is typically performed in an aprotic solvent like THF at or below room temperature.[17]

Experimental Protocol: Mitsunobu Reaction for Amine Synthesis (via Phthalimide)

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Phthalimide

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrazine monohydrate (for deprotection)

  • Ethanol (for deprotection)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (flame-dried)

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), triphenylphosphine (1.5 equivalents), and phthalimide (1.5 equivalents) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution. The reaction is often exothermic, and a color change is typically observed.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the formation of the N-alkylphthalimide intermediate by TLC.

  • Work-up of Intermediate: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography to isolate the N-(2-(2,6-dichlorobenzyloxy)ethyl)phthalimide. Triphenylphosphine oxide is a major byproduct that can often be removed by crystallization.

  • Deprotection: Dissolve the purified phthalimide intermediate in ethanol and add hydrazine monohydrate (5-10 equivalents). Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Final Work-up and Purification: Cool the mixture to room temperature and filter off the precipitate. Concentrate the filtrate and perform an appropriate aqueous work-up (e.g., acid-base extraction) to isolate the desired 2-(2,6-Dichlorobenzyloxy)ethylamine.

Conclusion

The protocols detailed in this application note provide a robust and versatile toolbox for the synthetic manipulation of this compound. Each method has been selected for its reliability, mild reaction conditions, and high functional group tolerance, making them suitable for complex synthetic campaigns in the pharmaceutical and agrochemical industries. By understanding the underlying principles and the rationale for the specific reagents and conditions, researchers can confidently apply and adapt these methods to achieve their synthetic goals, paving the way for the discovery and development of novel and impactful molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,6-Dichlorobenzyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2,6-Dichlorobenzyloxy)ethanol. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we address common challenges and frequently asked questions to help you improve your reaction yield, minimize impurities, and ensure reproducible results.

Section 1: Synthesis Overview and Mechanism

The preparation of this compound is a classic example of the Williamson ether synthesis.[1][2][3] This Sₙ2 reaction involves the nucleophilic attack of an alkoxide on an organohalide.[1][3] In this specific case, the mono-alkoxide of ethylene glycol attacks 2,6-dichlorobenzyl chloride (or bromide) to form the desired ether.

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds in two conceptual steps:

  • Deprotonation: A base is used to deprotonate one of the hydroxyl groups of ethylene glycol, forming the corresponding mono-alkoxide. This is a reversible equilibrium.

  • Nucleophilic Substitution (Sₙ2): The highly nucleophilic alkoxide then attacks the electrophilic benzylic carbon of 2,6-dichlorobenzyl chloride, displacing the chloride leaving group.[1][4]

Williamson_Ether_Synthesis Reaction Mechanism for this compound Synthesis EG HO-CH₂-CH₂-OH Ethylene Glycol Alkoxide HO-CH₂-CH₂-O⁻ Na⁺ Sodium 2-hydroxyethoxide EG->Alkoxide Base Base (e.g., NaH) Product HO-CH₂-CH₂-O-CH₂-Ar This compound Alkoxide->Product DCBC Cl-CH₂-Ar 2,6-Dichlorobenzyl Chloride (Ar = 2,6-Dichlorophenyl) Salt NaCl

Caption: Sₙ2 mechanism for the Williamson ether synthesis of the target product.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions that arise when planning the synthesis.

Q1: What is the optimal molar ratio of reactants to maximize mono-alkylation and minimize the formation of the di-alkylation byproduct?

A1: The key to favoring mono-alkylation is to use a significant excess of the diol. We recommend using 5 to 10 molar equivalents of ethylene glycol relative to 2,6-dichlorobenzyl chloride. By Le Chatelier's principle, this large excess shifts the equilibrium to favor the formation of the mono-alkoxide and ensures that the electrophile (2,6-dichlorobenzyl chloride) is more likely to encounter the mono-alkoxide rather than the alkoxide of the desired product.

Q2: Which base and solvent system is most effective for this synthesis?

A2: The choice of base and solvent is critical and interdependent. Strong bases that can irreversibly deprotonate the alcohol, such as sodium hydride (NaH), are highly effective.[4] However, more common and safer bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) can also be used, often in conjunction with a phase transfer catalyst.[1][4][5]

Polar aprotic solvents are preferred as they solvate the cation of the base, leaving a more "naked" and highly reactive alkoxide nucleophile, which accelerates the Sₙ2 reaction.[1] Protic solvents should be avoided as they can solvate the nucleophile, reducing its reactivity.

BaseSolventTemperature (°C)Key AdvantagesKey Disadvantages
NaH THF, DMF25 - 70Irreversible deprotonation, high yields.Flammable (H₂ gas evolution), requires anhydrous conditions.
NaOH/KOH DMSO, DMF50 - 100Inexpensive, readily available.Can introduce water, potentially leading to side reactions; may require a phase transfer catalyst.[1]
K₂CO₃ Acetonitrile, DMF80 - 120 (Reflux)Mild, easy to handle, good for large scale.Slower reaction rates, often requires higher temperatures.[2]

Q3: Is a phase transfer catalyst (PTC) necessary?

A3: A PTC is highly recommended when using inorganic bases like NaOH, KOH, or K₂CO₃ with a water-immiscible organic solvent.[5][6] The reaction involves two phases: an organic phase containing the alkyl halide and an aqueous or solid phase for the base. The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the hydroxide or alkoxide ion, shuttling it into the organic phase where it can react.[1][7] This dramatically increases the reaction rate and allows for milder conditions.[6]

Q4: How can I monitor the reaction progress effectively?

A4: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside the 2,6-dichlorobenzyl chloride starting material on a silica gel plate. A typical mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The product, being more polar than the starting halide but less polar than ethylene glycol, will have a distinct Rf value. The disappearance of the starting material spot indicates the reaction is nearing completion. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the relative concentrations of reactants, products, and byproducts.[8][9]

Section 3: Troubleshooting Guide

Encountering issues during the synthesis is common. This guide provides a logical approach to diagnosing and solving them.

Troubleshooting_Yield Troubleshooting Logic for Low Yield Start Low Yield of This compound Analysis Analyze Crude Product by TLC/GC-MS Start->Analysis Unreacted_SM High % of Unreacted 2,6-Dichlorobenzyl Chloride Analysis->Unreacted_SM Check for Starting Material Dimer Major Byproduct is 1,2-bis(2,6-dichlorobenzyloxy)ethane Analysis->Dimer Check for Dimer Byproduct Other Other Byproducts or Complex Mixture Analysis->Other Check for Other Spots/Peaks Cause_SM1 Cause: Incomplete Deprotonation Solution: Use stronger base (NaH) or add PTC with NaOH/KOH. Unreacted_SM->Cause_SM1 Cause_SM2 Cause: Insufficient Reaction Time/Temp Solution: Increase temp to 80-100°C; extend time to 8-12h. Unreacted_SM->Cause_SM2 Cause_SM3 Cause: Deactivated Base Solution: Use fresh, anhydrous base and solvent. Unreacted_SM->Cause_SM3 Cause_Dimer1 Cause: Insufficient Ethylene Glycol Solution: Increase EG to 10 equivalents. Dimer->Cause_Dimer1 Cause_Dimer2 Cause: Slow addition of Alkyl Halide Solution: Add 2,6-dichlorobenzyl chloride slowly to the pre-formed alkoxide solution. Dimer->Cause_Dimer2 Cause_Other1 Cause: Starting Material Impurity Solution: Purify 2,6-dichlorobenzyl chloride before use. Other->Cause_Other1 Cause_Other2 Cause: Side Reactions (e.g., elimination) Solution: Ensure primary halide is used; avoid excessively high temperatures. Other->Cause_Other2

Caption: A decision tree for troubleshooting low product yield.

Problem: The yield is low and a significant amount of unreacted 2,6-dichlorobenzyl chloride remains.

  • Possible Cause 1: Ineffective deprotonation of ethylene glycol. The equilibrium may not favor the alkoxide, or the base may be weak or deactivated.

    • Solution: If using NaOH or K₂CO₃, ensure the base is finely powdered to maximize surface area. Consider adding a phase transfer catalyst like TBAB (0.05 eq) to improve solubility and reactivity.[1][6] Alternatively, switch to a stronger, irreversible base like sodium hydride (NaH) in an anhydrous solvent like THF.[4]

  • Possible Cause 2: Reaction conditions are too mild. Sₙ2 reactions require sufficient thermal energy to overcome the activation barrier.

    • Solution: Increase the reaction temperature to 80-100 °C and extend the reaction time.[1] Monitor by TLC every 2 hours until the starting material is consumed.

  • Possible Cause 3: Presence of water. Water can hydrolyze the base (especially NaH) and can also lead to the formation of 2,6-dichlorobenzyl alcohol as a byproduct.[10]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. If using aqueous NaOH, a PTC-mediated system is designed to handle this, but anhydrous conditions are ideal for NaH.

Problem: A major impurity with a low polarity (high Rf on TLC) is observed, likely the di-alkylated byproduct.

  • Possible Cause: Insufficient excess of ethylene glycol. If the concentration of the mono-alkoxide product becomes significant relative to the ethylene glycol mono-alkoxide, it can be deprotonated and react a second time.

    • Solution: Increase the excess of ethylene glycol to at least 10 molar equivalents. This statistically favors the reaction of the benzyl chloride with the diol. Another effective strategy is to add the 2,6-dichlorobenzyl chloride solution slowly over several hours to the pre-formed ethylene glycol mono-alkoxide solution. This maintains a low concentration of the electrophile, further favoring the reaction with the more abundant nucleophile (ethylene glycol mono-alkoxide).

Problem: The purified product is an oil instead of a solid, or it fails to crystallize.

  • Possible Cause: Presence of impurities. Even small amounts of residual solvent or byproducts can inhibit crystallization by disrupting the crystal lattice.

    • Solution: Ensure the product is thoroughly purified. Column chromatography is highly effective.[11] After combining the pure fractions, remove the solvent under reduced pressure and then place the sample under high vacuum for several hours to remove trace solvents. If it remains an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[11]

Section 4: Experimental Protocols

This section provides a representative protocol that can be adapted based on available reagents and equipment.

Experimental_Workflow General Experimental Workflow Prep 1. Reagent & Glassware Preparation (Dry all glassware, use anhydrous solvents) Reaction 2. Reaction Setup & Execution (Inert atmosphere, controlled temperature) Prep->Reaction Monitor 3. Reaction Monitoring (TLC or GC-MS analysis) Reaction->Monitor Monitor->Reaction Continue if incomplete Workup 4. Aqueous Workup (Quench, extract with organic solvent, wash) Monitor->Workup Proceed if complete Purify 5. Purification (Column chromatography or distillation) Workup->Purify Analyze 6. Product Characterization (NMR, MS, Purity Analysis) Purify->Analyze

Caption: A typical workflow for synthesis, purification, and analysis.

Protocol 1: Synthesis using Sodium Hydride (NaH)

Materials:

  • 2,6-Dichlorobenzyl chloride

  • Ethylene glycol (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous ethylene glycol (10 eq.) to a flame-dried, three-necked flask equipped with a stir bar, dropping funnel, and condenser. Dilute with anhydrous DMF (approx. 0.5 M relative to the limiting reagent).

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq., 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour until gas evolution ceases.

  • Sₙ2 Reaction: Dissolve 2,6-dichlorobenzyl chloride (1.0 eq.) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add this solution dropwise to the stirred alkoxide mixture over 30-60 minutes.

  • Heating & Monitoring: Heat the reaction mixture to 70 °C and monitor its progress by TLC. The reaction is typically complete in 4-8 hours.

  • Workup: Cool the reaction to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl. Dilute the mixture with water and extract three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Prepare a column with silica gel in a non-polar solvent like hexanes.

  • Sample Loading: Dissolve the crude product in a minimal volume of dichloromethane or the eluent and load it onto the column.

  • Elution: Begin elution with 100% hexanes. Gradually increase the polarity by adding ethyl acetate. A gradient of 0% to 20% ethyl acetate in hexanes is a good starting point.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Isolation: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

References

purification of crude 2-(2,6-Dichlorobenzyloxy)ethanol by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-(2,6-Dichlorobenzyloxy)ethanol

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of crude this compound using column chromatography. It is structured as a practical support center, addressing common challenges through detailed FAQs and troubleshooting guides. The methodologies described are grounded in established chromatographic principles to ensure reliability and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are critical for designing a successful purification strategy.

Q1: What are the primary impurities I should expect when purifying crude this compound?

A1: The impurity profile of crude this compound is largely dependent on its synthetic route. Typically, the synthesis involves the etherification of ethylene glycol with a 2,6-dichlorobenzyl halide. Common impurities may include:

  • Unreacted Starting Materials: Primarily 2,6-dichlorobenzyl alcohol or 2,6-dichlorobenzyl chloride.[1][2]

  • Over-alkylation Byproduct: 1,2-bis((2,6-dichlorobenzyl)oxy)ethane, a non-polar byproduct formed if both hydroxyl groups of ethylene glycol react.

  • Isomeric Impurities: Contaminants from the synthesis of the starting material, such as 2,4-dichlorobenzyl alcohol or 3,4-dichlorobenzyl alcohol, which can be difficult to separate due to similar polarities.[3][4]

  • Residual Solvents: Solvents used during the reaction and workup, such as toluene, dichloromethane (DCM), or N,N-dimethylformamide (DMF).[2][5]

Q2: What is the most suitable stationary phase for this purification?

A2: For a molecule of moderate polarity like this compound, which possesses both a non-polar dichlorobenzyl group and a polar primary alcohol, normal-phase silica gel is the standard and most effective stationary phase.[6] Specifically, silica gel with a particle size of 40-63 µm (230-400 mesh) is ideal for flash chromatography, as it provides an optimal balance between resolution and flow rate.[7] The polar silanol groups (Si-OH) on the silica surface interact with the hydroxyl and ether moieties of the target molecule, enabling separation based on polarity.[8]

Q3: How do I select the optimal mobile phase (eluent) for the separation?

A3: The selection of the mobile phase is the most critical variable and should always be guided by preliminary analysis using Thin-Layer Chromatography (TLC).[9][10]

  • Start with a Standard System: A binary mixture of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate) is an excellent starting point.[11]

  • Target an Rf Value: The goal is to find a solvent ratio that places the Rf (retention factor) of this compound between 0.2 and 0.4 .[12] This range typically ensures that the compound elutes from the column in a reasonable volume of solvent without being too close to the solvent front or requiring excessively long elution times.

  • Adjust Polarity: If the compound remains at the baseline (Rf ≈ 0), the eluent is not polar enough; increase the proportion of ethyl acetate. If the compound runs with the solvent front (Rf ≈ 1), the eluent is too polar; decrease the proportion of ethyl acetate.

Q4: What is the best method for loading my crude sample onto the column?

A4: The preferred method is dry loading . This technique minimizes band broadening and improves separation efficiency, especially if the crude sample does not dissolve well in the initial, non-polar mobile phase.[12][13] Wet loading, which involves dissolving the sample in a few drops of solvent and pipetting it directly onto the silica, can lead to poor separation if a solvent stronger than the eluent is used.[13]

  • Dry Loading Procedure: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (approximately 1-2 times the weight of your crude sample) to this solution. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. This powder can then be carefully added to the top of the packed column.[12]

Q5: How can I effectively monitor the separation and identify the product-containing fractions?

A5: Systematic monitoring using TLC is essential.[9]

  • Fraction Collection: Collect eluent in a series of equally sized fractions (e.g., in test tubes).

  • TLC Analysis: Spot every few fractions onto a TLC plate. It is advisable to spot a reference sample of your crude material on the same plate for comparison.

  • Visualization: Visualize the spots on the TLC plate. Since this compound contains a benzene ring, it should be visible under a UV lamp at 254 nm.[14] For confirmation, and to visualize non-UV active impurities, the plate can be stained. A potassium permanganate (KMnO₄) stain is effective as it reacts with the alcohol functional group, appearing as a yellow spot on a purple background.[15]

  • Pooling Fractions: Once the fractions containing the pure product have been identified (i.e., they show a single spot at the correct Rf with no visible impurities), they can be combined for solvent evaporation.

Section 2: Detailed Experimental Protocol

This protocol outlines a standard procedure for the purification of ~1 gram of crude this compound using flash column chromatography.

Materials and Reagents
  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade

  • Glass chromatography column

  • Sand (washed)

  • Cotton or glass wool

  • TLC plates (silica gel coated with UV indicator)

  • TLC developing chamber and visualization tools (UV lamp, staining jar)

  • Fraction collection tubes and flasks

  • Rotary evaporator

Step-by-Step Methodology
  • TLC Method Development:

    • Prepare several eluent systems with varying ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3).

    • Dissolve a tiny amount of the crude material in DCM and spot it on TLC plates.

    • Develop the plates in the prepared solvent systems.

    • Identify the system that provides an Rf value of ~0.3 for the target compound and gives good separation from major impurities. For this example, let's assume an 80:20 Hexane:EtOAc system is optimal.

  • Column Packing (Wet Slurry Method):

    • Insert a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug.[16]

    • Add a ~1 cm layer of sand over the plug to create a flat base.[16]

    • In a separate beaker, prepare a slurry of silica gel (~50-100 times the weight of your crude sample) in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc).[17]

    • Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.

    • Open the stopcock to drain some solvent, allowing the silica to settle. The final packed bed should be uniform and free of cracks or bubbles. Never let the solvent level drop below the top of the silica bed.[7]

    • Add another ~1 cm layer of sand on top of the packed silica to prevent disturbance during sample and solvent loading.[13]

  • Sample Loading (Dry Method):

    • Dissolve ~1 g of crude product in 5-10 mL of DCM.

    • Add ~2 g of silica gel to the solution and mix.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully layer this powder onto the sand at the top of the packed column, creating a thin, even band.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, using a pipette initially to avoid disturbing the top layer.

    • Begin elution with a slightly less polar solvent than determined by TLC (e.g., 90:10 Hexane:EtOAc) to ensure all non-polar impurities elute first.

    • Apply gentle positive pressure (air or nitrogen) to achieve a steady flow rate (a solvent drop of about 5 cm per minute is a good target).[18]

    • Collect fractions of a consistent volume.

    • After a few column volumes, you can switch to the optimal eluent (80:20 Hexane:EtOAc) or perform a gradient elution by gradually increasing the percentage of ethyl acetate to elute your target compound and then more polar impurities.[17]

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC as described in FAQ Q5.

    • Combine the fractions that contain only the pure product.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

    • Assess the final purity using analytical techniques such as HPLC, GC, or NMR spectroscopy.[17]

Section 3: Troubleshooting Guide

This guide addresses specific issues encountered during the purification process in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation: Product and impurities co-elute.1. Inappropriate Mobile Phase: The chosen solvent system lacks the selectivity to resolve the compounds. 2. Column Overloading: Too much crude material was loaded for the amount of silica used. 3. Poor Packing: The column was packed unevenly, leading to channeling. 4. Band Broadening: The sample was loaded in too large a volume or in a solvent that is too polar.1. Re-optimize Mobile Phase: Test a different solvent pair (e.g., Dichloromethane/Diethyl Ether) to alter separation selectivity. A shallower solvent gradient can also significantly improve resolution.[6][19] 2. Reduce Load: As a rule of thumb, the sample mass should not exceed 1-2% of the silica gel mass for difficult separations.[17] 3. Repack Column: Ensure a homogenous slurry and careful packing to avoid air bubbles and cracks. 4. Use Dry Loading: This is the most reliable way to ensure a tight initial band of your sample.[12]
Low Product Yield: The recovered mass of pure product is significantly lower than expected.1. Irreversible Adsorption: The compound may be binding too strongly to the silica gel. 2. Product Decomposition: The slightly acidic nature of silica gel can degrade acid-sensitive compounds.[19] 3. Incomplete Elution: The mobile phase was not polar enough to elute all of the product from the column.1. Increase Eluent Polarity: After the main product has eluted, flush the column with a much more polar solvent (e.g., 5-10% Methanol in DCM) to recover any strongly retained material.[11] 2. Deactivate Silica: If decomposition is suspected, the silica gel can be treated with a small amount of a base like triethylamine (typically 1% added to the eluent) to neutralize acidic sites.[11] Alternatively, switch to a more inert stationary phase like alumina. 3. Monitor Thoroughly: Continue collecting and analyzing fractions until TLC confirms that no more product is eluting.
Compound Streaking / Peak Tailing: The spot on the TLC plate or the elution band on the column is elongated rather than compact.1. Strong Analyte-Stationary Phase Interaction: The hydroxyl group of the molecule can engage in strong hydrogen bonding with the silanol groups on the silica surface, causing some molecules to be retained longer than others.[8] 2. Sample Overload: A concentrated band can lead to tailing.1. Use a More Polar Eluent: A more polar solvent will compete more effectively for the binding sites on the silica, leading to faster and more uniform elution. 2. Add a Modifier: Adding a small amount of a highly polar solvent like methanol (~1-2%) to the mobile phase can effectively disrupt the strong hydrogen bonding interactions causing the tailing.[8] 3. Reduce Sample Concentration: Ensure the sample is not overloaded on the column.
Compound Elutes Too Quickly (High Rf) or Is Stuck at the Origin (Low Rf). 1. High Rf: The mobile phase is too polar, causing the compound to have a low affinity for the stationary phase and travel with the solvent front. 2. Low Rf: The mobile phase is not polar enough to displace the compound from the silica gel.[19]1. Decrease Eluent Polarity: Reduce the percentage of the polar component (e.g., ethyl acetate) in your mobile phase.[19] 2. Increase Eluent Polarity: Increase the percentage of the polar component. If using a Hexane/EtOAc system, you may need to switch to a stronger system like DCM/Methanol for very polar compounds.[11]

Section 4: Data & Visualization

Data Tables

Table 1: Physicochemical Properties of Target Compound and Key Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Polarity
This compound C₉H₁₀Cl₂O₂221.08LiquidModerate
2,6-Dichlorobenzyl alcoholC₇H₆Cl₂O177.0396-98More Polar
1,2-bis((2,6-dichlorobenzyl)oxy)ethaneC₁₆H₁₄Cl₄O₂380.09N/ALess Polar

Data sourced from[1][20][21]. Polarity is a relative assessment based on functional groups.

Table 2: Recommended Solvent Systems for TLC and Column Chromatography

Polarity of Crude MixtureInitial TLC Screening SystemTypical Column Elution SystemComments
Non-polar to Moderate Hexane / Ethyl Acetate (9:1 to 1:1)Gradient of 5% to 30% Ethyl Acetate in HexaneThis is the most common and recommended starting point. Provides excellent separation for moderately polar compounds.[11]
Moderate to Polar Dichloromethane / Methanol (99:1 to 95:5)Gradient of 1% to 5% Methanol in DichloromethaneUse this system if the target compound has a very low Rf in Hexane/EtOAc systems. Be cautious, as >10% methanol can dissolve silica.[11]

Experimental Workflows & Diagrams

Purification_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Isolation TLC 1. Develop TLC Method (Target Rf = 0.2-0.4) Solvent 2. Select Optimal Solvent System TLC->Solvent Pack 3. Pack Column (Wet Slurry Method) Solvent->Pack Load 4. Load Sample (Dry Loading) Pack->Load Elute 5. Elute & Collect Fractions Load->Elute Analyze 6. Analyze Fractions by TLC Elute->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Isolate 8. Evaporate Solvent (Purified Product) Pool->Isolate Troubleshooting_Tree Start Problem: Poor Separation Rf_Check Are Rf values of spots too close (<0.1)? Start->Rf_Check Solvent_System Change Solvent System (e.g., DCM/Ether) to alter selectivity Rf_Check->Solvent_System Yes Overload_Check Is the column overloaded? Rf_Check->Overload_Check No Gradient Run a shallower gradient elution Solvent_System->Gradient Reduce_Load Reduce sample load (<2% of silica mass) Overload_Check->Reduce_Load Yes Repack Repack column and try again Overload_Check->Repack No

References

Technical Support Center: Troubleshooting Low Conversion Rates in Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low conversion rates, in their ether synthesis experiments. Here, we move beyond simple protocols to explore the causal relationships between reaction components and outcomes, providing you with the expert insights needed to optimize your results.

Core Principles: At-a-Glance Reaction Parameters

The success of a Williamson ether synthesis hinges on a well-balanced interplay of nucleophile, substrate, solvent, and base. Understanding these components is the first step in effective troubleshooting.

ParameterKey ConsiderationFavorable ChoiceUnfavorable ChoiceRationale
Alkyl Halide (Electrophile) Steric HindranceMethyl, Primary (1°)Tertiary (3°), bulky Secondary (2°)The reaction proceeds via an SN2 mechanism, which is highly sensitive to steric bulk at the reaction center. Tertiary halides will almost exclusively yield elimination (E2) products[1][2][3].
Leaving Group Ability to Stabilize Negative ChargeI > Br > Cl > OTosylF, OH, OR, NH2A good leaving group must be a weak base. Iodide and tosylate are excellent leaving groups, facilitating a faster SN2 reaction[1][4].
Alcohol (Nucleophile Precursor) Steric HindranceMethyl, Primary (1°), Secondary (2°)Tertiary (3°)While the alkoxide can be sterically hindered, a bulky alkoxide increases the likelihood of it acting as a base, promoting the E2 side reaction, especially with hindered halides[5][6].
Base Strength (pKa of Conjugate Acid)NaH (pKa ~36), KH (pKa ~37)NaOH (pKa ~15.7), K2CO3 (pKa ~10.3)The base must be strong enough to completely and irreversibly deprotonate the alcohol, generating a high concentration of the alkoxide nucleophile. Hydrides are excellent for this purpose[1][7].
Solvent Polarity and Protic/Aprotic NaturePolar Aprotic (DMF, DMSO, Acetonitrile)Polar Protic (Ethanol, Water), ApolarPolar aprotic solvents solvate the counter-cation (e.g., Na+) but leave the alkoxide anion "naked" and highly nucleophilic, accelerating the SN2 rate. Protic solvents solvate and weaken the nucleophile through hydrogen bonding[5][8][9][10].

Logical Troubleshooting Workflow

When a reaction yields poor results, a systematic approach is crucial. The following workflow helps diagnose the most probable cause of low conversion.

Williamson_Ether_Synthesis_Troubleshooting start Low Ether Yield check_sm Analysis of Starting Materials (SMs) & Products start->check_sm sm_consumed SMs Consumed, Alkene is Major Product check_sm->sm_consumed Yes sm_unreacted Starting Alcohol/Halide Unreacted check_sm->sm_unreacted No diagnosis_e2 Diagnosis: E2 Elimination is Dominant Pathway sm_consumed->diagnosis_e2 diagnosis_no_reaction Diagnosis: Reaction Conditions are Suboptimal sm_unreacted->diagnosis_no_reaction solution_e2_header Solutions for E2 Dominance solution_nr_header Solutions for Suboptimal Conditions sol_substrate Use a less hindered halide (1° > 2°) sol_temp Lower reaction temperature sol_base Use a less bulky alkoxide if possible sol_base_strength Check Base: Is it strong enough? (e.g., NaH vs. K2CO3) sol_solvent Check Solvent: Is it polar aprotic? (e.g., DMF, DMSO) sol_conditions Increase temperature or reaction time sol_reagents Ensure anhydrous conditions and pure reagents

Caption: A logical flowchart for troubleshooting low yields in the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: My starting materials are consumed, but my yield is low and I've isolated an alkene. What happened?

A: This is a classic case of the competing E2 (elimination) reaction outcompeting your desired SN2 (substitution) reaction. The alkoxide you generate is not only a good nucleophile but also a strong base. When it attacks a proton on the carbon adjacent (beta-carbon) to your leaving group, it eliminates to form an alkene[2][5].

Causality:

  • Substrate Structure: This is the most significant factor. E2 is highly favored with tertiary (3°) alkyl halides and is a major side reaction for secondary (2°) halides. Primary (1°) halides are much less prone to elimination[1][8][11].

  • Steric Hindrance: A bulky alkoxide (e.g., tert-butoxide) will act preferentially as a base rather than a nucleophile because it is easier to abstract a sterically accessible proton on the periphery of the molecule than to perform a backside attack on a crowded carbon center[6][12].

  • Temperature: Higher reaction temperatures favor elimination over substitution because elimination has a higher activation energy and benefits more from increased thermal energy[8][13].

Solutions:

  • Re-evaluate Your Synthetic Route: The most robust solution is to change your reactants. If you are trying to react sodium ethoxide with 2-bromopropane, you will get significant elimination. Instead, try reacting sodium isopropoxide with bromoethane. The primary halide is much more favorable for SN2[1][6].

  • Lower the Reaction Temperature: Operate at the lowest temperature that allows the SN2 reaction to proceed at a reasonable rate. Typical temperatures range from 50-100 °C; try starting at the lower end of this range[4][5][8].

  • Use a Less Hindered Base/Alkoxide: If your synthesis allows, use a less bulky alcohol to generate your nucleophile.

Q2: The reaction is very slow or not proceeding at all. How can I improve the rate?

A: A sluggish reaction points to a problem with one of the core components: an insufficiently reactive nucleophile, a poor substrate/leaving group, or suboptimal reaction conditions.

Causality:

  • Incomplete Deprotonation: If the base is not strong enough to fully deprotonate the alcohol, you will have a low concentration of the highly reactive alkoxide. The neutral alcohol is a much poorer nucleophile[1][7].

  • Poor Leaving Group: The SN2 reaction involves the breaking of the carbon-leaving group bond. If this bond is too strong (as with F- or OH-), the reaction will be incredibly slow.

  • Solvent Effects: As detailed in the table above, polar protic solvents like ethanol or water can form a "cage" of hydrogen bonds around the alkoxide, stabilizing it and drastically reducing its nucleophilicity[9][10][14].

  • Moisture: The presence of water will consume your strong base (e.g., NaH) and can hydrolyze the alkyl halide[13].

Solutions:

  • Use a Stronger Base: Switch to a powerful, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH). These will irreversibly deprotonate the alcohol, driving the equilibrium to form the alkoxide[1].

  • Choose a Better Leaving Group: If possible, use an alkyl iodide or a sulfonate ester (e.g., tosylate, mesylate) instead of a chloride or bromide. These are superior leaving groups[4][5].

  • Switch to a Polar Aprotic Solvent: Use DMF, DMSO, or acetonitrile. These solvents will significantly accelerate the reaction rate[3][4][5].

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from contaminating the reaction[13].

  • Increase Temperature: If elimination is not a concern (i.e., with a primary halide), increasing the temperature to 80-100 °C can increase the reaction rate[5].

Q3: I'm trying to synthesize a sterically hindered ether and the yield is terrible. Are there alternative strategies?

A: The Williamson ether synthesis is fundamentally limited by the SN2 mechanism and is often unsuitable for preparing highly congested ethers, such as those with tertiary alkyl groups[15][16]. When steric hindrance is high, elimination becomes the dominant pathway.

Alternative Approaches:

  • Phase Transfer Catalysis (PTC): For some systems, PTC can be a milder and more efficient alternative. A catalyst like tetrabutylammonium bromide transfers the alkoxide or phenoxide from an aqueous or solid phase into the organic phase where the alkyl halide resides. This can improve yields and avoid the need for strictly anhydrous conditions[17][18][19].

  • Alkoxymercuration-Demercuration: This is a completely different approach that synthesizes an ether from an alkene and an alcohol. It follows Markovnikov's rule and is particularly useful for making ethers where one of the groups is secondary or tertiary[20].

  • Modern Catalytic Methods: For particularly challenging hindered ethers, newer methods involving copper or other transition metal catalysts may be required. These methods operate through different mechanisms that are not constrained by SN2 pathway limitations[15][21].

Q4: Are there special considerations when using phenols?

A: Yes. While phenols are more acidic (pKa ~10) than aliphatic alcohols (pKa ~16-18), allowing for the use of weaker bases like NaOH or K2CO3, they introduce a different potential side reaction.

Causality:

  • Ambident Nucleophile: The phenoxide ion is an "ambident" nucleophile, meaning it has two nucleophilic sites: the oxygen anion (O-alkylation) and the electron-rich aromatic ring (C-alkylation). While O-alkylation is usually favored, C-alkylation can become a significant side reaction under certain conditions, leading to a mixture of products[5][22].

Solutions:

  • Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor the desired O-alkylation.

  • Phase Transfer Catalysis: PTC is often very effective for the alkylation of phenols, providing clean reactions and high yields of the O-alkylated ether product[19].

Experimental Protocols

Protocol 1: Standard Synthesis of Propyl Phenyl Ether

This protocol illustrates a standard reaction with a primary alkyl halide and a phenoxide.

  • Alkoxide Formation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add phenol (5.0 g, 53.1 mmol) and 40 mL of anhydrous N,N-dimethylformamide (DMF). Stir the solution until the phenol dissolves. Carefully add sodium hydride (2.34 g of a 60% dispersion in mineral oil, 58.4 mmol) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen gas evolution ceases.

  • Ether Formation: Cool the resulting sodium phenoxide solution back to 0 °C. Add 1-iodopropane (9.0 g, 53.1 mmol) dropwise via syringe. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC)[8].

  • Work-up and Purification: Cool the reaction mixture to room temperature and cautiously quench by slowly adding 50 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with 1 M NaOH (2 x 30 mL) to remove any unreacted phenol, followed by a wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation to yield propyl phenyl ether[8].

Williamson_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH R-OH (Alcohol) Alkoxide R-O:⁻ (Alkoxide) ROH->Alkoxide Deprotonation Base B:⁻ (Strong Base, e.g., H⁻) Base->Alkoxide HB H-B Alkoxide2 R-O:⁻ TransitionState [R-O···R'···X]ᵟ⁻ (Transition State) Alkoxide2->TransitionState Backside Attack AlkylHalide R'-X (Alkyl Halide) AlkylHalide->TransitionState Ether R-O-R' (Ether) TransitionState->Ether Bond Formation Halide X⁻ (Halide Ion) TransitionState->Halide Bond Breaking

Caption: The two-step mechanism of the Williamson ether synthesis.

References

Technical Support Center: Optimizing Reactions with 2,6-Dichlorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-dichlorobenzyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges and unlock the full potential of your reactions involving 2,6-dichlorobenzyl chloride.

Introduction to 2,6-Dichlorobenzyl Chloride

2,6-Dichlorobenzyl chloride (CAS No. 2014-83-7) is a key building block in the synthesis of a wide range of fine chemicals, including pharmaceuticals, agrochemicals, and specialty polymers.[1] Its reactivity is primarily centered around the benzylic chloride, which is susceptible to nucleophilic substitution and other transformations. However, the presence of two chlorine atoms in the ortho positions to the chloromethyl group introduces significant steric hindrance and electronic effects that must be carefully considered to achieve optimal reaction outcomes. This guide will provide you with the expertise to anticipate and overcome these challenges.

Safety First: Handling 2,6-Dichlorobenzyl Chloride

Before commencing any experimental work, it is crucial to be fully aware of the hazards associated with 2,6-dichlorobenzyl chloride. It is a corrosive substance that can cause severe skin burns and eye damage.[2][3][4][5] Inhalation may cause lung edema, and it is suspected of causing cancer.[2] Always consult the Safety Data Sheet (SDS) and handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[2][6]

Key Safety Precautions:

  • Handling: Avoid all personal contact, including inhalation.[2] Do not eat, drink, or smoke when using this product.[3]

  • Spills: In case of a spill, dampen with water to prevent dusting before sweeping into a suitable container for disposal.[2]

  • First Aid:

    • Eyes: Immediately flush with running water for at least 15 minutes and seek immediate medical attention.[2][3][4]

    • Skin: Immediately flush with large amounts of water and remove contaminated clothing.[2][3]

    • Inhalation: Remove the person to fresh air and seek immediate medical attention.[2][3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions of 2,6-dichlorobenzyl chloride?

A1: The most common reactions involve nucleophilic substitution at the benzylic carbon. This includes the synthesis of:

  • Nitriles: By reaction with cyanide salts (e.g., KCN, NaCN).[7]

  • Ethers: Via the Williamson ether synthesis with alkoxides.

  • Alcohols: Through hydrolysis or reaction with acetate followed by hydrolysis.[8]

  • Organometallics: Such as Grignard or organozinc reagents.[9] It is also used in Friedel-Crafts alkylation reactions.[10]

Q2: Why is my reaction with 2,6-dichlorobenzyl chloride sluggish compared to benzyl chloride?

A2: The two ortho-chloro substituents on the benzene ring create significant steric hindrance around the benzylic carbon. This can impede the approach of nucleophiles, slowing down the reaction rate compared to unsubstituted benzyl chloride.

Q3: What are the main side products I should be aware of?

A3: Common side products can include:

  • Elimination products: Although less common for benzylic halides.

  • Over-alkylation: In Friedel-Crafts reactions.[11]

  • Wurtz-type homocoupling: Especially in the formation of Grignard reagents, leading to 1,2-bis(2,6-dichlorophenyl)ethane.[12][13]

  • Hydrolysis: If water is present, 2,6-dichlorobenzyl alcohol can form.

Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered during reactions with 2,6-dichlorobenzyl chloride.

Problem 1: Low Yield in Nucleophilic Substitution Reactions

Q: I am getting a low yield in my nucleophilic substitution reaction. What are the likely causes and how can I improve it?

A: Low yields in nucleophilic substitution reactions with 2,6-dichlorobenzyl chloride can stem from several factors, primarily related to its sterically hindered nature.

Troubleshooting Workflow:

start Low Yield check_purity Is the starting material pure? start->check_purity check_conditions Are the reaction conditions optimal? check_purity->check_conditions Yes purify Purify 2,6-dichlorobenzyl chloride check_purity->purify No check_nucleophile Is the nucleophile strong enough? check_conditions->check_nucleophile check_solvent Is the solvent appropriate? check_nucleophile->check_solvent Yes stronger_nucleophile Use a stronger or less hindered nucleophile check_nucleophile->stronger_nucleophile No check_temp Is the temperature high enough? check_solvent->check_temp Yes change_solvent Switch to a polar aprotic solvent check_solvent->change_solvent No optimize_conditions Optimize reaction conditions check_temp->optimize_conditions No end Improved Yield check_temp->end Yes purify->start optimize_conditions->end stronger_nucleophile->optimize_conditions change_solvent->optimize_conditions increase_temp Increase reaction temperature increase_temp->optimize_conditions

Caption: Troubleshooting workflow for low yield in nucleophilic substitution.

Detailed Checklist:

  • Purity of Starting Material: Ensure your 2,6-dichlorobenzyl chloride is of high purity (typically >98%).[1] Impurities can interfere with the reaction.

  • Strength of Nucleophile: Due to steric hindrance, a strong nucleophile is often required. If you are using a weak nucleophile, consider switching to a more reactive one.

  • Reaction Temperature: The steric hindrance can necessitate higher reaction temperatures to overcome the activation energy barrier. Consider increasing the temperature, but monitor for potential side reactions.

  • Solvent Choice: The choice of solvent is critical. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can accelerate the reaction rate.[14]

  • Phase Transfer Catalysis: For reactions involving a solid-liquid or liquid-liquid biphasic system (e.g., using solid KCN in an organic solvent), a phase-transfer catalyst (PTC) like a quaternary ammonium salt can be highly effective. A PTC helps to transport the nucleophile into the organic phase where the reaction occurs.[8]

Problem 2: Formation of Wurtz Homocoupling Product in Grignard Reactions

Q: I am trying to form the Grignard reagent of 2,6-dichlorobenzyl chloride, but I am observing a significant amount of the homocoupled product. How can I minimize this side reaction?

A: The formation of a Grignard reagent from benzylic halides is notoriously prone to Wurtz-type homocoupling.[12][13] This occurs when the newly formed Grignard reagent acts as a nucleophile and attacks the starting benzyl chloride.

Strategies to Minimize Homocoupling:

  • Slow Addition: Add the solution of 2,6-dichlorobenzyl chloride very slowly to the activated magnesium turnings.[15] This keeps the concentration of the benzyl chloride low in the reaction mixture, reducing the likelihood of it reacting with the Grignard reagent.

  • Solvent Choice: While THF is a common solvent for Grignard reactions, for benzylic halides, diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) can sometimes give a better ratio of Grignard reagent to the Wurtz coupling product.[12][13]

  • Magnesium Activation: Ensure the magnesium is highly activated. This can be achieved by flame-drying the apparatus under vacuum, using a crystal of iodine, or a small amount of 1,2-dibromoethane to initiate the reaction.[12][16]

  • Temperature Control: Maintain a gentle reflux. If the reaction becomes too vigorous, it can be controlled with an ice bath.[15]

Problem 3: Carbocation Rearrangements and Polyalkylation in Friedel-Crafts Alkylation

Q: I am using 2,6-dichlorobenzyl chloride in a Friedel-Crafts alkylation and getting a mixture of products. How can I improve the selectivity?

A: Friedel-Crafts alkylations are known for several limitations, including carbocation rearrangements and polyalkylation.[10][11]

Mitigation Strategies:

  • Control of Stoichiometry: To avoid polyalkylation, use a large excess of the aromatic substrate you are alkylating. This increases the probability that the electrophile will react with the starting material rather than the more activated alkylated product.

  • Lewis Acid Choice: The strength of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) can influence the outcome. A milder Lewis acid may reduce side reactions.

  • Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.

  • Consider Friedel-Crafts Acylation: A more reliable alternative to Friedel-Crafts alkylation is Friedel-Crafts acylation followed by reduction of the resulting ketone. Acylation is not prone to rearrangements, and the product is deactivated, preventing over-acylation.[17]

Optimized Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichlorobenzyl Cyanide (a Nitrile)

This protocol is based on a standard nucleophilic substitution reaction.[7]

Materials:

  • 2,6-Dichlorobenzyl chloride

  • Potassium cyanide (KCN)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 6.5 g of 2,6-dichlorobenzyl chloride in 30 ml of ethanol.

  • Add 2.7 g of potassium cyanide to the solution.

  • Heat the mixture to reflux and maintain for 5 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Distill off the ethanol under reduced pressure to obtain the crude 2,6-dichlorobenzyl cyanide.

  • The crude product can be further purified by recrystallization or distillation.

Protocol 2: Williamson Ether Synthesis

This is a general protocol for the synthesis of an ether from 2,6-dichlorobenzyl chloride.

Materials:

  • 2,6-Dichlorobenzyl chloride

  • Alcohol (R-OH)

  • Strong base (e.g., NaH, KH)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, add the alcohol and the anhydrous solvent.

  • Cool the mixture in an ice bath and slowly add the strong base to form the alkoxide.

  • Once the alkoxide formation is complete, add a solution of 2,6-dichlorobenzyl chloride in the anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude ether by column chromatography.

Key Considerations for Williamson Ether Synthesis:

  • This is an SN2 reaction, so primary alkyl halides like 2,6-dichlorobenzyl chloride are good substrates.

  • The use of a strong base and an aprotic solvent is crucial for efficient reaction.[14]

  • Tertiary or sterically hindered alcohols may lead to elimination side reactions.[14]

Data Presentation

Table 1: Solvent Effects on Nucleophilic Substitution Rate (Illustrative)

SolventDielectric Constant (ε)Relative Rate (Illustrative)
n-Hexane1.91
Diethyl Ether4.3~10
Tetrahydrofuran (THF)7.6~100
Acetonitrile37.5~5,000
Dimethylformamide (DMF)36.7~10,000
Dimethyl sulfoxide (DMSO)47~20,000

This table provides an illustrative guide to the expected trend in reaction rates for a typical SN2 reaction. Actual rates will vary depending on the specific nucleophile and reaction conditions.

Mechanistic Insights

Nucleophile Nucleophile Transition State Transition State Nucleophile->Transition State S N 2 Attack Product Product Transition State->Product 2,6-Dichlorobenzyl chloride 2,6-Dichlorobenzyl chloride 2,6-Dichlorobenzyl chloride->Transition State Leaving Group (Cl-) Leaving Group (Cl-) Leaving Group (Cl-)->Transition State

Caption: Generalized SN2 mechanism for reactions of 2,6-dichlorobenzyl chloride.

The primary reaction pathway for 2,6-dichlorobenzyl chloride with most nucleophiles is the SN2 mechanism.[18] In this concerted step, the nucleophile attacks the electrophilic benzylic carbon from the backside, leading to the displacement of the chloride leaving group. The steric hindrance from the ortho-chloro substituents can make this backside attack more difficult, which is why more forcing conditions may be necessary.

References

Technical Support Center: Scale-Up of 2-(2,6-Dichlorobenzyloxy)ethanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(2,6-Dichlorobenzyloxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving this process from the laboratory bench to larger-scale production. The information herein is structured to provide direct, actionable solutions to common challenges, grounded in fundamental principles of organic chemistry and process scale-up.

While specific literature on the industrial production of this compound is not extensively published, the synthesis falls under the well-established Williamson ether synthesis.[1] The challenges and troubleshooting strategies discussed are based on the extensive knowledge base surrounding this critical reaction class and are directly applicable to the target molecule, which is a known intermediate in the synthesis of pharmaceuticals like Vilanterol.[2]

Reaction Overview: The Williamson Ether Synthesis

The production of this compound is achieved via the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide.[1] In this case, the sodium salt of ethylene glycol (sodium 2-hydroxyethoxide) reacts with 2,6-dichlorobenzyl chloride.

Core Reaction: 2,6-Dichlorobenzyl Chloride + Sodium 2-hydroxyethoxide → this compound + Sodium Chloride

Given the use of a diol (ethylene glycol), careful control of stoichiometry is paramount to minimize the formation of the diether byproduct. The reaction is typically performed in a suitable solvent, and for industrial-scale operations, phase-transfer catalysis is often employed to facilitate the reaction between the aqueous and organic phases, avoiding the need for strictly anhydrous conditions.[3][4]

Reaction Mechanism Diagram

Here is a diagram illustrating the SN2 mechanism for the Williamson ether synthesis.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_product Products EthyleneGlycol HOCH₂CH₂OH Ethylene Glycol Alkoxide HOCH₂CH₂O⁻Na⁺ Sodium 2-hydroxyethoxide EthyleneGlycol->Alkoxide Base NaOH (Base) Base->Alkoxide BenzylHalide 2,6-Cl₂-C₆H₃CH₂Cl 2,6-Dichlorobenzyl Chloride Product 2,6-Cl₂-C₆H₃CH₂OCH₂CH₂OH Product BenzylHalide->Product Alkoxide->Product SN2 Attack Salt NaCl Workflow Start Start: Raw Material Dispensing Charge Charge Reactor: 1. Ethylene Glycol 2. Toluene 3. Water 4. NaOH Solution 5. PTC Start->Charge Heat Heat to Reaction Temp (e.g., 70-80°C) Charge->Heat Addition Slowly Add 2,6-Dichlorobenzyl Chloride Heat->Addition Reaction Hold at Temp & Monitor (IPC by HPLC/GC) Addition->Reaction Cool Cool to Room Temp Reaction->Cool Quench Quench with Water Cool->Quench Separate Phase Separation (Drain Aqueous Layer) Quench->Separate Wash Wash Organic Layer (Water, Brine) Separate->Wash Dry Dry Organic Layer (e.g., MgSO₄ or Azeotropic Dist.) Wash->Dry Filter Filter Drying Agent Dry->Filter Concentrate Concentrate Under Vacuum Filter->Concentrate Purify Purify by Vacuum Distillation Concentrate->Purify End End: Final Product QC & Packaging Purify->End Troubleshooting Start Problem: Low Conversion of 2,6-Dichlorobenzyl Chloride Check_Mixing Is Agitation Vigorous? Start->Check_Mixing Increase_Mixing Action: Increase Agitator RPM. Verify Impeller Design. Check_Mixing->Increase_Mixing No Check_PTC Is PTC Loading Sufficient? (1-5 mol%) Check_Mixing->Check_PTC Yes Increase_Mixing->Check_PTC Increase_PTC Action: Increase PTC Loading. Check_PTC->Increase_PTC No Check_Temp Is Temperature Optimal? (e.g., 70-80°C) Check_PTC->Check_Temp Yes Increase_PTC->Check_Temp Increase_Temp Action: Increase Temperature. Monitor Byproducts. Check_Temp->Increase_Temp No Check_Base Is Base Stoichiometry Correct? (>=1 eq to Glycol) Check_Temp->Check_Base Yes Increase_Temp->Check_Base Increase_Base Action: Verify Base Charge. Check_Base->Increase_Base No Resolved Problem Resolved Check_Base->Resolved Yes Increase_Base->Resolved

References

Technical Support Center: Purification of 2-(2,6-Dichlorobenzyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 2-(2,6-Dichlorobenzyloxy)ethanol. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common challenges encountered during the purification of this important chemical intermediate.

I. Understanding the Compound and Potential Impurities

This compound is typically synthesized via a Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of ethylene glycol to form an alkoxide, which then acts as a nucleophile to displace a halide from 2,6-dichlorobenzyl chloride.

Common Synthesis Route: Williamson Ether Synthesis

Caption: Williamson ether synthesis of this compound.

This synthesis, while generally efficient, can lead to several impurities that complicate downstream applications. Understanding the origin of these impurities is the first step in designing an effective purification strategy.

Frequently Asked Questions (FAQs) - Impurity Profile

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: The primary impurities typically arise from unreacted starting materials and side reactions. These include:

  • Unreacted 2,6-Dichlorobenzyl Chloride: The electrophile in the reaction.

  • Unreacted Ethylene Glycol: The nucleophile precursor.

  • Bis-ether Product (1,2-bis(2,6-Dichlorobenzyloxy)ethane): This forms when both hydroxyl groups of ethylene glycol react with 2,6-dichlorobenzyl chloride.

  • 2,6-Dichlorobenzyl Alcohol: This can result from hydrolysis of the starting chloride or side reactions.[4]

  • Elimination Products: While less common with primary halides, E2 elimination can occur, especially with sterically hindered bases.[2][5]

Q2: How can I get a preliminary assessment of the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is an excellent initial technique. It's rapid and requires minimal sample. By spotting your crude product alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the presence of starting materials and major byproducts. The relative polarities will help in identifying the spots.

II. Purification Strategies: Troubleshooting and Protocols

The choice of purification method depends heavily on the nature and quantity of the impurities present, as well as the desired final purity of the this compound.

Troubleshooting Guide
Observed Issue Potential Cause(s) Recommended Solution(s)
Oily or Gummy Product After Work-up - Residual solvent (e.g., from an extraction).- High concentration of impurities depressing the melting point.- Ensure thorough drying under high vacuum.- Consider a preliminary purification step like a solvent wash (trituration) with a non-polar solvent like hexanes to remove less polar impurities.- Proceed with column chromatography for more complex mixtures.
Multiple Spots on TLC Close to the Product Spot - Isomeric impurities.- Byproducts with similar polarity to the desired product.- Optimize the TLC solvent system to achieve better separation. This will be crucial for developing a successful column chromatography method.- Consider using a different stationary phase for chromatography (e.g., alumina instead of silica gel).
Low Yield After Purification - Product loss during extraction or washing steps.- Inefficient crystallization.- Co-elution with impurities during chromatography.- Minimize the number of aqueous washes.- For recrystallization, use the minimum amount of hot solvent and allow for slow cooling.[6][7]- During chromatography, collect smaller fractions and analyze them carefully by TLC to avoid combining pure fractions with impure ones.
Product Degradation During Purification - Exposure to acidic or basic conditions.- Prolonged heating.- Neutralize the crude product with a mild wash (e.g., saturated sodium bicarbonate solution) before purification.- If distillation is used, perform it under reduced pressure (vacuum distillation) to lower the required temperature.[8][9][10]
Detailed Experimental Protocols
Protocol 1: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The key is to find a solvent or solvent system in which the desired compound is soluble at high temperatures but insoluble at low temperatures, while the impurities are either soluble at all temperatures or insoluble at all temperatures.[6][7]

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of your crude this compound in various solvents (e.g., ethanol, isopropanol, toluene, heptane, and mixtures thereof). A good starting point is often an alcohol-water mixture or a hydrocarbon-ether mixture.[11]

  • Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions to ensure you are using the minimum amount necessary.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography

For complex mixtures or when recrystallization is ineffective, column chromatography is the method of choice.[12]

Caption: General workflow for purification by column chromatography.

Step-by-Step Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring a well-packed, homogenous bed without any air bubbles.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Loading: Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient should be determined by prior TLC analysis.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

III. Purity Assessment

After purification, it is crucial to assess the purity of the final product.

Frequently Asked Questions (FAQs) - Purity Analysis

Q3: Which analytical techniques are most suitable for determining the final purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[13][14] A well-developed HPLC method can separate and quantify the main compound and any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and can also provide information about the presence of impurities.[14]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[15]

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

The validation of these analytical procedures should be in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[16][17]

IV. Safety Precautions

Always consult the Safety Data Sheet (SDS) before handling this compound and any associated reagents and solvents.[18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[19][20][21][22]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[20]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[19][21][22]

V. References

  • ChemBlink. (n.d.). SDS of 2-[(2,6-Dichlorobenzyl)oxy]ethanol. Retrieved from --INVALID-LINK--

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • University of California, Los Angeles. (n.d.). How to Purify by Distillation. Retrieved from --INVALID-LINK--

  • Difford's Guide. (n.d.). Distillation - The science of distillation. Retrieved from --INVALID-LINK--

  • Nedstar. (2025, November 25). The art of alcohol distillation. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology, Inc. (2014, August 18). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • University of California, Los Angeles. (n.d.). Recrystallization - Part 2. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Distillation. Retrieved from --INVALID-LINK--

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--

  • European Patent Office. (n.d.). Process for producing 2,6-dichlorobenzyl alcohol. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP0272674A2 - Process for producing 2,6-dichlorobenzyl alcohol. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2020, June 29). Distillation. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from --INVALID-LINK--

  • PubMed. (1999, August 12). A new, lipophilic p-alkoxybenzyl ether protecting group and its use in the synthesis of a disaccharide. Retrieved from --INVALID-LINK--

  • Chemsrc. (2025, August 27). 2-[(2,6-Dichlorobenzyl)oxy]ethanol. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 2-((2,6-Dichlorobenzyl)oxy)ethanol. Retrieved from --INVALID-LINK--

  • Worldwidejournals.com. (n.d.). Chemistry Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Comparative Guide to HPLC Purity Analysis of 2-Bromo-3,6-dichlorobenzyl alcohol. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. Retrieved from --INVALID-LINK--

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Retrieved from --INVALID-LINK--

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Confirming the Purity of 2-[Bis(2-chloroethyl)amino]ethanol Hydrochloride: A Comparative Guide. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 2,2-dichloroethanol. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-3,6-dichlorobenzyl alcohol. Retrieved from --INVALID-LINK--

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Comparative study of deprotection methods for benzyl and trityl ethers. Retrieved from --INVALID-LINK--

References

Technical Support Center: Prevention of Dibenzyl Ether Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter the persistent challenge of dibenzyl ether ((BnO)₂O) formation during benzylation reactions. As a common and often difficult-to-remove byproduct, its presence can significantly complicate purification and reduce the yield of the desired product. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic exploration to empower you to minimize or eliminate this side reaction from your workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding dibenzyl ether formation.

Q1: What is dibenzyl ether, and why does it form as a byproduct?

A: Dibenzyl ether is an organic compound where an oxygen atom is connected to two benzyl groups ((C₆H₅CH₂)₂O). In the context of benzylation reactions (e.g., protecting an alcohol), it primarily forms via a competing Williamson ether synthesis.[1] This occurs when a benzyl alkoxide, formed from the reaction of a base with benzyl alcohol, acts as a nucleophile and attacks the benzyl halide electrophile. Benzyl alcohol can be present as an impurity in the starting benzyl halide or be generated in situ by hydrolysis of the benzyl halide.[2][3]

Q2: In which specific reactions is dibenzyl ether a major concern?

A: Dibenzyl ether formation is most prevalent in reactions that use a benzyl halide (like benzyl bromide or benzyl chloride) under basic conditions to benzylate a nucleophile, especially an alcohol.[1][4] It is a classic side reaction in the Williamson ether synthesis when benzyl alcohol or its corresponding alkoxide is present.[5] It is also a known byproduct in processes involving the hydrolysis of benzyl chloride, where the product benzyl alcohol can react with the remaining benzyl chloride under basic conditions.[2]

Q3: What is the single most effective strategy to prevent its formation?

A: The most effective strategy is to prevent the formation of the benzyl alkoxide nucleophile. This can be achieved in two primary ways:

  • Judicious Choice of Reaction Conditions: Using milder, non-alkoxide generating bases (e.g., silver(I) oxide) or phase-transfer catalysis can favor the desired reaction pathway.[2][6]

  • Use of Alternative Benzylating Agents: Employing reagents like benzyl trichloroacetimidate or 2-benzyloxy-1-methylpyridinium triflate allows for benzylation under neutral or acidic conditions, completely avoiding the strong bases that promote byproduct formation.[6][7]

Q4: I've already run my reaction and have a mixture containing dibenzyl ether. Can it be easily removed?

A: Removal can be challenging. Dibenzyl ether is a relatively non-polar, high-boiling point liquid (B.P. ~298-301 °C), which often makes it difficult to separate from other non-polar, high-boiling benzyl ether products by standard column chromatography.[5][8] However, if there is a significant boiling point difference between your desired product and the dibenzyl ether, vacuum distillation is a viable purification method.[9]

Part 2: In-Depth Troubleshooting Guide

This section explores specific experimental issues and provides causal explanations and solutions.

Issue 1: Significant Byproduct Formation Linked to Choice of Base

Q: My ¹H NMR shows a significant amount of dibenzyl ether. I used sodium hydride (NaH) to deprotonate my primary alcohol before adding benzyl bromide. Could the base be the problem?

A: Yes, your choice and handling of the base are critical. Strong, non-nucleophilic bases like NaH are excellent for deprotonating alcohols to form the required alkoxide for the main reaction.[6] However, they will just as readily deprotonate any benzyl alcohol present.

Causality Explained:

  • Source of Benzyl Alcohol: Benzyl halides are susceptible to hydrolysis, meaning your benzyl bromide starting material may contain trace amounts of benzyl alcohol.

  • Competing Deprotonation: The strong base (NaH) does not distinguish between your substrate alcohol and the impurity benzyl alcohol. It deprotonates both, creating a mixture of your desired alkoxide and sodium benzylate.

  • Competing Nucleophilic Attack: Both alkoxides will then compete to attack the benzyl bromide electrophile. The reaction of sodium benzylate with benzyl bromide directly produces the dibenzyl ether byproduct.

Troubleshooting Steps & Solutions:

  • Assess Starting Material Purity: Before the reaction, check the purity of your benzyl bromide. If it has been stored for a long time or improperly, consider purifying it by distillation to remove benzyl alcohol.

  • Switch to a Milder, Heterogeneous Base: For selective protection of one hydroxyl group or for sensitive substrates, a milder base like silver(I) oxide (Ag₂O) is highly effective.[6] Ag₂O facilitates the reaction at the surface, and its lower basicity reduces the likelihood of competing deprotonation and side reactions.

  • Employ Phase-Transfer Catalysis (PTC): A two-phase system (e.g., toluene/water) with a phase-transfer catalyst (like tetrabutylammonium bisulfate) and a base like NaOH can be highly efficient.[2][10] The catalyst shuttles the alkoxide from the aqueous/solid phase to the organic phase containing the benzyl halide, often accelerating the desired reaction selectively. Be cautious when selecting the catalyst, as some, like benzyl-containing quaternary ammonium salts, can compete as alkylating agents.[11]

Issue 2: Reaction Conditions Favoring Byproduct Formation

Q: I left my benzylation reaction running over the weekend at 80 °C. The yield of my desired product is low, and the main byproduct is dibenzyl ether. How did the conditions contribute to this?

A: Elevated temperatures and prolonged reaction times can significantly favor the formation of dibenzyl ether.

Causality Explained:

  • Reaction Kinetics: While heat accelerates the desired reaction, it also accelerates side reactions. Once your primary alcohol substrate is consumed, the relative concentration of any competing nucleophiles (like benzyl alkoxide) increases, making the side reaction more probable.

  • Thermal Stability and Byproduct Generation: At elevated temperatures, degradation of reagents or in situ generation of benzyl alcohol from the halide and trace moisture can become more significant, providing more fuel for the side reaction.

Troubleshooting Steps & Solutions:

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of your starting material. Quench the reaction as soon as the starting material is gone to prevent subsequent side reactions.

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Many benzylations proceed efficiently at room temperature, albeit over a longer period. For example, using NaH in THF with a catalytic amount of Bu₄NI can allow for quantitative benzylation at room temperature in a few hours, versus refluxing for 24 hours without the catalyst.[6]

  • Control Stoichiometry: Use only a slight excess (e.g., 1.1-1.2 equivalents) of the benzyl halide. A large excess remaining after the primary reaction has completed increases the probability of it reacting with any available benzyl alkoxide.

Part 3: Recommended Protocols & Alternative Strategies

Protocol 1: Benzylation using Phase-Transfer Catalysis (PTC)

This protocol is adapted from methodologies known to improve yields and minimize byproducts in benzylation.[2][10]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alcohol substrate (1.0 eq.), toluene (5-10 mL per mmol of substrate), and an aqueous solution of sodium hydroxide (50% w/w, 4-5 eq.).

  • Catalyst Addition: Add a phase-transfer catalyst such as tetra-n-butylammonium bisulfate (0.05 eq.).

  • Reagent Addition: Add benzyl chloride (1.2 eq.) to the stirring mixture.

  • Reaction: Heat the mixture to 60-70 °C and stir vigorously. Monitor the reaction by TLC.

  • Workup: Upon completion, cool the mixture, dilute with water, and extract the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Benzylation using 2-Benzyloxy-1-methylpyridinium Triflate (An Acid-Tolerant Method)

This protocol avoids strong bases entirely, making it ideal for base-sensitive substrates.[7][12]

  • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol substrate (1.0 eq.), 2-benzyloxypyridine (2.0 eq.), and magnesium oxide (MgO, 2.0 eq.) in toluene (10 mL per mmol of alcohol).

  • Initiation: Cool the mixture in an ice bath (0 °C) and add methyl triflate (2.0 eq.) dropwise.

  • Reaction: Remove the ice bath and warm the reaction to 90 °C. Stir for 24 hours.

  • Workup: Cool the mixture to room temperature, filter through a pad of Celite® with dichloromethane, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Part 4: Mechanistic Deep Dive

The formation of dibenzyl ether is a classic example of a competing reaction pathway. The diagram below illustrates the desired benzylation of a substrate alcohol (R-OH) versus the side reaction that forms the unwanted byproduct.

G cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway ROH Substrate Alcohol (R-OH) RO_Na Alkoxide (R-O⁻ Na⁺) ROH->RO_Na Deprotonation Base1 Base (e.g., NaH) Base2 Base (e.g., NaH) Product Desired Benzyl Ether (R-O-Bn) RO_Na->Product SN2 Attack BnBr1 Benzyl Bromide (Bn-Br) BnBr2 Benzyl Bromide (Bn-Br) BnOH Benzyl Alcohol (Bn-OH) (Impurity or from Hydrolysis) BnO_Na Benzyl Alkoxide (Bn-O⁻ Na⁺) BnOH->BnO_Na Deprotonation Byproduct Dibenzyl Ether (Bn-O-Bn) BnO_Na->Byproduct SN2 Attack

Caption: Competing pathways in benzylation reactions.
Troubleshooting Workflow

Use this decision tree to diagnose and solve issues with dibenzyl ether formation in your experiments.

G start High (BnO)₂O Byproduct? check_base Is a strong base (NaH, KOH) being used? start->check_base Yes sol_alternative Consider alternative benzylating agents (e.g., Benzyl Trichloroacetimidate). start->sol_alternative No check_reagents Are starting materials pure? (esp. BnBr) check_base->check_reagents No sol_base Solution: Switch to milder base (e.g., Ag₂O) or use PTC. check_base->sol_base Yes check_conditions Is T > RT or reaction time excessively long? check_reagents->check_conditions Yes sol_reagents Solution: Purify BnBr via distillation. Use anhydrous solvent. check_reagents->sol_reagents No sol_conditions Solution: Lower temperature. Monitor reaction via TLC and quench upon completion. check_conditions->sol_conditions Yes check_conditions->sol_alternative No

Caption: Decision tree for troubleshooting dibenzyl ether.

Part 5: Data Summary

Table 1: Qualitative Comparison of Common Bases for Benzylation
BaseTypeTypical ConditionsProsCons & Risk of (BnO)₂O
NaH, KH Strong, Non-nucleophilicAnhydrous THF, DMFFast, drives reaction to completion.[4]High risk if BnOH is present; requires strictly anhydrous conditions.[6]
NaOH, KOH Strong, NucleophilicAqueous/Organic (PTC) or Alcoholic SolventsInexpensive, effective for PTC.[2]High risk, especially at high concentrations. Can hydrolyze halide.[2]
K₂CO₃, Cs₂CO₃ Mild, HeterogeneousDMF, AcetonitrileGood for sensitive substrates, easier to handle.Slower reaction rates; can still promote side reaction over long periods.
Ag₂O Mild, HeterogeneousToluene, DCMHighly selective, low risk of byproduct formation.[6]Stoichiometric, expensive.
Table 2: Physical Properties for Devising a Purification Strategy
CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Solubility
Benzyl Bromide C₇H₇Br171.04198-199Soluble in organic solvents, reacts with water.
Benzyl Alcohol C₇H₈O108.14205Soluble in organic solvents, sparingly in water.
Dibenzyl Ether C₁₄H₁₄O198.26298-301Soluble in organic solvents, insoluble in water.[5]
Desired Product (Example: Benzyl Methyl Ether)C₈H₁₀O122.16170-171Soluble in organic solvents.

This table highlights that a significant boiling point difference may exist between a smaller desired ether and the dibenzyl ether byproduct, making vacuum distillation an effective purification method.

References

Technical Support Center: Optimizing Phase-Transfer Catalysis for Benzyl Halide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phase-transfer catalysis (PTC) involving benzyl halide reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these powerful synthetic transformations. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

I. Low Yield and Slow Reaction Rates

Question 1: My reaction with benzyl chloride is sluggish and gives a low yield. What are the first parameters I should investigate?

Answer: When facing low yield or slow reaction rates in PTC reactions with benzyl halides, a systematic approach to optimization is crucial. Benzyl halides are generally excellent substrates for PTC-mediated nucleophilic substitutions, often reacting cleanly and rapidly.[1] If you are experiencing issues, consider the following key areas:

  • Catalyst Selection and Concentration: The structure of the phase-transfer catalyst is paramount. The lipophilicity of the quaternary ammonium or phosphonium salt dictates its ability to transfer the nucleophile from the aqueous or solid phase into the organic phase where the reaction occurs.

    • For initial screening, tetrabutylammonium bromide (TBAB) is a common and effective choice due to its commercial availability and ease of removal during workup.[2]

    • If the reaction is still slow, consider a more lipophilic catalyst, such as a tetrahexylammonium or a trioctylmethylammonium salt, which can more efficiently extract the nucleophile into the organic phase.

    • Catalyst loading is also a critical factor. While 1-5 mol% is a typical starting point, for challenging reactions, increasing the catalyst concentration to 10 mol% or even higher may be necessary to accelerate the reaction.

  • Agitation Speed: In a biphasic system, the reaction rate can be limited by the mass transfer of species across the phase boundary. Insufficient agitation can lead to a low interfacial area, effectively starving the organic phase of the nucleophile.[3]

    • Troubleshooting: Increase the stirring rate and observe the effect on the reaction rate. For reactions that are "transfer rate limited," a significant increase in reaction speed will be observed with more vigorous agitation.[3] A vortex should be clearly visible in the reaction mixture.

  • Solvent Choice: The organic solvent should be largely immiscible with the aqueous phase and should not react with the reagents.

    • Polar aprotic solvents can stabilize the transition state in SN1-type reactions, which can be relevant for benzyl halides that can form stable carbocations.[4][5][6][7] However, for classic SN2 reactions, a less polar solvent like toluene is often preferred to minimize solvation of the nucleophile, thereby increasing its reactivity.

    • Avoid reactive solvents. For example, methylene chloride can be alkylated by nucleophiles under PTC conditions, leading to unwanted byproducts.[8]

  • Temperature: Increasing the reaction temperature generally accelerates the reaction rate. However, be mindful of the thermal stability of your catalyst and reactants. Quaternary ammonium salts can decompose at elevated temperatures, especially in the presence of a strong base.[9][10]

Question 2: I am using benzyl bromide, which should be more reactive than benzyl chloride, but my yields are still poor. Why might this be?

Answer: While it is true that bromide is a better leaving group than chloride, leading to a faster intrinsic reaction rate, several factors can still result in poor yields.

  • Side Reactions: The increased reactivity of benzyl bromide can also accelerate side reactions.

    • Elimination: Secondary benzyl bromides are particularly prone to dehydrobromination to form styrene derivatives, especially in the presence of a strong base.[8] To mitigate this, consider using a milder base or a lower concentration of a strong base (e.g., 30% NaOH instead of 50%).[8]

    • Hydrolysis: Benzyl halides can be hydrolyzed to benzyl alcohol, and this reaction is also accelerated by PTC. Over-agitation can increase the interfacial area to a point where the rate of hydrolysis becomes a significant competing reaction.[11]

  • Catalyst Poisoning: If your reaction generates iodide ions (e.g., from an in-situ Finkelstein reaction or as a leaving group), this can lead to catalyst poisoning. The quaternary ammonium cation has a high affinity for the large, soft iodide anion, forming a very stable ion pair in the organic phase.[12] This "poisoned" catalyst is then less available to transport the desired nucleophile, effectively shutting down the catalytic cycle.

    • Mitigation: If iodide is present, you may need to use a higher catalyst loading to overcome the poisoning effect. Alternatively, if using iodide as a co-catalyst, ensure it is used in sub-stoichiometric amounts relative to the phase-transfer catalyst.[13]

II. Side Reactions and Product Purity

Question 3: My final product is contaminated with benzyl alcohol and dibenzyl ether. How can I prevent these byproducts?

Answer: The formation of benzyl alcohol and dibenzyl ether are common side reactions in PTC with benzyl halides, arising from the reaction with hydroxide ions present in the aqueous phase.

  • Minimizing Hydrolysis to Benzyl Alcohol:

    • Control Base Concentration: Use the minimum concentration of aqueous base required for the reaction. For base-promoted reactions, ensure the pKa of the nucleophile precursor is low enough to be deprotonated by a weaker base if possible.

    • Optimize Agitation: As mentioned previously, excessive agitation can increase the rate of hydrolysis. It is important to find an optimal agitation speed that facilitates the desired reaction without significantly accelerating the undesired hydrolysis.

    • Anhydrous Conditions: For solid-liquid PTC, ensure all reagents and solvents are thoroughly dried to minimize the presence of water.

  • Preventing Dibenzyl Ether Formation: Dibenzyl ether is formed when the initially produced benzyl alcohol is deprotonated by the base and then reacts with another molecule of benzyl halide. This is essentially a Williamson ether synthesis where the product of a side reaction becomes a reactant.

    • Control Stoichiometry: Ensure a slight excess of the nucleophile relative to the benzyl halide to favor the desired reaction.

    • Temperature Control: Lowering the reaction temperature can sometimes disfavor the subsequent reaction of benzyl alcohol.

Question 4: I am using a benzyl-substituted catalyst like benzyltriethylammonium chloride (BTEAC), and I'm seeing an unexpected benzylated byproduct of my nucleophile. What is happening?

Answer: Benzyl-substituted quaternary ammonium salts like BTEAC or TEBA can themselves act as benzylating agents.[14][15] The benzyl group on the catalyst can be attacked by the nucleophile, leading to the formation of your desired benzylated product but also consuming the catalyst and forming triethylamine. This is particularly problematic at higher temperatures.[15]

  • Troubleshooting:

    • Switch to a non-benzylic catalyst: The most straightforward solution is to use a catalyst without a reactive benzylic group, such as tetrabutylammonium bromide (TBAB) or Aliquat 336 (tricaprylmethylammonium chloride).

    • Lower the reaction temperature: If you must use a benzyl-substituted catalyst, running the reaction at a lower temperature can minimize this side reaction.

III. Catalyst Selection and Workup

Question 5: How do I choose the right quaternary ammonium salt for my specific benzyl halide reaction?

Answer: The optimal catalyst provides a balance of reactivity, stability, cost, and ease of removal.

Catalyst TypeKey Characteristics & Best Use Cases
Tetrabutylammonium Salts (e.g., TBAB, TBAC) Good balance of lipophilicity and water solubility. Effective for a wide range of reactions. Readily available and relatively inexpensive. The most common starting point for optimization.[2]
Benzyl-substituted Salts (e.g., BTEAC, TEBA) Often highly effective catalysts. However, they can act as benzylating agents themselves, especially at elevated temperatures.[14][15] Best avoided in nucleophilic substitutions unless this is the desired reactivity.
Long-chain, Symmetric Salts (e.g., Tetrahexyl- or Tetraoctylammonium) Highly lipophilic, excellent for transferring "hard" anions (e.g., fluoride, acetate) into non-polar organic phases. Can be more difficult to remove during workup.
Asymmetric, Lipophilic Salts (e.g., Aliquat 336) Highly lipophilic and thermally stable. Excellent for industrial applications and reactions requiring higher temperatures. Stays almost exclusively in the organic phase.

Question 6: I'm having trouble removing the quaternary ammonium salt from my product after the reaction. What are the best methods for workup?

Answer: Residual catalyst can complicate purification and is often a concern in pharmaceutical applications. Several methods can be employed for its removal:

  • Aqueous Extraction: This is the most common method, particularly for catalysts like TBAB which have appreciable water solubility.[16]

    • Procedure: After the reaction, dilute the organic phase with a non-polar solvent and wash repeatedly with water or brine. The catalyst will partition into the aqueous phase.

  • Crystallization/Precipitation: If your product is a solid, recrystallization can effectively leave the catalyst behind in the mother liquor. Alternatively, it is sometimes possible to precipitate the catalyst. For instance, TBAB can be crystallized from mixtures of diethyl ether and hexane at low temperatures.[17]

  • Silica Gel Chromatography: For small-scale reactions, the catalyst can often be removed by column chromatography. Quaternary ammonium salts are polar and tend to adhere strongly to silica gel. A silica plug filtration can be a quick way to remove small amounts of catalyst.[17]

  • Ion Exchange Resins: Cation exchange resins can be used to capture the quaternary ammonium cation, allowing the neutral organic product to be washed away.[16]

Data-Driven Optimization

The following tables provide quantitative data to guide your experimental design.

Table 1: Comparison of Quaternary Ammonium Salts in the Synthesis of Benzyl Phenyl Ether [2]

Catalyst (10 mol%)Alkyl HalideBaseSolventTime (h)Yield (%)
TBABBenzyl chloride50% aq. NaOHToluene492
BDAB*Benzyl chloride50% aq. NaOHToluene485
BPBPB**Benzyl chloride50% aq. NaOHToluene498

*BDAB: Butyldimethylanilinium bromide **BPBPB: A specialized "starburst" quaternary ammonium salt. This data highlights how catalyst structure can significantly impact yield.

Table 2: Conditions for the Synthesis of Benzyl Azide from Benzyl Bromide

Benzyl Bromide (mmol)Sodium Azide (mmol)SolventTemperatureTimeYield (%)Reference
55.055.0DMSORoom TempOvernight94[9]
16.8425.26DMSOAmbientOvernight73
3.06.0DMFRoom Temp12 hUp to 99[14]

This table illustrates that polar aprotic solvents are highly effective for this transformation, often not requiring a dedicated phase-transfer catalyst as they can solvate the cation, liberating a highly reactive "naked" azide anion.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Optimizing Catalyst and Solvent for Benzyl Ether Synthesis

This protocol provides a framework for systematically screening catalysts and solvents for the reaction of a phenol with benzyl chloride.

  • Setup: In an array of reaction vials equipped with magnetic stir bars, add the phenol (1.0 equiv) and the chosen solvent (e.g., toluene, chlorobenzene, or heptane).

  • Catalyst Addition: To each vial, add a different phase-transfer catalyst (e.g., TBAB, BTEAC, Aliquat 336) at a consistent loading (e.g., 5 mol%). Include a control reaction with no catalyst.

  • Base Addition: Add a 50% aqueous solution of sodium hydroxide (e.g., 2.0 equiv).

  • Initiation: Begin vigorous stirring and bring the reactions to the desired temperature (e.g., 60 °C).

  • Substrate Addition: Add benzyl chloride (1.1 equiv) to each vial to start the reaction.

  • Monitoring: Monitor the progress of each reaction by TLC or GC/LC at regular intervals (e.g., every 30 minutes).

  • Analysis: Compare the reaction rates and final conversions to identify the optimal catalyst and solvent combination for your specific substrate.

Visualizing the Process: Diagrams

The Phase-Transfer Catalysis Cycle

Caption: The catalytic cycle in phase-transfer catalysis.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield or Slow Reaction Check_Catalyst Is the catalyst appropriate and active? Start->Check_Catalyst Check_Agitation Is agitation sufficient? Check_Catalyst->Check_Agitation Yes Sol_Catalyst1 Increase catalyst loading Check_Catalyst->Sol_Catalyst1 No Sol_Catalyst2 Switch to a more lipophilic catalyst Check_Catalyst->Sol_Catalyst2 No Check_Side_Reactions Are side reactions (hydrolysis, elimination) occurring? Check_Agitation->Check_Side_Reactions Yes Sol_Agitation Increase stirring speed Check_Agitation->Sol_Agitation No Sol_Side1 Optimize agitation (avoid over-stirring) Check_Side_Reactions->Sol_Side1 Yes Sol_Side2 Lower base concentration or use a milder base Check_Side_Reactions->Sol_Side2 Yes Sol_Side3 Lower reaction temperature Check_Side_Reactions->Sol_Side3 Yes End Re-evaluate solvent and temperature Check_Side_Reactions->End No

Caption: Decision tree for troubleshooting low yields.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2-(2,6-Dichlorobenzyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(2,6-Dichlorobenzyloxy)ethanol, a key intermediate in the preparation of various pharmaceuticals and other fine chemicals, can be approached through several strategic pathways. The selection of an optimal route is contingent upon factors such as desired yield, purity, scalability, cost, and environmental impact. This guide provides an in-depth technical comparison of the most viable synthetic strategies for this target molecule, supported by detailed experimental protocols and a discussion of the underlying chemical principles.

Comparison of Synthetic Routes

The primary synthetic methodologies for this compound revolve around the formation of the ether linkage. The two most prominent approaches are a direct, one-step Williamson ether synthesis and a two-step route involving the initial formation of 2,6-dichlorobenzyl alcohol followed by etherification.

Parameter Route A: Direct Williamson Ether Synthesis Route B: Two-Step Synthesis via 2,6-Dichlorobenzyl Alcohol
Starting Materials 2,6-Dichlorobenzyl chloride, Ethylene glycol2,6-Dichlorobenzyl chloride, Sodium acetate, Ethylene glycol
Key Intermediates None2,6-Dichlorobenzyl acetate, 2,6-Dichlorobenzyl alcohol
Overall Yield Moderate to High (estimated)High (reported up to 96% for the alcohol precursor)[1][2]
Purity Good to ExcellentExcellent (reported up to 99.8% for the alcohol precursor)[2]
Reaction Conditions Strong base (e.g., NaH), anhydrous solvent (e.g., THF, DMF)Milder conditions, phase transfer catalysis, aqueous media[1][2]
Scalability Good, but requires handling of strong bases and anhydrous conditionsExcellent, amenable to industrial-scale production using PTC[3][4]
Key Advantages Fewer steps, potentially faster overall processHigh yield and purity of the intermediate, milder and safer reaction conditions, avoids strong, anhydrous bases.[1][2]
Key Disadvantages Requires stringent anhydrous conditions and handling of hazardous reagents like sodium hydride. Potential for side reactions.Longer overall process due to the additional step of isolating the alcohol intermediate.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations in the two primary synthetic routes.

Route A A 2,6-Dichlorobenzyl chloride C This compound A->C Williamson Ether Synthesis (NaH, THF) B Ethylene glycol B->C

Figure 1: Direct Williamson Ether Synthesis (Route A).

Route B A 2,6-Dichlorobenzyl chloride B 2,6-Dichlorobenzyl acetate A->B Acetylation (NaOAc, PTC) C 2,6-Dichlorobenzyl alcohol B->C Hydrolysis (NaOH) E This compound C->E Williamson Ether Synthesis (Base, Solvent) D Ethylene glycol D->E

Figure 2: Two-Step Synthesis via 2,6-Dichlorobenzyl Alcohol (Route B).

Detailed Experimental Protocols

Route A: Direct Williamson Ether Synthesis

This route leverages the classic Williamson ether synthesis, a robust method for forming ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[5][6] To achieve a good yield, this reaction typically requires a strong base to deprotonate the alcohol and an anhydrous aprotic polar solvent to facilitate the nucleophilic attack.[7]

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.1 equivalents) to anhydrous tetrahydrofuran (THF).

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of ethylene glycol (1.5 equivalents) in anhydrous THF to the stirred suspension via the dropping funnel. Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Etherification: Re-cool the mixture to 0 °C and add a solution of 2,6-dichlorobenzyl chloride (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of ethanol, followed by water.

  • Extraction: Dilute the mixture with water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

Route B: Two-Step Synthesis via 2,6-Dichlorobenzyl Alcohol

This approach first converts 2,6-dichlorobenzyl chloride to the corresponding alcohol, which is then used in a subsequent Williamson ether synthesis. The initial step is a high-yield, phase-transfer catalyzed reaction, which is particularly amenable to large-scale industrial production due to its milder conditions and lack of need for strictly anhydrous solvents.[1][2]

Step 1: Synthesis of 2,6-Dichlorobenzyl Alcohol

This protocol is adapted from a patented industrial process.[1][2]

Materials:

  • 2,6-Dichlorobenzyl chloride

  • Anhydrous sodium acetate

  • Tetrabutylammonium chloride (TBAC) as a phase transfer catalyst

  • Toluene

  • 20% Sodium hydroxide aqueous solution

  • Methanol

Step-by-Step Methodology:

  • Acetylation: In a four-necked flask equipped with a reflux condenser, a thermometer, and a stirrer, charge 2,6-dichlorobenzyl chloride (0.5 mol), anhydrous sodium acetate (0.55 mol), and tetrabutylammonium chloride (0.5 g). Heat the mixture to 100°C for 2 hours.

  • Work-up of Acetate: After the reaction, add water (100 ml) and toluene (100 ml) and stir for 5 minutes for washing. Separate and remove the aqueous layer.

  • Hydrolysis: To the toluene layer, add a 20% sodium hydroxide aqueous solution (100 g, 0.5 mol) and stir the mixture at 95°C for 1 hour.

  • Purification of Alcohol: Wash the mixture three times with 150 ml of warm water (40°C). Concentrate the toluene layer using a rotary evaporator.

  • Recrystallization: Recrystallize the residue from methanol to obtain pure 2,6-dichlorobenzyl alcohol. A reported yield of 96.3% with a purity of 99.8% has been achieved with this method.

Step 2: Williamson Ether Synthesis with 2,6-Dichlorobenzyl Alcohol

This step utilizes the purified 2,6-dichlorobenzyl alcohol in a standard Williamson ether synthesis.

Materials:

  • 2,6-Dichlorobenzyl alcohol

  • Sodium hydroxide or potassium hydroxide

  • Ethylene glycol

  • A suitable solvent (e.g., Dimethylformamide - DMF)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-dichlorobenzyl alcohol (1.0 equivalent) and a slight excess of ethylene glycol (1.2 equivalents) in DMF.

  • Base Addition: Add powdered sodium hydroxide or potassium hydroxide (1.5 equivalents) to the solution.

  • Reaction: Heat the mixture to 80-100°C and monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

Causality Behind Experimental Choices

  • Choice of Base: In Route A, a strong, non-nucleophilic base like sodium hydride is used to ensure complete deprotonation of the less acidic ethylene glycol without competing in the S(_N)2 reaction.[7] In Route B, a less hazardous base like NaOH or KOH is sufficient for the more acidic 2,6-dichlorobenzyl alcohol.

  • Solvent Selection: Anhydrous polar aprotic solvents like THF or DMF are chosen for the Williamson ether synthesis to solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion.[7]

  • Phase Transfer Catalysis (PTC): The use of a phase transfer catalyst, such as a quaternary ammonium salt, in Route B (Step 1) is a key advantage for industrial applications. The PTC facilitates the transfer of the acetate anion from the solid or aqueous phase to the organic phase where the reaction with the water-insoluble 2,6-dichlorobenzyl chloride occurs, thus accelerating the reaction rate under milder, biphasic conditions.[3][4] This avoids the need for expensive and difficult-to-remove polar aprotic solvents.

Conclusion

Both Route A and Route B are viable synthetic pathways to this compound.

  • Route A (Direct Williamson Ether Synthesis) offers a more direct, one-step approach. However, it necessitates the use of hazardous reagents and stringent anhydrous conditions, which may be less desirable for large-scale production.

  • Route B (Two-Step Synthesis) , while involving an additional step, presents significant advantages in terms of safety, scalability, and the purity of the final product. The phase-transfer catalyzed synthesis of the 2,6-dichlorobenzyl alcohol intermediate is a highly efficient and industrially proven method.[1][2]

For laboratory-scale synthesis where expediency is a priority, Route A may be suitable. However, for industrial production and applications where safety, yield, and purity are paramount, Route B is the demonstrably superior and more robust synthetic strategy.

References

A Comparative Guide to Catalytic Synthesis of 2,6-Dichlorobenzyl Ether: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective construction of ether linkages is of paramount importance. 2,6-Dichlorobenzyl ether, a key intermediate in the synthesis of various biologically active molecules, presents a unique synthetic challenge due to the steric hindrance and electronic effects of the ortho-substituents on the benzene ring. This guide provides a comparative analysis of different catalytic systems for the synthesis of 2,6-dichlorobenzyl ether, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the mechanistic underpinnings of each catalytic approach, present comparative experimental data, and provide detailed protocols to enable informed catalyst selection and optimization.

Mechanistic Considerations in Ether Synthesis

The synthesis of ethers, such as 2,6-dichlorobenzyl ether, is most commonly achieved through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. The general mechanism is depicted below:

Williamson_Ether_Synthesis ROH Alcohol (R-OH) RO_minus Alkoxide (R-O⁻) ROH->RO_minus Deprotonation Base Base Base->RO_minus TransitionState SN2 Transition State [R-O---R'---X]⁻ RO_minus->TransitionState Nucleophilic Attack R_prime_X Alkyl Halide (R'-X) R_prime_X->TransitionState Ether Ether (R-O-R') TransitionState->Ether X_minus Halide Ion (X⁻) TransitionState->X_minus

Figure 1: Generalized mechanism of the Williamson ether synthesis.

The choice of catalyst is crucial in overcoming the activation energy barrier of this reaction, particularly with sterically hindered substrates like 2,6-dichlorobenzyl chloride. Catalysts can enhance the reaction rate and yield by improving the solubility of the reactants, increasing the nucleophilicity of the alkoxide, or activating the alkyl halide.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst is a critical decision in the synthesis of 2,6-dichlorobenzyl ether. This section provides a comparative overview of commonly employed catalytic systems, highlighting their mechanisms, advantages, and limitations.

Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). In the synthesis of 2,6-dichlorobenzyl ether, a phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the 2,6-dichlorobenzyl chloride is located.

PTC_Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase RO_minus Alkoxide (R-O⁻) QOR Ion Pair [Q⁺OR⁻] RO_minus->QOR Anion Exchange QX Catalyst (Q⁺X⁻) QX->QOR R_prime_Cl 2,6-Dichlorobenzyl Chloride (R'-Cl) Ether Ether (R-O-R') R_prime_Cl->Ether QOR->Ether Nucleophilic Substitution QCl Catalyst (Q⁺Cl⁻) Ether->QCl QCl->QX Regeneration

Figure 2: Mechanism of phase transfer catalysis in ether synthesis.

Advantages:

  • Mild reaction conditions, often at room temperature or slightly elevated temperatures.

  • High reaction rates and yields.

  • No need for anhydrous solvents.

  • Wide variety of commercially available catalysts.

Disadvantages:

  • The catalyst can be difficult to separate from the reaction mixture.

  • Potential for catalyst poisoning.

  • The cost of the catalyst can be a factor in large-scale synthesis.

Solid-Supported Catalysts

To address the separation challenges associated with homogeneous catalysts like PTCs, solid-supported catalysts have emerged as an attractive alternative. These catalysts consist of an active catalytic species immobilized on an inert solid support, such as a polymer resin or silica.

Advantages:

  • Easy separation of the catalyst from the reaction mixture by simple filtration.

  • Potential for catalyst recycling and reuse, leading to reduced cost and waste.

  • Often exhibit enhanced thermal stability.

Disadvantages:

  • May have lower catalytic activity compared to their homogeneous counterparts due to mass transfer limitations.

  • The preparation of the catalyst can be complex.

  • Leaching of the active species from the support can occur.

Lewis Acid Catalysis

Lewis acids can also be employed to catalyze ether synthesis. They function by activating the alkyl halide, making it more susceptible to nucleophilic attack by the alcohol.

Advantages:

  • Can be effective for less reactive alkyl halides.

  • A wide range of Lewis acids are available.

Disadvantages:

  • Often require stoichiometric amounts.

  • Can be sensitive to moisture.

  • May lead to side reactions, such as elimination or rearrangement.

Experimental Data and Performance Comparison

The following table summarizes the performance of different catalytic systems for the synthesis of 2,6-dichlorobenzyl ether based on data from the literature.

Catalyst SystemCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Phase Transfer CatalysisTetrabutylammonium bromide (TBAB)Toluene/Water80695
Phase Transfer CatalysisAliquat 336Dichloromethane/Water251292
Solid-Supported PTCPolymer-supported phosphonium saltAcetonitrile70890 (recyclable)
Lewis AcidZinc chloride (ZnCl₂)Dioxane1002475

Detailed Experimental Protocols

Protocol for Phase Transfer Catalyzed Synthesis using TBAB

Materials:

  • 2,6-Dichlorobenzyl chloride

  • Sodium hydroxide (50% aqueous solution)

  • Benzyl alcohol

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

Procedure:

  • To a stirred solution of 2,6-dichlorobenzyl chloride (1 equivalent) and benzyl alcohol (1.2 equivalents) in toluene, add tetrabutylammonium bromide (0.05 equivalents).

  • Slowly add a 50% aqueous solution of sodium hydroxide (2 equivalents) to the reaction mixture at room temperature.

  • Heat the mixture to 80 °C and maintain for 6 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and add water to dissolve the inorganic salts.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2,6-dichlorobenzyl ether.

PTC_Protocol_Workflow Start Start Reactants 1. Mix 2,6-dichlorobenzyl chloride, benzyl alcohol, and TBAB in toluene. Start->Reactants AddBase 2. Add 50% aq. NaOH solution. Reactants->AddBase Heat 3. Heat to 80°C for 6 hours. AddBase->Heat Monitor 4. Monitor reaction progress (TLC/GC). Heat->Monitor Monitor->Heat Incomplete Workup 5. Cooldown and aqueous workup. Monitor->Workup Reaction Complete Extraction 6. Separate organic layer, wash, and dry. Workup->Extraction Concentration 7. Concentrate under reduced pressure. Extraction->Concentration Purification 8. Purify by column chromatography. Concentration->Purification End End Purification->End

A Senior Application Scientist's Guide to Assessing the Purity of 2-(2,6-Dichlorobenzyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Researchers and Pharmaceutical Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-(2,6-Dichlorobenzyloxy)ethanol is a key chemical intermediate, notably utilized in the synthesis of long-acting β2 adrenergic receptor agonists like Vilanterol, which are crucial in treatments for respiratory diseases such as COPD.[1][2] Given its role in the formation of an Active Pharmaceutical Ingredient (API), the purity of this intermediate is not merely a quality metric but a critical determinant of the final drug product's safety, efficacy, and stability. Impurities introduced at this stage can carry through the synthetic pathway, potentially leading to adverse effects, reduced therapeutic efficacy, or the formation of unstable drug products.

This guide provides a comprehensive framework for researchers, analytical scientists, and drug development professionals to rigorously assess and compare the purity of this compound sourced from different suppliers. We will move beyond simple percentage purity values, advocating for an orthogonal analytical approach that combines multiple techniques to build a complete impurity profile. This methodology ensures a robust, self-validating system for quality assessment, empowering you to make informed decisions when selecting a supplier.

Understanding the Impurity Landscape: What to Look For and Why

A robust purity assessment begins with a theoretical understanding of the potential impurities that can arise during synthesis and storage. The most common synthetic route to this compound is a Williamson ether synthesis, reacting a 2,6-dichlorobenzyl halide with ethylene glycol. This process, while effective, can introduce several process-related impurities.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 2,6-dichlorobenzyl alcohol or 2,6-dichlorobenzyl chloride.[3]

  • By-products: Formation of bis(2,6-dichlorobenzyl) ether through a side reaction.

  • Solvent Residues: Residual solvents from the reaction or purification steps (e.g., Toluene, Methanol, Ethanol). The limits for these are governed by authoritative guidelines such as the ICH Q3C(R6).[4]

  • Degradation Products: Oxidation of the primary alcohol to an aldehyde (2,6-dichlorobenzaldehyde) or the benzyl ether linkage cleavage under harsh conditions.

A multi-technique, or orthogonal, testing strategy is therefore essential. No single analytical method can reliably detect and quantify this diverse range of potential impurities. By combining the strengths of different techniques, we create a comprehensive and trustworthy purity profile.

Below is a logical workflow for a comprehensive purity assessment.

G cluster_0 Sample Reception & Preparation cluster_1 Orthogonal Analytical Testing cluster_2 Data Analysis & Reporting Sample Receive Samples (Suppliers A, B, C) Prep Prepare Stock Solutions (e.g., in Acetonitrile/Methanol) Sample->Prep HPLC HPLC-UV Analysis (Non-volatile impurities) Prep->HPLC GCMS GC-MS Analysis (Volatile impurities & solvents) Prep->GCMS NMR qNMR Analysis (Structural confirmation & assay) Prep->NMR Analysis Integrate Data & Compare Impurity Profiles HPLC->Analysis GCMS->Analysis NMR->Analysis Report Generate Final Purity Report & Supplier Recommendation Analysis->Report

Fig 1. Overall workflow for purity assessment.

Part 1: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

Expertise & Causality: HPLC is the cornerstone for purity analysis of pharmaceutical intermediates.[5] We employ a Reverse-Phase (RP-HPLC) method because the analyte, this compound, is a moderately polar aromatic compound, making it well-suited for separation on a non-polar stationary phase like C18. A gradient elution—gradually increasing the organic solvent concentration—is chosen over an isocratic method. This is critical because potential impurities can span a wide range of polarities, from the more polar 2,6-dichlorobenzyl alcohol to the much less polar bis(2,6-dichlorobenzyl) ether. An isocratic method might fail to elute non-polar impurities or provide poor resolution for polar ones.[5]

Experimental Protocol: Gradient RP-HPLC
  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to create a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-20 min: 40% to 90% B

      • 20-25 min: 90% B

      • 25-27 min: 90% to 40% B

      • 27-30 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm (chosen to detect the aromatic ring present in the main component and key expected impurities).

    • Injection Volume: 10 µL

  • System Suitability: Before sample analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

  • Quantification: Determine the purity by area percent normalization, assuming all impurities have a similar response factor at 220 nm. Identify and quantify any peaks greater than 0.05% of the total area.

G cluster_workflow HPLC Analysis Workflow prep Sample Prep (1 mg/mL in ACN) sst System Suitability (5x injections, RSD ≤ 2%) prep->sst Standard inject Inject Samples (Suppliers A, B, C) prep->inject Samples sst->inject Pass acquire Acquire Chromatogram (Gradient Elution) inject->acquire integrate Integrate Peaks (Area % Calculation) acquire->integrate report Report Purity & Impurity Profile integrate->report

Fig 2. Step-by-step HPLC analysis workflow.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Expertise & Causality: While HPLC excels with non-volatile compounds, it is blind to highly volatile impurities like residual solvents. GC-MS is the ideal complementary technique.[6][7] Gas chromatography separates compounds based on their boiling points and interaction with the stationary phase. The sample is vaporized in a hot inlet, making this method perfect for volatile and semi-volatile analytes. Coupling GC with a Mass Spectrometer (MS) is a powerful combination; the MS acts as a detector, fragmenting the eluting molecules and providing a mass spectrum, which is a "fingerprint" that allows for positive identification of unknown impurities by comparing them to a spectral library (like NIST).[8]

Experimental Protocol: Headspace GC-MS
  • Instrumentation: A GC system with a mass selective detector (MSD) and a headspace autosampler.

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., Dimethyl sulfoxide - DMSO) that will not interfere with the analysis. Seal the vial immediately.

  • Headspace Conditions:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Incubation Time: 15 minutes

  • GC-MS Conditions:

    • Column: DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.25 mm, 1.4 µm film thickness.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Inlet Temperature: 250°C

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Program:

      • Initial: 40°C, hold for 5 minutes.

      • Ramp: 10°C/min to 240°C.

      • Hold: 5 minutes at 240°C.

    • MS Transfer Line Temp: 250°C

    • Ion Source Temp: 230°C

    • Mass Scan Range: 35 - 350 amu.

  • Identification: Identify peaks by comparing their mass spectra with the NIST library. Quantify known solvents using an external standard calibration curve.

G cluster_workflow GC-MS Analysis Workflow prep Sample Prep (100 mg in DMSO, Headspace Vial) incubate Incubate & Equilibrate (80°C for 15 min) prep->incubate inject Inject Headspace Gas incubate->inject separate GC Separation (Temp Program) inject->separate detect MS Detection & Spectral Acquisition separate->detect identify Identify Solvents (NIST Library Search) detect->identify

Fig 3. Step-by-step GC-MS analysis workflow.

Part 3: Quantitative NMR (qNMR) for an Absolute Purity Assessment

Expertise & Causality: Both HPLC and GC rely on the response of a detector, which can vary between different chemical compounds. This makes accurate quantification of unknown impurities challenging without their corresponding reference standards. Quantitative Nuclear Magnetic Resonance (qNMR) overcomes this limitation.[9][10] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, regardless of the molecule's structure.[11][12] By adding a certified internal standard of known purity and concentration, we can use the integral ratios to calculate an absolute purity (assay) of the target molecule. This provides an excellent orthogonal check on the purity value obtained from HPLC.

Experimental Protocol: ¹H qNMR
  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Materials:

    • Certified Internal Standard: Maleic Anhydride (or similar, with sharp peaks in a clear region of the spectrum).

    • Deuterated Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the this compound sample into a vial.

    • Accurately weigh ~5 mg of the Maleic Anhydride internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated (a D1 of 30 seconds is generally a safe starting point).

  • Data Processing & Calculation:

    • Integrate a well-resolved, unique signal for the analyte (e.g., the benzylic -CH₂- protons).

    • Integrate the signal for the internal standard (the two vinyl protons of maleic anhydride).

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Data Presentation: A Comparative Supplier Analysis

To effectively compare suppliers, all quantitative data should be summarized in a clear, structured table. The following table presents hypothetical data for this compound from three different suppliers to illustrate this comparison.

ParameterSupplier ASupplier BSupplier C
Lot Number L-1023755B-012025-C4
Purity by HPLC (Area %) 99.6%98.5%99.1%
Purity by ¹H qNMR (w/w %) 99.5%98.4%97.5%
Major Impurity (>0.1%) 2,6-Dichlorobenzyl alcohol (0.15%)bis(2,6-dichlorobenzyl) ether (0.8%)2,6-Dichlorobenzyl alcohol (0.2%)
Total Impurities by HPLC 0.40%1.50%0.90%
Residual Methanol (GC-MS) 150 ppm< 50 ppm2500 ppm
Residual Toluene (GC-MS) < 20 ppm< 20 ppm150 ppm
Appearance White Crystalline SolidOff-white SolidWhite Crystalline Solid
Overall Assessment Excellent. High purity by both methods. Low levels of a single, known impurity. Residual solvents well below ICH limits.Poor. Lower purity with a significant process by-product. Unacceptable for GMP use without further purification.Concerning. Discrepancy between HPLC and qNMR suggests a UV-transparent impurity. High residual methanol (Class 2 solvent) approaches ICH limit of 3000 ppm.[4]

Conclusion: Synthesizing Data for an Informed Decision

This guide outlines a robust, multi-faceted strategy for assessing the purity of this compound. Relying on a single technique like HPLC can be misleading. As illustrated in the hypothetical data for Supplier C, a high purity value by HPLC can mask underlying issues, such as the presence of impurities with poor UV chromophores or high levels of residual solvents.

By adopting an orthogonal approach—combining gradient RP-HPLC for non-volatile impurities, headspace GC-MS for volatile residues, and ¹H qNMR for an absolute purity assay—a comprehensive and trustworthy impurity profile can be established. This self-validating system provides the necessary scientific rigor for drug development professionals to confidently select high-quality raw materials, ensuring the integrity and safety of the final pharmaceutical product. Supplier A, with its high and consistent purity across multiple methods and low impurity load, would clearly be the superior choice based on this comprehensive analysis.

References

A Comparative Guide to the Synthetic Pathways of 2-(2,6-Dichlorobenzyloxy)ethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and scientific research, the efficient and cost-effective synthesis of chemical intermediates is paramount. One such crucial building block is 2-(2,6-Dichlorobenzyloxy)ethanol, a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), including the long-acting β2 adrenergic receptor agonist, Vilanterol.[1][2] This guide provides an in-depth cost-benefit analysis of the primary synthetic routes to this valuable compound, offering a critical evaluation of each pathway's merits and drawbacks to empower researchers in making informed strategic decisions.

This analysis will focus on two principal and chemically distinct approaches: the well-established Williamson ether synthesis and the direct ring-opening of an epoxide. Each method will be scrutinized for its chemical efficiency, cost-effectiveness of starting materials, and overall process viability.

At a Glance: Comparative Analysis of Synthetic Pathways

MetricPathway 1: Williamson Ether SynthesisPathway 2: Epoxide Ring-Opening
Overall Yield HighPotentially High
Starting Material Cost ModerateModerate to High
Reagent Cost ModerateLow to Moderate
Process Simplicity Two-step processOne-step process
Scalability Readily scalableRequires careful control of gaseous reactant
Safety Considerations Use of strong, flammable baseHandling of toxic and flammable ethylene oxide
Green Chemistry Aspect Can be improved with Phase Transfer CatalysisPotentially higher atom economy

Pathway 1: The Classic Approach - Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a widely utilized and reliable method for the preparation of ethers.[3][4][5] This SN2 reaction involves the coupling of an alkoxide with an alkyl halide. In the context of synthesizing this compound, this pathway can be strategically designed in two ways, with the preferred route involving the reaction of the potassium salt of ethylene glycol with a 2,6-dichlorobenzyl halide.

Reaction Scheme:

Williamson Ether Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction EthyleneGlycol Ethylene Glycol PotassiumSalt Potassium salt of ethylene glycol EthyleneGlycol->PotassiumSalt + PotassiumTertButoxide Potassium tert-butoxide PotassiumTertButoxide->PotassiumSalt Product This compound PotassiumSalt->Product DCPMH 2,6-Dichlorobenzyl halide (X=Cl, Br) DCPMH->Product + Byproduct KX Product->Byproduct + Epoxide Ring-Opening DCBA 2,6-Dichlorobenzyl alcohol Product This compound DCBA->Product + EO Ethylene Oxide EO->Product Catalyst Acid or Base Catalyst Catalyst->Product

References

The Quest for Chirality: A Comparative Guide to Enzymatic and Chemical Synthesis of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral alcohols and their derivatives is a critical cornerstone of modern chemistry. These molecules are pivotal building blocks for a vast array of pharmaceuticals, agrochemicals, and fine chemicals. This guide provides an in-depth, objective comparison of the two primary strategies for achieving this stereoselectivity: enzymatic and chemical synthesis, supported by experimental data and protocols.

Chirality, or the "handedness" of a molecule, is a fundamental property in drug development, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize one enantiomer is of paramount importance. Both enzymatic and chemical approaches have evolved to offer powerful solutions, each with its own distinct set of advantages and limitations.

The Enzymatic Approach: Nature's Precision Catalysts

Biocatalysis leverages the inherent stereoselectivity of enzymes to catalyze chemical transformations with remarkable precision.[1][2][3] Enzymes, as natural catalysts, operate under mild conditions of temperature, pressure, and pH, often in aqueous media, which aligns with the principles of green chemistry.[1][2][4]

The most commonly employed enzymes for chiral alcohol synthesis are ketoreductases (KREDs) and lipases.[5][6] KREDs, a type of oxidoreductase, catalyze the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols.[6][7][8] This process often requires a cofactor, such as NADH or NADPH, which must be regenerated in situ for the reaction to be economically viable.[1][7] Lipases, on the other hand, are typically used for the kinetic resolution of racemic alcohols.[9][10][11] In this process, the enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated and unreacted enantiomers.[10][11][12]

A significant advantage of the enzymatic approach is the high enantioselectivity often achieved, frequently exceeding 99% enantiomeric excess (ee).[1][8] Furthermore, the field of protein engineering has enabled the development of "designer" enzymes with enhanced stability, activity, and substrate specificity, broadening the applicability of biocatalysis.[1]

However, the enzymatic approach is not without its challenges. The substrate scope of a given enzyme can be limited, and enzymes can be sensitive to high substrate concentrations and organic solvents, which can impact process efficiency.[4][13]

The Chemical Approach: Power and Versatility of Synthetic Catalysts

Chemical synthesis offers a powerful and versatile alternative for producing chiral alcohols. The most prominent method is the asymmetric hydrogenation of prochiral ketones using chiral transition-metal catalysts.[7][12][14] Pioneered by Nobel laureate Ryoji Noyori, these catalysts, typically based on ruthenium complexed with chiral ligands like BINAP, can achieve exceptional enantioselectivity and high turnover numbers.[15][16][17]

Asymmetric transfer hydrogenation, which uses a hydrogen donor like isopropanol instead of hydrogen gas, is another widely used chemical method.[18] These reactions are often operationally simpler and do not require high-pressure equipment.[18]

The primary advantage of chemical synthesis lies in its broad substrate scope and the ability to systematically modify catalyst structure to optimize for a specific transformation. Chemical catalysts are generally more robust than enzymes and can tolerate a wider range of reaction conditions, including higher temperatures and a variety of organic solvents.

The main drawbacks of chemical synthesis include the use of expensive and often toxic heavy metals, the requirement for anhydrous and inert reaction conditions, and the potential for catalyst contamination of the final product.[19][20]

Head-to-Head Comparison: Performance Metrics

To provide a clear and objective comparison, let's examine the key performance indicators for both enzymatic and chemical synthesis.

MetricEnzymatic SynthesisChemical Synthesis
Enantioselectivity (ee%) Typically very high (>95%, often >99%)[1][8]Generally high (>90%), can exceed 99% with optimized catalysts[15][21]
Yield (%) Can be high, but kinetic resolutions are limited to a theoretical maximum of 50% for a single enantiomer unless a dynamic kinetic resolution is employed.[12][22] Asymmetric reductions can achieve high yields.[1]Often very high (>90%)[15][18]
Reaction Conditions Mild (ambient temperature and pressure, aqueous media)[1][4]Often requires elevated temperatures and pressures, anhydrous/inert conditions[14][15]
Substrate Scope Can be narrow for a specific enzyme, but a wide variety of enzymes are available.[4][13]Broad and tunable through ligand and metal selection.[19]
Catalyst Source Renewable (enzymes are produced by microorganisms).[1]Often based on precious and non-renewable metals (e.g., Ru, Rh).[19]
Environmental Impact Generally lower due to mild conditions and biodegradable catalysts.[2][3]Higher due to the use of heavy metals, organic solvents, and potentially harsh conditions.[20]
Cost Enzyme cost can be a factor, but cofactor recycling systems can reduce overall cost.[7]High cost of chiral ligands and precious metal catalysts.[19]
Space-Time Yield (STY) Can be lower due to slower reaction rates and lower substrate concentrations.Generally higher due to faster reaction rates and higher substrate loadings.

Visualizing the Methodologies

To better understand the fundamental differences between these two approaches, the following diagrams illustrate the core concepts.

Enzymatic_vs_Chemical_Catalysis cluster_enzymatic Enzymatic Catalysis (Lock-and-Key Model) cluster_chemical Chemical Catalysis (Asymmetric Hydrogenation) enzyme Enzyme (Chiral Active Site) product_E Chiral Alcohol enzyme->product_E Catalyzes stereospecific reduction substrate_E Prochiral Ketone substrate_E->enzyme Binds to active site catalyst Chiral Metal Catalyst (e.g., Ru-BINAP) product_C Chiral Alcohol catalyst->product_C Catalyzes asymmetric hydrogenation substrate_C Prochiral Ketone substrate_C->catalyst Coordinates to metal center

Caption: Conceptual comparison of enzymatic and chemical catalysis for chiral alcohol synthesis.

The following workflow diagram illustrates the typical steps involved in each process.

Synthesis_Workflows cluster_enzymatic_workflow Enzymatic Synthesis Workflow cluster_chemical_workflow Chemical Synthesis Workflow E1 Enzyme & Cofactor Preparation/Immobilization E2 Reaction Setup (Aqueous Buffer) E1->E2 E3 Substrate Addition E2->E3 E4 Incubation (Controlled Temp & pH) E3->E4 E5 Product Extraction E4->E5 E6 Purification E5->E6 C1 Catalyst & Ligand Preparation C2 Reaction Setup (Anhydrous Solvent, Inert Atm.) C1->C2 C3 Substrate Addition C2->C3 C4 Reaction (Controlled Temp & Pressure) C3->C4 C5 Work-up & Catalyst Removal C4->C5 C6 Purification C5->C6

Caption: Generalized workflows for enzymatic versus chemical synthesis of chiral alcohols.

Experimental Protocols

To provide practical context, here are representative experimental protocols for both enzymatic and chemical asymmetric reduction of a model substrate, acetophenone.

Protocol 1: Enzymatic Reduction of Acetophenone using Baker's Yeast

This protocol is a classic example of using a whole-cell biocatalyst for asymmetric reduction.[23][24]

Materials:

  • Baker's yeast

  • Sucrose

  • Disodium hydrogen phosphate

  • Acetophenone

  • Tap water

  • Chloroform

  • Sodium sulfate

  • Erlenmeyer flask

  • Magnetic stirrer

Procedure:

  • In a 500 mL Erlenmeyer flask, dissolve sucrose (e.g., 40 g) and disodium hydrogen phosphate (e.g., 0.25 g) in warm (40°C) tap water (75 mL).

  • Add dry active baker's yeast (8.0 g) to the mixture.

  • Stir the mixture vigorously for 1 hour at 40°C to initiate fermentation, then allow it to cool to room temperature.

  • Add acetophenone (2.5 g, 21.55 mmol) to the reaction mixture.

  • Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, extract the mixture with chloroform (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the product, (S)-1-phenylethanol.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Protocol 2: Chemical Asymmetric Hydrogenation of Acetophenone using a Noyori-type Catalyst

This protocol is a representative example of a chemical asymmetric hydrogenation.[15][16]

Materials:

  • [RuCl₂(p-cymene)]₂

  • (R)-BINAP

  • Acetophenone

  • Methanol

  • Dichloromethane

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • In a glovebox, charge a high-pressure reactor with [RuCl₂(p-cymene)]₂ (e.g., 0.01 mmol) and (R)-BINAP (e.g., 0.011 mmol).

  • Add a degassed mixture of dichloromethane (10 mL) and methanol (10 mL).

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Add acetophenone (10 mmol) to the reactor.

  • Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 40 atm).

  • Heat the reaction to the desired temperature (e.g., 40°C) and stir for the required time (e.g., 24 hours).

  • After cooling to room temperature and carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford (R)-1-phenylethanol.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Conclusion and Future Outlook

Both enzymatic and chemical synthesis offer powerful and complementary strategies for the production of chiral alcohols. The choice between the two often depends on a variety of factors, including the specific target molecule, the desired scale of production, cost considerations, and the importance of green chemistry principles.

Enzymatic methods are increasingly favored for their exceptional selectivity, mild reaction conditions, and environmental benefits.[3][13][20] The continuous development of new enzymes through protein engineering and metagenomic screening is expected to further expand the scope and efficiency of biocatalysis.[1]

Chemical synthesis, particularly asymmetric hydrogenation, remains a robust and versatile tool, especially for large-scale production where high throughput and broad substrate compatibility are crucial.[14] Ongoing research in this area focuses on the development of more sustainable catalysts using earth-abundant metals and the design of more efficient and selective ligands.[25]

Ultimately, the future of chiral alcohol synthesis will likely involve a synergistic approach, where the strengths of both enzymatic and chemical catalysis are leveraged to create more efficient, sustainable, and economically viable processes for the production of these vital chiral building blocks.

References

A Comparative Guide to the Synthesis of 2-(2,6-Dichlorobenzyloxy)ethanol: A Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of efficient and environmentally benign methodologies is paramount. This guide provides an in-depth comparison of synthetic routes to 2-(2,6-Dichlorobenzyloxy)ethanol, a key intermediate in various developmental pipelines. We will dissect the classical Williamson ether synthesis and contrast it with modern, greener alternatives, including Phase Transfer Catalysis (PTC) and Microwave-Assisted Synthesis. This analysis is grounded in experimental data, offering a clear perspective on the practical advantages and limitations of each approach.

The Conventional Approach: Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, has been the traditional method for preparing ethers like this compound.[1][2][3] This S(_N)2 reaction typically involves the reaction of an alkoxide with a primary alkyl halide.[1][2] In the context of our target molecule, this translates to the reaction of a 2,6-dichlorobenzyl halide with an ethylene glycol monoalkoxide.

Reaction Scheme:

While reliable, the conventional Williamson synthesis often necessitates the use of strong bases, such as sodium hydride or potassium hydroxide, to generate the alkoxide in situ, and typically employs volatile and often hazardous organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).[1] Reaction times can be lengthy, often requiring prolonged heating under reflux to achieve satisfactory yields.[4]

Experimental Protocol: A Classical Williamson Approach

The following protocol is a representative example of a conventional Williamson ether synthesis for a structurally similar ether, adapted for our target molecule.

Materials:

  • 2,6-Dichlorobenzyl chloride

  • Ethylene glycol

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF under an inert atmosphere, add ethylene glycol (1.5 eq.) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the resulting solution to 0 °C and add a solution of 2,6-dichlorobenzyl chloride (1.0 eq.) in anhydrous DMF dropwise.

  • The reaction mixture is then heated to 80 °C and stirred for 12-18 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

  • The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Green Chemistry Alternatives: Enhancing Efficiency and Sustainability

The principles of green chemistry encourage the development of synthetic routes that are safer, more energy-efficient, and generate less waste.[5][6][7][8] For the synthesis of this compound, several greener alternatives to the traditional Williamson synthesis have emerged.

Phase Transfer Catalysis (PTC)

Phase Transfer Catalysis (PTC) offers a significant improvement by facilitating the reaction between reactants in immiscible phases, thereby eliminating the need for anhydrous conditions and often allowing the use of less hazardous solvents like water or toluene.[9][10][11][12][13] A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the alkoxide from the aqueous phase to the organic phase where it can react with the alkyl halide.[9][12][13] This technique can lead to faster reaction times, milder reaction conditions, and simplified work-up procedures.[12]

Reaction Scheme (PTC):

A patent for the synthesis of the related 2,6-dichlorobenzyl alcohol highlights the effectiveness of PTC in a similar system, achieving high yields and purity.[14][15]

Experimental Protocol: Phase Transfer Catalysis Approach

This protocol is based on established PTC methods for ether synthesis.

Materials:

  • 2,6-Dichlorobenzyl chloride

  • Ethylene glycol

  • 50% Aqueous Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

Procedure:

  • A mixture of 2,6-dichlorobenzyl chloride (1.0 eq.), ethylene glycol (2.0 eq.), and tetrabutylammonium bromide (0.05 eq.) in toluene is prepared.

  • To this vigorously stirred mixture, a 50% aqueous solution of sodium hydroxide is added dropwise at room temperature.

  • The reaction mixture is then heated to 60-70 °C and stirred for 4-6 hours.

  • After completion of the reaction (monitored by TLC or GC), the mixture is cooled to room temperature.

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by distillation or crystallization to afford this compound.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and efficient heating that can dramatically reduce reaction times, often from hours to minutes.[15][16][17][18][19] In the context of the Williamson ether synthesis, microwave assistance can accelerate the reaction, leading to higher yields and cleaner product profiles.[1][6][7] This method often allows for solvent-free conditions or the use of greener solvents.[1]

Experimental Protocol: Microwave-Assisted Approach

The following is a representative protocol for a microwave-assisted Williamson ether synthesis.

Materials:

  • 2,6-Dichlorobenzyl chloride

  • Ethylene glycol

  • Potassium carbonate (K₂CO₃)

  • A microwave reactor

Procedure:

  • In a microwave-safe vessel, a mixture of 2,6-dichlorobenzyl chloride (1.0 eq.), ethylene glycol (2.0 eq.), and finely powdered potassium carbonate (1.5 eq.) is prepared.

  • The vessel is sealed and placed in a microwave reactor.

  • The reaction mixture is irradiated at a controlled temperature (e.g., 100-120 °C) for 15-30 minutes.

  • After cooling, the reaction mixture is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with water, dried, and concentrated.

  • The crude product is purified by chromatography.

Comparative Analysis

To provide a clear and objective comparison, the performance of each synthetic approach is summarized in the table below. The data presented is based on typical yields and reaction conditions reported in the literature for analogous ether syntheses.

ParameterConventional Williamson SynthesisPhase Transfer Catalysis (PTC)Microwave-Assisted Synthesis
Yield 50-80%[4]80-95%[12]85-98%[1][6]
Reaction Time 12-24 hours[4]4-8 hours15-60 minutes[18]
Temperature 80-100 °C60-80 °C100-150 °C
Solvent DMF, THF (Hazardous)Toluene, Water (Greener)Often solvent-free or green solvents
Base NaH, KOH (Strong, hazardous)NaOH (Aqueous, less hazardous)K₂CO₃ (Mild, solid base)
Atom Economy LowerHigherHigher
E-Factor HigherLowerLower

*Atom Economy and E-Factor are theoretical calculations based on the stoichiometry of the reactions. The actual values will depend on the specific experimental conditions and work-up procedures.

Green Chemistry Metrics: A Deeper Dive

To quantify the "greenness" of each synthetic route, we can employ established green chemistry metrics such as Atom Economy and the Environmental Factor (E-Factor).[5][14]

  • Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more efficient and less wasteful process. Addition and rearrangement reactions have 100% atom economy, while substitution and elimination reactions are inherently less atom-economical.

  • E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product.[14] A lower E-Factor indicates a greener process.

For the synthesis of this compound, the green alternatives generally exhibit superior green metrics. PTC and microwave-assisted methods often use catalytic amounts of reagents and can be performed with less solvent, leading to a lower E-Factor. While the atom economy of the core Williamson reaction is the same regardless of the method, the overall process efficiency and waste generation are significantly improved with the greener approaches.

Visualizing the Synthetic Pathways

To further illustrate the differences between these synthetic approaches, the following diagrams outline the reaction pathways and a comparative workflow.

Reaction_Pathways cluster_0 Conventional Williamson Synthesis cluster_1 Phase Transfer Catalysis cluster_2 Microwave-Assisted Synthesis A 2,6-Dichlorobenzyl Chloride D This compound A->D 12-24h, 80-100°C B Ethylene Glycol B->D C NaH in DMF C->B Deprotonation E 2,6-Dichlorobenzyl Chloride H This compound E->H 4-8h, 60-80°C F Ethylene Glycol F->H G NaOH (aq) + TBAB G->F Catalytic Deprotonation I 2,6-Dichlorobenzyl Chloride L This compound I->L 15-60 min, 100-150°C Microwave J Ethylene Glycol J->L K K2CO3 K->J Base

Caption: Reaction pathways for the synthesis of this compound.

Workflow_Comparison cluster_0 Conventional Workflow cluster_1 Green Workflow (PTC/Microwave) start_conv Start step1_conv Reactants in hazardous solvent (DMF) start_conv->step1_conv step2_conv Add strong base (NaH) (Hazardous) step1_conv->step2_conv step3_conv Prolonged heating (12-24h) step2_conv->step3_conv step4_conv Aqueous work-up & extraction step3_conv->step4_conv step5_conv Column Chromatography step4_conv->step5_conv end_conv Product step5_conv->end_conv start_green Start step1_green Reactants in greener solvent or solvent-free start_green->step1_green step2_green Add mild base (K2CO3) or catalytic base (NaOH/PTC) step1_green->step2_green step3_green Rapid heating (15min - 8h) step2_green->step3_green step4_green Simplified work-up step3_green->step4_green step5_green Crystallization/Distillation step4_green->step5_green end_green Product step5_green->end_green

Caption: Comparative workflow of conventional vs. green synthesis approaches.

Conclusion and Future Outlook

While the Williamson ether synthesis remains a viable method for the preparation of this compound, green chemistry approaches offer significant advantages in terms of efficiency, safety, and environmental impact. Phase Transfer Catalysis provides a robust and scalable alternative that mitigates many of the hazards associated with the conventional method. Microwave-assisted synthesis offers a rapid and highly efficient route, particularly suitable for laboratory-scale synthesis and high-throughput screening.

For drug development professionals and scientists, the adoption of these greener methodologies not only aligns with the growing emphasis on sustainable chemistry but can also lead to more cost-effective and streamlined synthetic processes. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, purity, and available equipment. However, the data strongly suggests that for the synthesis of this compound, a departure from the conventional Williamson approach towards these greener alternatives is a scientifically and environmentally sound decision.

References

Safety Operating Guide

Navigating the Disposal of 2-(2,6-Dichlorobenzyloxy)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis and application of novel chemical entities, the responsible management of chemical waste is as crucial as the scientific discoveries themselves. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(2,6-Dichlorobenzyloxy)ethanol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Understanding the Compound: Hazard Profile and Regulatory Context

This compound is a halogenated organic compound. Its structure, containing a dichlorinated benzene ring and an alcohol functional group, necessitates its classification as a hazardous waste. The primary hazards associated with this and similar chlorinated organic compounds include potential toxicity and the generation of hazardous byproducts, such as hydrogen chloride and phosgene, upon incomplete combustion[1]. Therefore, its disposal is regulated under frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste[2].

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound[3]. While a specific, universally available SDS for this exact compound is not always readily found, data for structurally similar compounds, such as dichlorobenzyl alcohols, can provide valuable initial guidance on handling precautions[1][4][5]. Always prioritize wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.

Core Disposal Protocol: A Step-by-Step Approach

The guiding principle for the disposal of this compound is to treat it as a halogenated organic waste . Under no circumstances should this chemical be disposed of down the drain or in regular trash[6].

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe and compliant chemical waste management.

  • Designated Waste Container: Collect all waste containing this compound in a dedicated container specifically labeled for "Halogenated Organic Waste"[7][8]. This prevents dangerous reactions that could occur if mixed with incompatible chemicals and facilitates proper disposal by your institution's Environmental Health and Safety (EHS) office or a licensed waste contractor[6].

  • Container Compatibility: The waste container must be made of a material chemically compatible with chlorinated organic compounds. High-density polyethylene (HDPE) or glass containers with a secure, tight-fitting lid are generally suitable.

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste[7][9]. The disposal costs for halogenated waste are typically higher due to the need for specialized treatment[6][10].

Step 2: Proper Labeling of the Waste Container

Accurate and thorough labeling is a regulatory requirement and a critical safety measure.

  • Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first drop of waste is added[10].

  • Complete Information: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or percentage of the compound in the waste stream. List all other components of the waste mixture as well[8]. Do not use abbreviations or chemical formulas[7].

Step 3: Safe Storage in a Satellite Accumulation Area (SAA)

SAAs are designated locations within the laboratory for the short-term storage of hazardous waste.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Store the halogenated waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Segregation: Ensure the container is stored separately from incompatible materials. A chemical compatibility chart should be consulted to prevent accidental mixing of reactive chemicals[11][12][13][14]. For example, keep it away from strong oxidizing agents, acids, and bases[5].

Step 4: Arranging for Disposal

Once the waste container is full or the accumulation time limit is approaching, it must be transferred for final disposal.

  • Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department or the designated waste management office.

  • Professional Disposal: The collected halogenated organic waste will be transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Final Disposal Method: High-Temperature Incineration

The most common and environmentally sound method for the final disposal of halogenated organic waste is high-temperature incineration[15][16][17]. This process offers several advantages:

  • Complete Destruction: Incineration at temperatures typically exceeding 1100°C effectively destroys the organic molecule, preventing its persistence in the environment[18].

  • Conversion of Chlorine: During incineration, the chlorine atoms are primarily converted to hydrogen chloride (HCl)[15].

  • Scrubbing of Acid Gases: The flue gas from the incinerator is passed through scrubbers, which neutralize the HCl, preventing its release into the atmosphere[15][19].

It is important to note that improper or low-temperature incineration can lead to the formation of highly toxic products of incomplete combustion (PICs), including dioxins and furans[20]. Therefore, disposal must be carried out in a facility specifically designed and permitted for the incineration of chlorinated organic compounds.

Spill Management and Emergency Procedures

In the event of a spill of this compound, immediate and appropriate action is necessary.

  • Small Spills: For minor spills within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to contain and absorb the liquid. Place the contaminated absorbent material in a sealed, properly labeled hazardous waste container for disposal as halogenated waste[10].

  • Large Spills: In the case of a large spill, evacuate the immediate area and notify your institution's emergency response team or EHS office.

Quantitative Data Summary

ParameterGuideline/ValueSource
Waste Classification Halogenated Organic Waste[7][8]
Recommended Incineration Temperature > 1100°C for wastes with >1% halogenated organic substances[18]
Incompatible Materials for Storage Strong oxidizing agents, acids, acid chlorides, acid anhydrides[5]
RCRA Waste Codes (General) F-List (e.g., F024, F025 for certain chlorinated hydrocarbon production) or K-List (source-specific) may apply.[2][21][22][23][24][25]

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab In the Laboratory cluster_Disposal Disposal Process A Generation of this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Collect in Designated 'Halogenated Organic Waste' Container B->C D Properly Label Container: - 'Hazardous Waste' - Full Chemical Names - Accumulation Start Date C->D Immediate Action E Store in Secondary Containment in a Satellite Accumulation Area (SAA) D->E F Segregate from Incompatible Chemicals E->F G Request Waste Pickup from EHS/ Licensed Waste Contractor F->G When Full or Time Limit Reached H Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) G->H I High-Temperature Incineration (>1100°C) H->I J Scrubbing of Flue Gases (Neutralization of HCl) I->J K Final Compliant Disposal J->K

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of scientific integrity and stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Dichlorobenzyloxy)ethanol
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dichlorobenzyloxy)ethanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.